SMANT hydrochloride
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O.ClH/c1-12-9-13(2)11-19(10-12)8-7-16(20)18-15-5-3-14(17)4-6-15;/h3-6,12-13H,7-11H2,1-2H3,(H,18,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQESCHFXROUCOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCC(=O)NC2=CC=C(C=C2)Br)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SMANT Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
SMANT hydrochloride is a small molecule inhibitor of the Hedgehog (Hh) signaling pathway. Its primary mechanism of action is the inhibition of the translocation of the G protein-coupled receptor, Smoothened (Smo), to the primary cilium. This event is a critical activation step in the canonical Hedgehog signaling cascade. This compound has been demonstrated to inhibit both wild-type Smoothened and a constitutively active oncogenic mutant (SmoM2), suggesting a mechanism distinct from many other Smo antagonists. This guide provides a detailed overview of its mechanism, the underlying signaling pathway, experimental protocols for its characterization, and quantitative data regarding its activity.
Introduction to the Hedgehog Signaling Pathway and the Role of Smoothened
The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of several cancers, including basal cell carcinoma and medulloblastoma. The central transducer of the Hh signal is the seven-transmembrane protein Smoothened (Smo).
In the absence of a Hedgehog ligand (such as Sonic Hedgehog, Shh), the receptor Patched (Ptch1) localizes to the primary cilium and inhibits Smo, preventing its entry into the cilium. Upon binding of Shh to Ptch1, the inhibitory effect on Smo is relieved. This allows Smo to translocate to and accumulate in the primary cilium, initiating a downstream signaling cascade that leads to the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3) and the subsequent expression of Hh target genes. The translocation of Smo to the primary cilium is therefore a pivotal event in the activation of the Hedgehog pathway.
The Core Mechanism of Action of this compound
This compound exerts its inhibitory effect on the Hedgehog pathway by directly interfering with the ciliary translocation of Smoothened. In the presence of a Hedgehog signaling agonist, such as Sonic Hedgehog (Shh), this compound prevents the accumulation of Smo within the primary cilium.[1][2][3] This action effectively blocks the downstream signaling cascade, leading to the suppression of Gli-mediated transcription.
A key feature of this compound's mechanism is its ability to inhibit both the ligand-dependent activation of wild-type Smo and the ligand-independent activity of the oncogenic SmoM2 mutant with similar efficacy.[1][3] This suggests that this compound may act through a mechanism that is distinct from other Smo antagonists that are less effective against certain drug-resistant Smo mutations.[1] The inhibitory action of SMANT is not easily overcome by high concentrations of Smo agonists like SAG, further supporting the notion of a unique mechanism of action that may involve a different binding site on Smo or an indirect modulation of its activity.[1]
Signaling Pathway Diagram
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified through cell-based assays measuring the translocation of a Smoothened-EGFP fusion protein to the primary cilium.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 1.1 µM | Inhibition of Shh-induced Smo::EGFP accumulation in the primary cilium of a stable NIH/3T3 cell line. | [1] |
| Activity against SmoM2 | Similar efficacy to wild-type Smo | Inhibition of constitutive SmoM2 accumulation in the primary cilium. | [1] |
Experimental Protocols
The following is a detailed methodology for the key experiment used to characterize the mechanism of action of this compound, based on the protocol described by Wang et al. (2012).[1]
Smoothened Ciliary Translocation Assay
This assay is designed to quantify the accumulation of Smoothened in the primary cilium in response to Hedgehog pathway activation and its inhibition by test compounds.
Cell Line:
-
A stable NIH/3T3 cell line co-expressing a human Smoothened-EGFP fusion protein (Smo::EGFP) and an Inversin-tagRFPT fusion protein (Ivs::tagRFPT). The Ivs::tagRFPT serves as a marker for the primary cilium.
Reagents:
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Bovine Calf Serum (BCS)
-
Penicillin-Streptomycin
-
Sonic Hedgehog (Shh) conditioned medium or purified Shh ligand
-
This compound (or other test compounds) dissolved in DMSO
-
Paraformaldehyde (PFA)
-
Hoechst 33342 nuclear stain
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Cell Plating: Plate the stable Smo::EGFP; Ivs::tagRFPT NIH/3T3 cells in 96-well or 384-well imaging plates at a density that allows for the formation of a confluent monolayer with primary cilia.
-
Serum Starvation and Treatment: Once the cells reach confluence, replace the growth medium with low serum medium (e.g., 0.5% BCS in DMEM) to promote ciliogenesis.
-
Add the Hedgehog pathway agonist (e.g., Shh conditioned medium) to induce Smo translocation.
-
Concurrently, add this compound or other test compounds at various concentrations. Include a DMSO vehicle control.
-
Incubate the cells for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Fixation and Staining:
-
Carefully aspirate the medium.
-
Wash the cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the nuclei with Hoechst 33342 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Acquire images using a high-content automated imaging system.
-
Capture images in three channels: DAPI (for Hoechst-stained nuclei), GFP (for Smo::EGFP), and RFP (for Ivs::tagRFPT).
-
-
Image Analysis:
-
Use automated image analysis software to identify individual cells based on the nuclear stain.
-
Identify the primary cilium in each cell using the Ivs::tagRFPT signal.
-
Quantify the intensity of the Smo::EGFP signal within the defined primary cilium region.
-
The percentage of cells with ciliary Smo::EGFP accumulation or the mean fluorescence intensity of ciliary Smo::EGFP is determined for each treatment condition.
-
-
Data Analysis:
-
Normalize the data to the positive (Shh-treated) and negative (vehicle-treated) controls.
-
Generate dose-response curves and calculate the IC50 value for this compound by fitting the data to a four-parameter logistic equation.
-
Experimental Workflow Diagram
Caption: Workflow for the Smoothened ciliary translocation assay.
Conclusion
This compound is a valuable research tool for studying Hedgehog signaling. Its mechanism of action, centered on the inhibition of Smoothened translocation to the primary cilium, provides a specific point of intervention in the pathway. The ability of this compound to inhibit both wild-type and a key oncogenic mutant of Smo highlights its potential for further investigation in contexts of drug-resistant cancers. The experimental protocols and data presented in this guide offer a comprehensive technical overview for researchers and drug development professionals working in the field of Hedgehog pathway biology and oncology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Identification of Hedgehog Pathway Antagonists By Direct Analysis of Smoothened Ciliary Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective identification of hedgehog pathway antagonists by direct analysis of smoothened ciliary translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of SMANT Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
SMANT hydrochloride, with the chemical name N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride, is a significant small molecule inhibitor of the Hedgehog (Hh) signaling pathway. It acts as an antagonist to the G protein-coupled receptor Smoothened (Smo), a key transducer of the Hh signal. Notably, this compound exhibits a unique mechanism of action by inhibiting the ciliary accumulation of both wild-type Smo and its oncogenic, drug-resistant mutant form, SmoM2.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of this compound, tailored for professionals in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various commercial suppliers and available certificates of analysis.
| Property | Value | Reference |
| Chemical Name | N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride | N/A |
| Synonyms | SMANT HCl | N/A |
| Molecular Formula | C₁₆H₂₃BrN₂O · HCl | N/A |
| Molecular Weight | 375.73 g/mol | N/A |
| CAS Number | 1177600-74-6 | N/A |
| Appearance | White to off-white solid | N/A |
| Purity | ≥98% (typically by HPLC) | N/A |
| Solubility | Soluble in DMSO and water | N/A |
| Storage | Store at room temperature, desiccated | N/A |
Synthesis of this compound
While the seminal publication by Wang et al. in ACS Chemical Biology (2012) identified and characterized the biological activity of SMANT, the detailed synthetic route is not extensively publicly documented in the primary search results. However, based on the chemical structure, a plausible synthetic pathway involves a multi-step process, likely culminating in an amidation reaction followed by salt formation. A representative, though not explicitly confirmed, synthetic scheme is outlined below.
2.1. Postulated Synthetic Route
A logical approach to the synthesis of this compound would involve two key fragments: 3,5-dimethylpiperidine and a derivative of 3-bromopropanoic acid linked to 4-bromoaniline.
Step 1: Amide Formation The synthesis likely proceeds via the formation of an amide bond between 4-bromoaniline and a suitable 3-halopropanoyl halide, such as 3-chloropropionyl chloride, to yield an N-(4-bromophenyl)-3-halopropanamide intermediate.
Step 2: Nucleophilic Substitution The resulting intermediate would then undergo a nucleophilic substitution reaction with 3,5-dimethylpiperidine. The piperidine nitrogen attacks the electrophilic carbon bearing the halogen, displacing it and forming the carbon-nitrogen bond to yield the free base of SMANT.
Step 3: Hydrochloride Salt Formation Finally, the SMANT free base is treated with hydrochloric acid (HCl) in a suitable solvent, such as diethyl ether or a mixture of methanol and ether, to precipitate the hydrochloride salt. The resulting solid is then typically isolated by filtration and dried under vacuum.
Characterization of this compound
The identity and purity of synthesized this compound are confirmed using a suite of standard analytical techniques. While specific spectral data from the primary literature is not available in the search results, certificates of analysis from suppliers confirm that the structure is consistent with data from ¹H NMR and HPLC.
3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method to assess the purity of this compound. A typical analysis would involve a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, often with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA). The compound's purity is determined by the area of its corresponding peak relative to the total peak area in the chromatogram. Purity levels are generally reported to be ≥98%.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of this compound by identifying the chemical environment of all protons in the molecule. Although the actual spectrum is not publicly available, a theoretical ¹H NMR spectrum would show characteristic signals corresponding to the protons of the 4-bromophenyl group, the propanamide linker, and the 3,5-dimethylpiperidine moiety.
3.3. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound. For the free base (C₁₆H₂₃BrN₂O), the expected exact mass would be approximately 338.10 g/mol for the major isotopes. In the mass spectrum, one would expect to observe the molecular ion peak [M+H]⁺ at m/z corresponding to the protonated free base.
3.4. Infrared (IR) Spectroscopy
IR spectroscopy would be used to identify the functional groups present in this compound. Key expected absorption bands would include N-H stretching and bending vibrations from the amide group, C=O stretching of the amide, C-N stretching, and aromatic C-H and C=C vibrations from the bromophenyl ring.
Mechanism of Action and Signaling Pathway
This compound is an antagonist of the Smoothened (Smo) receptor, a central component of the Hedgehog (Hh) signaling pathway.[1][2][3][4]
4.1. The Hedgehog Signaling Pathway
The Hedgehog signaling pathway is crucial during embryonic development and is implicated in tumorigenesis when aberrantly activated. In the "off" state (in the absence of a Hedgehog ligand like Sonic Hedgehog, Shh), the receptor Patched (PTCH1) inhibits the activity of Smoothened (Smo), preventing it from localizing to the primary cilium. This leads to the proteolytic processing of the GLI family of transcription factors into their repressor forms (GLI-R), which in turn keeps Hh target gene expression off.
In the "on" state, the binding of Shh to PTCH1 alleviates the inhibition of Smo, allowing it to translocate to and accumulate in the primary cilium. This initiates a signaling cascade that prevents the cleavage of GLI proteins, leading to their conversion into activator forms (GLI-A). These activated transcription factors then move to the nucleus and induce the expression of Hh target genes, which are involved in cell proliferation and survival.
4.2. This compound's Point of Intervention
This compound exerts its inhibitory effect by preventing the Shh-induced accumulation of Smo in the primary cilium.[1][2][3][4] This is a critical step in the activation of the Hh pathway. A significant advantage of SMANT is its ability to also inhibit the oncogenic mutant SmoM2, which is resistant to some other Smo antagonists.[1][2][3][4]
Caption: Hedgehog signaling pathway and the inhibitory action of this compound.
Experimental Protocols
5.1. General Workflow for Characterization of a Smoothened Inhibitor
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a novel Smoothened inhibitor like this compound.
References
- 1. Selective Identification of Hedgehog Pathway Antagonists By Direct Analysis of Smoothened Ciliary Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective identification of hedgehog pathway antagonists by direct analysis of smoothened ciliary translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
SMANT Hydrochloride: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMANT hydrochloride, chemically identified as N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride, is a novel small molecule inhibitor of the Hedgehog (Hh) signaling pathway. It acts as an antagonist of Smoothened (Smo), a key transmembrane protein in this pathway. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, in vitro efficacy, and the experimental protocols used for its characterization.
Mechanism of Action
This compound exerts its inhibitory effect on the Hedgehog signaling pathway by directly targeting the Smoothened protein. The accumulation of Smo within the primary cilium is a critical activation step in the Hh cascade. This compound has been shown to block the Sonic hedgehog (Shh)-driven localization of Smo to the primary cilium[1][2].
A significant characteristic of SMANT is its ability to inhibit both the wild-type Smoothened and the constitutively active oncogenic mutant, SmoM2. This suggests a potential therapeutic advantage in cancers harboring this mutation, which can confer resistance to other Smo antagonists[1][2]. Unlike some Smo antagonists that are sensitive to competition by Smo agonists like SAG, SMANT's inhibitory action is less affected by high concentrations of SAG[1][2].
Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a crucial regulator of embryonic development and is aberrantly activated in various cancers. In the "off" state, the receptor Patched (PTCH) inhibits Smoothened (SMO), preventing downstream signaling. Upon binding of a Hedgehog ligand (such as Shh) to PTCH, this inhibition is relieved, allowing SMO to translocate to the primary cilium and activate the GLI family of transcription factors, leading to the expression of target genes involved in cell proliferation and survival. This compound intervenes by preventing the ciliary accumulation of SMO, thus keeping the pathway in its "off" state.
Figure 1: Hedgehog Signaling Pathway and the Mechanism of Action of this compound.
Quantitative Preclinical Data
The primary quantitative data available for this compound focuses on its in vitro potency in inhibiting Smoothened ciliary translocation.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| SMANT | Inhibition of Shh-induced Smo::EGFP ciliary accumulation | NIH/3T3 | 1.1 | [3] |
| SMANT-2 (analogue) | Inhibition of Shh-induced Smo::EGFP ciliary accumulation | NIH/3T3 | 1.6 | [3] |
Note: Comprehensive in vitro efficacy data across a panel of cancer cell lines, in vivo efficacy data, pharmacokinetic parameters, and toxicology data for this compound are not publicly available at this time.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound and other Smoothened antagonists.
Smoothened Ciliary Translocation Assay
This high-content imaging assay directly visualizes and quantifies the accumulation of Smoothened in the primary cilium.
a. Cell Line and Reagents:
-
NIH/3T3 cells stably expressing a Smoothened-Enhanced Green Fluorescent Protein (Smo::EGFP) fusion protein and a primary cilium marker (e.g., Ivs::tagRFPT).
-
DMEM supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Low serum medium: DMEM with 0.5% FBS.
-
Recombinant Sonic Hedgehog (Shh) ligand.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
Paraformaldehyde (PFA) for cell fixation.
-
Hoechst dye for nuclear staining.
b. Experimental Workflow:
-
Seed the stable NIH/3T3 cell line in 96-well imaging plates and grow to confluence.
-
Starve the cells in low serum medium for 18-24 hours to induce ciliogenesis.
-
Treat the cells with a constant concentration of Shh ligand to induce Smo translocation.
-
Concurrently, add test compounds at various concentrations. Include appropriate controls (vehicle, positive control inhibitor).
-
Incubate for 18-24 hours.
-
Fix the cells with 4% PFA.
-
Stain the nuclei with Hoechst dye.
-
Acquire images using a high-content imaging system.
-
Quantify the percentage of cells with Smo::EGFP localized to the primary cilium.
-
Plot the percentage of inhibition against compound concentration and determine the IC50 value using a suitable curve-fitting model.
Figure 2: Experimental Workflow for the Smoothened Ciliary Translocation Assay.
GLI-Luciferase Reporter Assay
This assay measures the transcriptional activity of GLI, the downstream effector of the Hedgehog pathway.
a. Cell Line and Reagents:
-
NIH/3T3 or other suitable cells stably co-transfected with a GLI-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization).
-
DMEM with 10% FBS, penicillin, and streptomycin.
-
Low serum medium: DMEM with 0.5% FBS.
-
Shh ligand or a Smo agonist (e.g., SAG).
-
Test compounds.
-
Dual-Luciferase® Reporter Assay System.
b. Experimental Workflow:
-
Plate the reporter cell line in a 96-well plate.
-
After 24 hours, switch to low serum medium.
-
Add test compounds at desired concentrations.
-
After a pre-incubation period, stimulate the cells with Shh or SAG.
-
Incubate for an additional 24-48 hours.
-
Lyse the cells according to the luciferase assay kit protocol.
-
Measure firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal.
-
Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.
Figure 3: Experimental Workflow for the GLI-Luciferase Reporter Assay.
Cerebellar Granule Neuron Progenitor (CGNP) Proliferation Assay
This assay assesses the effect of Hedgehog pathway inhibitors on the proliferation of primary neuronal progenitor cells, which is dependent on Hh signaling.
a. Materials and Reagents:
-
Postnatal day 7 (P7) mouse cerebella.
-
Dissection medium (e.g., Hibernate-E).
-
Enzymatic digestion solution (e.g., papain-based).
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
Shh ligand.
-
Test compounds.
-
EdU (5-ethynyl-2'-deoxyuridine) for labeling proliferating cells.
-
Click-iT® EdU Alexa Fluor® Imaging Kit.
-
Antibodies for cell-type-specific markers (e.g., Pax6 for CGNPs).
-
DAPI for nuclear counterstaining.
b. Experimental Workflow:
-
Dissect cerebella from P7 mice and mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.
-
Plate the cells on poly-D-lysine coated plates in supplemented Neurobasal medium.
-
Treat the cells with Shh to induce proliferation, along with various concentrations of the test compound.
-
After 48 hours, add EdU to the culture medium for a 2-4 hour pulse to label cells undergoing DNA synthesis.
-
Fix the cells with PFA.
-
Perform the Click-iT® reaction to fluorescently label the incorporated EdU.
-
Perform immunocytochemistry for cell-type-specific markers and counterstain with DAPI.
-
Image the plates and quantify the percentage of EdU-positive CGNPs.
-
Calculate the inhibition of proliferation and determine the IC50 value.
Figure 4: Experimental Workflow for the Cerebellar Granule Neuron Progenitor (CGNP) Proliferation Assay.
Conclusion
This compound is a potent antagonist of the Smoothened protein, demonstrating a distinct mechanism of action by inhibiting its ciliary accumulation. Its ability to inhibit both wild-type and a clinically relevant mutant form of Smoothened highlights its potential as a therapeutic agent in Hedgehog-driven cancers. The publicly available preclinical data is currently limited to its initial in vitro characterization. Further studies are required to establish a comprehensive preclinical profile, including broader in vitro and in vivo efficacy, pharmacokinetics, and toxicology, to support its advancement in drug development. This guide provides a foundational understanding of this compound for researchers in the field of oncology and drug discovery.
References
In-Depth Technical Guide to SMANT Hydrochloride: Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
SMANT hydrochloride is a small molecule inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers. This compound has been identified as a potent antagonist of Smoothened (Smo), a seven-transmembrane receptor that is a key signal transducer in the Hh pathway. This technical guide provides a comprehensive overview of the target identification and validation of this compound, including its mechanism of action, quantitative analysis of its activity, and detailed experimental protocols relevant to its characterization.
Introduction to this compound and the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a highly conserved signal transduction cascade essential for embryonic patterning and tissue homeostasis. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to the twelve-pass transmembrane receptor Patched (Ptch). In the absence of a ligand, Ptch tonically inhibits the activity of Smoothened (Smo). Upon Hh binding, this inhibition is relieved, allowing Smo to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins translocate to the nucleus and induce the expression of Hh target genes, which regulate cell fate, proliferation, and survival.
Dysregulation of the Hh pathway, often through mutations in Ptch or activating mutations in Smo, leads to constitutive signaling and is a known driver of several cancers, including basal cell carcinoma and medulloblastoma. Consequently, Smo has emerged as a key therapeutic target for the development of anti-cancer agents.
SMANT (Smoothened Antagonist) hydrochloride was identified through a high-content screen designed to directly analyze the ciliary translocation of Smo, a pivotal event in Hh pathway activation[1][2][3].
Target Identification: Smoothened
The primary molecular target of this compound is the G protein-coupled receptor, Smoothened.
Mechanism of Action
This compound exerts its inhibitory effect on the Hedgehog pathway by preventing the Sonic hedgehog (Shh)-induced accumulation of Smoothened in the primary cilium[1][2][3]. This ciliary translocation is an essential step for Smo activation and downstream signal propagation. A key characteristic of SMANT is its ability to inhibit both wild-type Smo and the oncogenic mutant SmoM2 with similar efficacy[1][2][3]. Furthermore, its inhibitory action is less susceptible to competition by the Smo agonist SAG, suggesting a binding mode distinct from many other Smo antagonists[1][2][3].
Signaling Pathway
The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention by this compound.
Caption: Hedgehog signaling pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified using cell-based assays.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (Smo::EGFP ciliary accumulation) | 1.1 µM | NIH/3T3 cells expressing Smo::EGFP | [2] |
| Activity against SmoM2 | Similar efficacy to wild-type Smo | Not specified | [1][2][3] |
Target Validation
The validation of Smoothened as the direct target of this compound is supported by several lines of evidence from the initial characterization studies.
-
Direct Observation of Target Modulation: The primary screening assay directly visualized the inhibition of Smoothened's translocation to the primary cilium, a key activation step[1][2][3].
-
Activity against a Constitutively Active Mutant: this compound effectively inhibits the oncogenic SmoM2 mutant, which harbors a mutation that renders it constitutively active and often resistant to other Smo antagonists. This indicates that SMANT acts directly on Smo or a closely associated component[1][2][3].
-
Distinct Competition Profile: The observation that the inhibitory effect of SMANT is not easily overcome by high concentrations of the Smo agonist SAG suggests a binding site or mechanism of action that is different from many other Smo inhibitors, further implicating a direct and specific interaction with Smoothened[1][2][3].
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the identification and validation of this compound's target.
Smoothened Ciliary Translocation Assay
This high-content imaging assay is designed to quantify the accumulation of Smoothened in the primary cilium in response to Hedgehog pathway activation and its inhibition by compounds like this compound.
Experimental Workflow:
Caption: Workflow for the Smoothened ciliary translocation assay.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture NIH/3T3 cells stably expressing a Smoothened-EGFP fusion protein (Smo::EGFP) and a primary cilium marker (e.g., Ivs::tagRFPT) in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Seed cells into 384-well imaging plates at a density that allows for optimal cilia formation and imaging.
-
-
Compound and Shh Treatment:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Add the compound dilutions to the cells.
-
Add Shh-conditioned medium to induce Hedgehog pathway activation. Include vehicle controls (DMSO) and positive controls (known Smo antagonists).
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 18-24 hours.
-
-
Fixation and Staining:
-
Carefully aspirate the medium and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Stain the nuclei with Hoechst 33342 for 10 minutes.
-
Wash the cells again with PBS.
-
-
Imaging and Analysis:
-
Acquire images using an automated high-content imaging system, capturing fluorescence from the EGFP, tagRFPT, and Hoechst channels.
-
Use image analysis software to identify the primary cilia based on the ciliary marker signal and quantify the mean fluorescence intensity of Smo::EGFP within each cilium.
-
Normalize the Smo::EGFP intensity to a control channel or measure the percentage of cilia with Smo accumulation.
-
Plot the normalized data against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
Gli-Luciferase Reporter Assay
This assay measures the transcriptional activity of the Hedgehog pathway by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.
Experimental Workflow:
Caption: Workflow for the Gli-luciferase reporter assay.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Use a commercially available Gli-luciferase reporter cell line (e.g., from BPS Bioscience) or transiently transfect a suitable cell line (e.g., NIH/3T3 or HEK293T) with a plasmid containing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase plasmid for normalization.
-
Seed the cells in a 96-well plate.
-
-
Compound and Agonist Treatment:
-
Treat the cells with serial dilutions of this compound.
-
Add a constant concentration of a Hedgehog pathway agonist (e.g., Shh-conditioned medium or SAG) to all wells except the negative control.
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal for each well.
-
Plot the normalized luciferase activity against the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ for the inhibition of Gli-mediated transcription.
-
Off-Target Profile (Hypothetical)
To date, a comprehensive off-target profile for this compound has not been publicly disclosed. For a drug development program, assessing the selectivity of a lead compound is a critical step to de-risk potential off-target related toxicities. A typical off-target screening strategy would involve:
-
Kinase Panel Screening: Profiling this compound against a broad panel of kinases to identify any potential off-target inhibition.
-
GPCR Panel Screening: Assessing the activity of this compound against a panel of G protein-coupled receptors to determine its selectivity for Smoothened.
-
Cell-Based Off-Target Assays: Utilizing cell microarray technologies to screen for binding to a wide array of cell surface and secreted proteins.
Conclusion
This compound is a valuable research tool and a potential therapeutic lead that targets the Hedgehog signaling pathway through the inhibition of Smoothened. Its unique mechanism of action, particularly its efficacy against the oncogenic SmoM2 mutant, distinguishes it from other Smo antagonists and warrants further investigation. The experimental protocols and data presented in this guide provide a framework for the continued study and development of this compound and other novel inhibitors of the Hedgehog pathway.
References
- 1. Selective identification of hedgehog pathway antagonists by direct analysis of smoothened ciliary translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Identification of Hedgehog Pathway Antagonists By Direct Analysis of Smoothened Ciliary Translocation - PMC [pmc.ncbi.nlm.nih.gov]
SMANT Hydrochloride: A Technical Guide on Pharmacokinetics and Pharmacodynamics for Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available scientific information regarding SMANT hydrochloride. It is important to note that publicly accessible data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and in vivo efficacy of this compound are limited. The information presented herein is intended for research and drug development professionals.
Introduction
SMANT (Smoothened Antagonist) hydrochloride is a small molecule inhibitor of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. The Hedgehog pathway is a critical regulator of embryonic development and is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma, making it a significant target for therapeutic intervention. This compound has been identified as an antagonist of Smoothened accumulation, a crucial step in the activation of the Hh pathway. This technical guide summarizes the known pharmacodynamic properties of this compound, outlines relevant experimental methodologies, and discusses the implications for its potential development as a therapeutic agent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Name | N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride |
| Molecular Formula | C16H23BrN2O.HCl |
| Molecular Weight | 375.73 g/mol |
| CAS Number | 1177600-74-6 |
| Solubility | Soluble to 20 mM in water and to 100 mM in DMSO |
Pharmacodynamics
Mechanism of Action: Inhibition of Smoothened Signaling
The primary mechanism of action of this compound is the inhibition of the Hedgehog signaling pathway through the modulation of the Smoothened (Smo) receptor. In the canonical Hedgehog pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor Patched (PTCH1) alleviates the inhibition of Smoothened. This allows Smo to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation of GLI transcription factors and the expression of Hh target genes.
This compound acts as an antagonist of Smoothened accumulation in the primary cilium. This action prevents the initiation of the downstream signaling cascade, effectively blocking the Hedgehog pathway.
Potency and Efficacy
The inhibitory potency of this compound has been quantified by its ability to block the Sonic Hedgehog (Shh)-induced accumulation of a Smoothened-EGFP fusion protein in the primary cilium.
| Parameter | Value | Assay |
| IC50 | 1.1 µM | Inhibition of Shh-induced Smo::EGFP accumulation in primary cilia |
IC50: Half-maximal inhibitory concentration
Pharmacokinetics (ADME)
There is currently no publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical species. In silico predictions or early-stage preclinical studies may have been conducted, but the results have not been published in the peer-reviewed literature. The development of any therapeutic candidate would necessitate a thorough investigation of its pharmacokinetic profile to understand its bioavailability, tissue distribution, metabolic fate, and routes of elimination.
Experimental Protocols
Smoothened Ciliary Accumulation Assay
The IC50 value of this compound was likely determined using a cell-based imaging assay that quantifies the translocation of Smoothened to the primary cilium upon Hedgehog pathway activation. A general protocol for such an assay is outlined below.
Objective: To quantify the inhibitory effect of this compound on the Shh-induced accumulation of a Smoothened-EGFP fusion protein in the primary cilia of cultured cells.
Materials:
-
NIH/3T3 cells stably expressing a Smoothened-EGFP fusion protein.
-
Sonic Hedgehog (Shh) conditioned media or a purified Shh ligand.
-
This compound stock solution (in DMSO).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Primary antibody against a ciliary marker (e.g., anti-acetylated tubulin).
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear staining.
-
High-content imaging system or confocal microscope.
Procedure:
-
Cell Culture: Plate NIH/3T3-Smo-EGFP cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Serum Starvation: To promote ciliogenesis, cells are typically serum-starved for 24 hours prior to treatment.
-
Compound Incubation: Treat the cells with a serial dilution of this compound for a defined period (e.g., 2 hours). Include appropriate vehicle controls (DMSO).
-
Hedgehog Pathway Activation: Add Shh-conditioned media or purified Shh ligand to the wells (except for the negative control) and incubate for a further period (e.g., 24 hours) to induce Smoothened translocation.
-
Immunofluorescence:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a suitable blocking buffer.
-
Incubate with a primary antibody against a ciliary marker (e.g., acetylated tubulin).
-
Incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a confocal microscope.
-
Identify primary cilia based on the ciliary marker staining.
-
Quantify the fluorescence intensity of Smo-EGFP within the identified cilia.
-
Normalize the Smo-EGFP intensity to the vehicle-treated, Shh-stimulated control.
-
Plot the normalized intensity against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Selectivity and Off-Target Effects
There is no publicly available data on the selectivity profile of this compound against a broader panel of kinases or receptors. As with any small molecule inhibitor, assessing the off-target activity is a critical step in the drug development process to understand potential mechanisms of toxicity and to ensure the observed efficacy is due to on-target engagement. Standard industry practices involve screening the compound against a panel of receptors, ion channels, and enzymes to identify any potential off-target liabilities.
Conclusion
This compound is a Smoothened antagonist that inhibits the Hedgehog signaling pathway by preventing the accumulation of Smo in the primary cilium. Its demonstrated in vitro potency makes it a valuable research tool for studying Hedgehog pathway biology. However, the lack of publicly available data on its pharmacokinetics, in vivo efficacy, and selectivity profile limits a comprehensive assessment of its therapeutic potential. Further preclinical studies are necessary to characterize its ADME properties, evaluate its efficacy in relevant disease models, and determine its safety profile before it can be considered for clinical development.
A Technical Guide to the Solubility and Stability of SMANT Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMANT (Smoothened Antagonist) hydrochloride is a small molecule inhibitor of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway. By inhibiting the Sonic Hedgehog (Shh)-induced accumulation of Smoothened in the primary cilium, SMANT hydrochloride effectively blocks downstream pathway activation. This mechanism of action makes it a valuable tool for research in developmental biology and oncology, where the Hh pathway is often dysregulated.
This technical guide provides an in-depth overview of the solubility and stability characteristics of this compound. Understanding these physicochemical properties is paramount for its effective use in preclinical research, from designing in vitro assays to developing appropriate formulations for in vivo studies. This document outlines quantitative solubility data, detailed protocols for solubility and stability assessment, and the relevant biological pathway.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Chemical Name | N-(4-Bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride | [1] |
| Molecular Formula | C₁₆H₂₃BrN₂O · HCl | |
| Molecular Weight | 375.73 g/mol | [2] |
| Appearance | White to beige powder/crystalline solid | [3] |
| Purity | ≥98% or ≥99% (by HPLC) | [2] |
| CAS Number | 1177600-74-6 | [2] |
Solubility Studies
The solubility of a compound is a critical determinant of its biological activity and formulation potential. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.
Quantitative Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. This data is essential for preparing stock solutions and conducting various biological experiments.
| Solvent | Solubility | Notes |
| Water | Soluble to 20 mM (approx. 7.51 mg/mL) | |
| Water (warmed) | 1 mg/mL, clear solution | |
| DMSO | Soluble to 100 mM (approx. 37.57 mg/mL) | [2] |
Note: To enhance aqueous solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[1]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The saturation shake-flask method is the gold standard for determining equilibrium solubility, providing a reliable measure of a compound's intrinsic solubility in a given medium.[4]
Objective: To determine the maximum dissolved concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound powder
-
Solvent of interest (e.g., pH 7.4 Phosphate-Buffered Saline)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance and volumetric flasks
Procedure:
-
Preparation: Add an excess amount of this compound solid to a glass vial. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation has been reached.[5]
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., 5 mL of pH 7.4 PBS) to the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[4]
-
Phase Separation: After equilibration, remove the vial and allow it to stand, permitting the excess solid to sediment. To ensure complete separation of the solid and liquid phases, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes).[4]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. For accuracy, immediately filter the sample through a 0.22 µm syringe filter to remove any remaining microparticulates.
-
Quantification:
-
Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantify the concentration of dissolved this compound using a validated HPLC-UV method.
-
Prepare a standard curve using known concentrations of this compound to ensure accurate quantification.
-
Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Measurement.
Stability Studies
Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[6][7] Forced degradation studies are crucial to identify likely degradation products and establish the intrinsic stability of the molecule.
General Stability and Storage
Proper storage is critical to maintain the integrity of this compound.
| Condition | Recommendation | Reference |
| Solid (Long-term) | -20°C, desiccated | [2] |
| Solid (Short-term) | 0°C or Room Temperature, desiccated | [2] |
| Stock Solution (-80°C) | Use within 6 months | [1] |
| Stock Solution (-20°C) | Use within 1 month | [1] |
| Aqueous Solution | Do not store for more than one day | [3] |
Note: It is recommended to store solutions in single-use aliquots to avoid repeated freeze-thaw cycles.[1]
Experimental Protocol: Forced Degradation Study
Forced degradation (or stress testing) exposes the drug substance to conditions more severe than accelerated stability testing to elucidate potential degradation pathways.[6]
Objective: To assess the stability of this compound under various stress conditions and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
Heating block or oven
-
Photostability chamber with UV and visible light lamps
-
Validated stability-indicating HPLC method (capable of separating the parent drug from all degradation products)
Procedure:
-
Solution Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the drug solution and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Add 1N NaOH to the drug solution and incubate at room temperature or a slightly elevated temperature.[8]
-
Oxidation: Add 3-30% H₂O₂ to the drug solution and store at room temperature, protected from light.[9]
-
Thermal Degradation: Store the drug solution at an elevated temperature (e.g., 80°C) in a temperature-controlled oven. A solid sample should also be stressed thermally.
-
Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions.[6]
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Processing: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.
-
Analysis:
-
Analyze all stressed samples, including a non-stressed control, using the stability-indicating HPLC method.
-
Determine the percentage of remaining this compound and quantify the formation of any degradation products.
-
Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the parent peak is free from co-eluting degradants.
-
Workflow for Forced Degradation Study
Caption: Workflow for a Forced Degradation (Stress) Study.
Mechanism of Action: Hedgehog Signaling Pathway
This compound is an antagonist of the Hedgehog (Hh) signaling pathway. It acts by preventing the accumulation of the 7-transmembrane protein Smoothened (Smo) in the primary cilium, a key step for pathway activation.
Caption: Inhibition of the Hedgehog Pathway by this compound.
Conclusion
This guide provides essential data and standardized protocols for evaluating the solubility and stability of this compound. The quantitative solubility data in water and DMSO serves as a practical starting point for solution preparation. The detailed experimental workflows for equilibrium solubility and forced degradation studies offer researchers robust methodologies to further characterize this compound under specific experimental conditions. A thorough understanding of these properties is indispensable for ensuring the quality, reproducibility, and success of research involving this potent Smoothened inhibitor.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound CAS: 1177600-74-6 [aobious.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. snscourseware.org [snscourseware.org]
- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Validated Stability-indicating Reverse Phase HPLC Assay Method for the Determination of Memantine Hydrochloride Drug Substance with UV-Detection Using Precolumn Derivatization Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
SMANT Hydrochloride: A Technical Guide to its Potential Therapeutic Applications as a Smoothened Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of SMANT hydrochloride, a Smoothened (Smo) signaling inhibitor with potential therapeutic applications, primarily in the field of oncology.[1][2] this compound's mechanism of action centers on the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation that, when aberrantly activated in adults, is a key driver in the formation and progression of various cancers.[1][2]
This document will detail the molecular mechanism of this compound, summarize the available quantitative data, and provide detailed experimental protocols for its investigation. Additionally, this guide includes a supplementary section on other adamantane derivatives, such as memantine and amantadine, to provide a broader context of the therapeutic potential of this chemical scaffold, although they possess distinct mechanisms of action.
This compound: A Potent Inhibitor of the Hedgehog Signaling Pathway
Mechanism of Action
The Hedgehog signaling pathway plays a crucial role in cell growth, differentiation, and tissue patterning. In the absence of the Hedgehog ligand, the transmembrane protein Patched (PTCH1) inhibits the activity of Smoothened (Smo), a G protein-coupled receptor-like protein. This inhibition prevents Smo from accumulating in the primary cilium, a microtubule-based organelle that acts as a signaling hub. Consequently, the GLI family of transcription factors are proteolytically cleaved into their repressor forms (GLI-R), which then translocate to the nucleus to repress the transcription of Hh target genes.
Upon binding of the Hh ligand (e.g., Sonic hedgehog, Shh) to PTCH1, the inhibition of Smo is relieved. Smo then translocates to and accumulates in the primary cilium, leading to a signaling cascade that prevents the cleavage of GLI proteins into their repressor forms. The full-length activator forms of GLI (GLI-A) accumulate and translocate to the nucleus, where they activate the transcription of target genes involved in cell proliferation, survival, and differentiation.
This compound is an antagonist of Smo accumulation within the primary cilium.[1] By preventing this crucial step, it effectively blocks the downstream signaling cascade, leading to the continued repression of Hh target genes.[1] Notably, this compound has demonstrated equivalent activity in inhibiting both the wild-type Smo and the oncogenic mutant form, SmoM2.[1]
Potential Therapeutic Applications in Oncology
The aberrant activation of the Hedgehog signaling pathway is implicated in a variety of cancers, including basal cell carcinoma, medulloblastoma, and certain types of pancreatic, lung, and breast cancers. By inhibiting this pathway, this compound presents a promising therapeutic strategy for these malignancies. Its ability to inhibit the oncogenic SmoM2 mutant is particularly significant, as this mutation is a known driver of certain cancers and can confer resistance to other Smo inhibitors.[1]
Furthermore, this compound has been shown to inhibit the proliferation of cerebellar granule-cell neural progenitors (CGNPs) induced by Shh.[1] This finding suggests its potential utility in treating pediatric brain tumors like medulloblastoma, which are often driven by aberrant Hh signaling in these progenitor cells.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Assay | Cell Line | Reference |
| IC50 | 1.1 µM | Inhibition of Shh-induced Smo::EGFP fusion protein accumulation in the primary cilium | NIH/3T3 | [1][2] |
Experimental Protocols
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well microplate
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
This assay is used to evaluate the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
24-well plate with Transwell inserts (typically with 8 µm pores)
-
Cancer cell line of interest
-
Serum-free culture medium
-
Complete culture medium (containing a chemoattractant, e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
-
Insert Rehydration: Rehydrate the Transwell inserts by adding serum-free medium to the top and bottom chambers and incubating for at least 1 hour at 37°C.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL. If testing the effect of this compound, pre-treat the cells with the desired concentration of the compound for a specified time before harvesting.
-
Assay Setup: Add 500 µL of complete culture medium (with chemoattractant) to the lower chamber of the 24-well plate. Add 200 µL of the cell suspension to the upper chamber of the Transwell insert. If this compound is being tested, it should be included in both the upper and lower chambers at the desired concentration.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane by immersing the insert in fixation solution for 15 minutes. Stain the cells by immersing the insert in staining solution for 20 minutes.
-
Washing and Visualization: Gently wash the insert in water to remove excess stain. Allow the membrane to air dry.
-
Cell Counting: Count the number of migrated cells in several random fields of view under a microscope.
-
Data Analysis: Compare the number of migrated cells in the this compound-treated group to the control group.
Supplementary Information: Other Adamantane Derivatives
While this compound targets the Hedgehog pathway, other adamantane derivatives have distinct mechanisms of action and therapeutic targets. This section provides a brief overview of two such compounds: memantine and amantadine.
Memantine Hydrochloride: An NMDA Receptor Antagonist for Neurodegenerative Diseases
Memantine hydrochloride is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel critical for synaptic plasticity and memory.[2] In pathological conditions such as Alzheimer's disease, excessive glutamate can lead to excitotoxicity and neuronal cell death. Memantine preferentially blocks the NMDA receptor channel when it is excessively open, thereby reducing the harmful effects of glutamate without interfering with normal synaptic transmission.[2]
| Parameter | Value | Application | Reference |
| IC50 | 1-3 µM | In vitro NMDA receptor antagonism | [2] |
| IC50 | 250 µM (48h) | MCF-7 breast cancer cell viability | |
| IC50 | 400 µM | T-98 G malignant glioma cell viability |
This protocol provides a general framework for evaluating the efficacy of a compound like memantine in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).
Materials:
-
Transgenic Alzheimer's disease model mice (e.g., APP/PS1) and wild-type littermates
-
Memantine hydrochloride
-
Vehicle for drug administration (e.g., saline or drinking water)
-
Behavioral testing apparatus (e.g., Morris water maze, fear conditioning chamber)
-
Tissue collection and processing reagents
Procedure:
-
Animal Husbandry and Grouping: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Randomly assign mice to treatment groups (e.g., vehicle-treated wild-type, memantine-treated wild-type, vehicle-treated transgenic, memantine-treated transgenic).
-
Drug Administration: Administer memantine or vehicle to the mice. This can be done through various routes, such as oral gavage, intraperitoneal injection, or dissolved in the drinking water. The dosing regimen (dose and frequency) should be based on previous studies or pharmacokinetic data.
-
Behavioral Testing: After a predetermined treatment period, subject the mice to a battery of behavioral tests to assess cognitive function. For example, the Morris water maze can be used to assess spatial learning and memory.
-
Tissue Collection: Following behavioral testing, euthanize the mice and collect brain tissue for biochemical and histological analysis.
-
Biochemical and Histological Analysis: Process the brain tissue to quantify markers of Alzheimer's pathology, such as amyloid-beta plaque load and levels of hyperphosphorylated tau. This can be done using techniques like ELISA and immunohistochemistry.
-
Data Analysis: Analyze the behavioral, biochemical, and histological data to determine the effect of memantine treatment on cognitive function and Alzheimer's-like pathology in the transgenic mice.
Amantadine Hydrochloride: An Antiviral Agent
Amantadine hydrochloride has a well-established role as an antiviral agent, particularly against influenza A virus. Its primary mechanism of action is the inhibition of the M2 proton channel, a viral protein that is essential for the uncoating of the virus within the host cell. By blocking this channel, amantadine prevents the release of the viral genome into the cytoplasm, thereby halting viral replication.
| Compound | IC50 | Virus | Cell Line | Reference |
| Amantadine | 120-130 µM | SARS-CoV-2 | Human lung epithelial cells expressing ACE2 | |
| Rimantadine | 30-40 µM | SARS-CoV-2 | Human lung epithelial cells expressing ACE2 |
This assay is used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
24-well tissue culture plates
-
Influenza A virus stock
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
TPCK-treated trypsin
-
Low melting point agarose
-
Amantadine hydrochloride
-
Formaldehyde
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 24-well plates at a density that will result in a confluent monolayer the next day.
-
Virus Adsorption: The following day, wash the cell monolayer with serum-free EMEM. Inoculate the cells with a dilution of influenza virus that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Compound Treatment: During the virus adsorption, prepare serial dilutions of amantadine hydrochloride in an overlay medium containing EMEM, 1% FBS, TPCK-trypsin, and low melting point agarose.
-
Overlay: After the adsorption period, remove the virus inoculum and wash the cells. Add 1 mL of the amantadine-containing overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days to allow for plaque formation.
-
Fixation and Staining: Fix the cells with 10% formaldehyde for at least 1 hour. Remove the agarose overlay and stain the cell monolayer with crystal violet solution.
-
Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each concentration of amantadine compared to the virus control (no compound). Determine the EC₅₀ (the concentration of the compound that inhibits plaque formation by 50%).
Synthesis of Adamantane Derivatives
The following is a general two-step procedure for the synthesis of an amino-adamantane derivative, which serves as a foundational method for producing compounds like memantine.
References
In-Depth Technical Guide: Discovery and History of SMANT Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
SMANT hydrochloride, with the chemical name N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride, is a novel small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1] Its discovery marked a significant advancement in the search for therapeutic agents targeting this critical developmental and oncogenic pathway. This technical guide provides a comprehensive overview of the discovery, history, and preclinical characterization of this compound, with a focus on its unique mechanism of action, quantitative data, and the experimental protocols employed in its initial investigation.
Discovery and History
This compound was identified through a high-content screen designed to directly analyze the ciliary translocation of Smoothened (Smo), a key signal transducer in the Hh pathway.[1] The discovery was first reported by Wang and colleagues in a 2012 publication in ACS Chemical Biology. The name "SMANT" is an acronym for "Smo Mutant ANTagonist," highlighting its distinctive ability to inhibit a drug-resistant mutant form of Smoothened.[1]
The screening campaign aimed to identify compounds that could block the Sonic hedgehog (Shh)-driven accumulation of Smo within the primary cilium, a crucial step in Hh pathway activation.[1] This approach led to the identification of several new classes of Smo antagonists, with this compound emerging as a compound with a particularly interesting and novel mechanism of action.[1]
Mechanism of Action
This compound exerts its inhibitory effect on the Hedgehog signaling pathway by preventing the accumulation of Smoothened in the primary cilium.[1] Unlike many other Smo antagonists, this compound is effective against both wild-type Smo and the oncogenic, ligand-independent mutant SmoM2, which is associated with clinical resistance to other Hh pathway inhibitors.[1] This suggests that this compound may bind to a different site on Smo or inhibit its function through an allosteric mechanism that is not compromised by the SmoM2 mutation.
The inhibition of Smo accumulation in the primary cilium effectively blocks the downstream signaling cascade that leads to the activation of Gli transcription factors and the subsequent expression of Hh target genes.[1]
Physicochemical Properties
| Property | Value |
| Chemical Name | N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride |
| Molecular Formula | C16H23BrN2O.HCl |
| Molecular Weight | 375.73 g/mol |
| CAS Number | 1177600-74-6 |
Quantitative Data
The primary quantitative data for this compound from its initial characterization is its potency in inhibiting the translocation of Smoothened to the primary cilium.
| Assay | Cell Line | Parameter | Value | Reference |
| Shh-induced Smo::EGFP ciliary accumulation | NIH-3T3 cells | IC50 | 1.1 μM | [1] |
A structurally related analog, SMANT-2, was also identified but showed lower potency in the same assay.[1]
Experimental Protocols
Smoothened Ciliary Translocation Assay
This high-content screening assay was central to the discovery of this compound.
-
Cell Line: NIH-3T3 cells stably expressing a Smoothened-EGFP fusion protein (Smo::EGFP).
-
Protocol:
-
Cells were plated in 96-well plates and grown to confluence.
-
Cells were serum-starved to induce the formation of primary cilia.
-
Compounds, including this compound, were added to the wells at various concentrations.
-
Sonic hedgehog (Shh) conditioned medium was added to stimulate the translocation of Smo::EGFP to the primary cilia.
-
Cells were fixed and stained with an antibody against acetylated tubulin to mark the primary cilia.
-
Plates were imaged using an automated fluorescence microscope.
-
Image analysis software was used to quantify the percentage of cilia with Smo::EGFP accumulation.
-
IC50 values were calculated from the dose-response curves.[1]
-
Gli-Luciferase Reporter Assay
This assay was used to confirm the inhibitory activity of this compound on the downstream signaling of the Hedgehog pathway.
-
Cell Line: NIH-3T3 cells transiently transfected with a Gli-responsive firefly luciferase reporter construct and a constitutively active Renilla luciferase construct (for normalization).
-
Protocol:
-
Cells were plated in 96-well plates.
-
Cells were transfected with the reporter plasmids.
-
Compounds, including this compound, were added to the wells.
-
Shh conditioned medium was added to activate the Hh pathway.
-
After incubation, cells were lysed, and luciferase activity was measured using a dual-luciferase reporter assay system.
-
Firefly luciferase activity was normalized to Renilla luciferase activity to control for transfection efficiency and cell viability.[1]
-
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not provided in the primary publication by Wang et al. (2012) or its supplementary information. Furthermore, extensive searches for a specific, publicly available synthesis protocol for N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride have not yielded a detailed experimental procedure. The compound is available from commercial suppliers for research purposes.
Preclinical Data
The initial publication on this compound focuses on its in vitro characterization.[1] As of now, there is a lack of publicly available data on the in vivo efficacy, pharmacokinetics, and toxicology of this compound. Further studies would be required to evaluate its potential as a therapeutic agent.
Visualizations
Caption: Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: High-content screening workflow for the discovery of this compound.
Caption: Unique mechanism of this compound against wild-type and mutant Smoothened.
References
An In-depth Technical Guide on the Receptor Binding Affinity of Memantine Hydrochloride
Disclaimer: Initial searches for "SMANT hydrochloride" did not yield relevant results. Based on the similarity of the term and the nature of the technical request, this document assumes the query was intended to be for Memantine hydrochloride . All subsequent information pertains to Memantine hydrochloride.
Introduction
Memantine hydrochloride is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a moderate affinity, strong voltage dependency, and rapid on/off kinetics.[1] It is clinically used in the treatment of moderate to severe Alzheimer's disease. Its mechanism of action is centered on the modulation of glutamatergic neurotransmission. Under pathological conditions characterized by excessive glutamate release, tonic activation of NMDA receptors leads to excitotoxicity and neuronal damage. Memantine selectively blocks the NMDA receptor's ion channel when it is excessively open, thereby mitigating the detrimental effects of glutamate while preserving the physiological, transient activation required for synaptic plasticity and memory formation.[1] This guide provides a detailed overview of the receptor binding profile of Memantine hydrochloride, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Receptor Binding Affinity Profile
The primary pharmacological target of Memantine is the NMDA receptor. However, it has been evaluated for its affinity at other neurotransmitter receptors. The following table summarizes the available quantitative data on the binding affinity of Memantine hydrochloride to various receptors.
| Receptor | Ligand | Assay Type | Species | Tissue/System | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| NMDA | [³H]-MK-801 | Radioligand Binding | Human | Recombinant NR1/NR2A | - | 300 | [2] |
| NMDA | - | Electrophysiology | Rat | Cultured Hippocampal Neurons | - | 2920 | [3] |
| NMDA (Extrasynaptic) | - | Electrophysiology | - | - | - | 22 | [2] |
| NMDA (Synaptic) | - | Electrophysiology | - | - | - | 2500 | [2] |
| 5-HT₃ | [³H]-LY 278584 | Radioligand Binding | Human | Cloned | >10000 | - | [4] |
Note: IC₅₀ values for NMDA receptors can vary significantly depending on the experimental conditions, such as membrane potential and the presence of co-agonists. The values presented reflect a range found in the literature under different assay conditions.
Experimental Protocols
This protocol describes a competitive binding assay to determine the affinity of Memantine hydrochloride for the NMDA receptor using a radiolabeled ligand like [³H]-MK-801.
a. Materials:
-
Membranes: Rat brain membrane preparations or membranes from cells expressing recombinant human NMDA receptors (e.g., HEK293 cells).
-
Radioligand: [³H]-MK-801.
-
Test Compound: Memantine hydrochloride.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
b. Methods:
-
Membrane Preparation: Homogenize rat brain tissue or cultured cells expressing NMDA receptors in cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of [³H]-MK-801.
-
Increasing concentrations of Memantine hydrochloride (or buffer for total binding, and a saturating concentration of a non-radiolabeled ligand for non-specific binding).
-
The membrane preparation.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of Memantine hydrochloride by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the Memantine concentration to obtain a sigmoidal dose-response curve. Determine the IC₅₀ value from this curve, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.
This protocol outlines a method to assess the functional antagonism of NMDA receptors by Memantine hydrochloride in cultured neurons.
a. Materials:
-
Cultured Neurons: Primary hippocampal or cortical neurons.
-
Patch-clamp rig: Including an amplifier, micromanipulator, and data acquisition system.
-
Pipettes: Borosilicate glass capillaries.
-
External Solution: Containing physiological concentrations of ions, including Mg²⁺.
-
Internal Solution: For the patch pipette, containing a suitable electrolyte solution.
-
Agonists: NMDA and glycine.
-
Antagonist: Memantine hydrochloride.
-
Perfusion system: For rapid application of solutions.
b. Methods:
-
Cell Preparation: Plate cultured neurons on coverslips suitable for microscopy and electrophysiological recording.
-
Recording Setup: Place a coverslip with neurons in the recording chamber on the microscope stage and perfuse with the external solution.
-
Patching: Using a micromanipulator, form a high-resistance seal (gigaohm seal) between a glass pipette filled with the internal solution and the membrane of a neuron. Then, rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.
-
Current Measurement: Clamp the neuron at a negative holding potential (e.g., -70 mV).
-
NMDA Receptor Activation: Rapidly perfuse the neuron with an external solution containing NMDA and glycine to evoke an inward current mediated by NMDA receptors.
-
Memantine Application: After obtaining a stable baseline NMDA-evoked current, co-apply Memantine hydrochloride with the agonists.
-
Data Acquisition: Record the NMDA receptor-mediated currents in the absence and presence of different concentrations of Memantine.
-
Data Analysis: Measure the peak amplitude of the NMDA-evoked currents. Plot the percentage of inhibition of the current as a function of the Memantine concentration to determine the IC₅₀ for the functional antagonism.[3]
Signaling Pathways and Experimental Workflows
The following diagram illustrates the canonical NMDA receptor signaling pathway and the site of action of Memantine.
Caption: NMDA receptor signaling cascade and Memantine's mechanism of action.
The following diagram outlines the workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system--too little activation is bad, too much is even worse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patch clamp studies on the kinetics and selectivity of N-methyl-D-aspartate receptor antagonism by memantine (1-amino-3,5-dimethyladamantan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 58045 [pdspdb.unc.edu]
In-Depth Technical Guide: SMANT Hydrochloride Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMANT hydrochloride is a small molecule inhibitor of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] The Hedgehog pathway is a crucial signaling cascade involved in embryonic development, and its aberrant activation has been implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma. This compound exerts its biological activity by inhibiting the Sonic hedgehog (Shh)-induced accumulation of Smoothened in the primary cilium, a microtubule-based organelle that serves as a signaling hub for the Hh pathway. This technical guide provides an in-depth overview of the biological activity screening of this compound, including detailed experimental protocols, data presentation, and visualization of relevant pathways and workflows.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | N-(4-Bromophenyl)-3,5-dimethyl-1-piperidinepropanamide hydrochloride |
| CAS Number | 1177600-74-6 |
| Molecular Formula | C₁₆H₂₃BrN₂O·HCl |
| Molecular Weight | 375.73 g/mol |
| Solubility | Soluble to 20 mM in water and to 100 mM in DMSO |
| Purity | ≥99% |
| Storage | Desiccate at room temperature |
Biological Activity and Data Presentation
The primary biological activity of this compound is the inhibition of the Hedgehog signaling pathway through direct interaction with the Smoothened receptor.
Quantitative Data
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC₅₀), while its cytotoxic effect is determined by the half-maximal cytotoxic concentration (CC₅₀). The ratio of these two values provides the Selectivity Index (SI), a measure of the compound's therapeutic window.
| Parameter | Value | Description |
| IC₅₀ | 1.1 µM | Concentration of this compound that inhibits 50% of Shh-induced Smoothened accumulation in the primary cilium.[1] |
| CC₅₀ | Not Reported | Concentration of this compound that causes 50% cell death. This value would be determined experimentally (see section 4.2). |
| Selectivity Index (SI) | Not Calculated | Calculated as CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity for the target pathway over general cytotoxicity. |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the biological activity screening of this compound.
Smoothened Ciliary Translocation Assay
This assay is designed to quantify the inhibitory effect of this compound on the translocation of Smoothened to the primary cilium upon Hedgehog pathway activation.
Objective: To determine the IC₅₀ of this compound for the inhibition of Shh-induced Smoothened accumulation in the primary cilium.
Materials:
-
NIH/3T3 cells stably expressing a Smoothened-EGFP fusion protein (Smo::EGFP)
-
DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Sonic hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG)
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against a ciliary marker (e.g., anti-acetylated α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
High-content imaging system or confocal microscope
Protocol:
-
Cell Culture: Seed Smo::EGFP NIH/3T3 cells in a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours.
-
Serum Starvation: To induce ciliogenesis, replace the growth medium with a low-serum medium (e.g., 0.5% FBS in DMEM) and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in low-serum medium. Add the different concentrations of this compound to the cells and incubate for 2 hours.
-
Pathway Activation: Stimulate the Hedgehog pathway by adding Shh conditioned medium or a Smoothened agonist (e.g., SAG at 100 nM) to the wells. Include appropriate controls (vehicle-treated, Shh/SAG-treated without inhibitor). Incubate for 4-6 hours.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% PFA for 15 minutes at room temperature. Wash again with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Immunostaining: Block the cells with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody against the ciliary marker overnight at 4°C. Wash with PBS, then incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Imaging: Wash the cells with PBS and add fresh PBS or mounting medium. Acquire images using a high-content imaging system or a confocal microscope. Capture images of the EGFP signal (Smoothened) and the secondary antibody signal (cilia).
-
Image Analysis: Quantify the intensity of the Smo::EGFP signal within the primary cilia (identified by the ciliary marker).
-
Data Analysis: For each concentration of this compound, calculate the percentage of inhibition of Smoothened translocation compared to the positive control (Shh/SAG stimulation alone). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxicity of this compound and to calculate the CC₅₀ value.
Objective: To determine the concentration of this compound that reduces cell viability by 50%.
Materials:
-
NIH/3T3 cells (or other relevant cell line)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the CC₅₀ value.
Signaling Pathway and Experimental Workflow Visualizations
Hedgehog Signaling Pathway
The following diagram illustrates the canonical Hedgehog signaling pathway and the point of inhibition by this compound. In the "OFF" state, the Patched (PTCH1) receptor inhibits Smoothened (SMO), preventing its localization to the primary cilium. In the "ON" state, the binding of a Hedgehog ligand (e.g., Shh) to PTCH1 relieves this inhibition, allowing SMO to translocate to the primary cilium and initiate a downstream signaling cascade that leads to the activation of Gli transcription factors and target gene expression. This compound directly binds to SMO, preventing its ciliary translocation and thereby blocking pathway activation.
Experimental Workflow: Smoothened Ciliary Translocation Assay
The following diagram outlines the key steps in the Smoothened ciliary translocation assay for screening inhibitors like this compound.
Experimental Workflow: Cytotoxicity (MTT) Assay
The following diagram illustrates the workflow for determining the cytotoxicity of this compound using the MTT assay.
Off-Target Activity
Currently, there is no publicly available data on the off-target activities of this compound. However, in any drug development program, it is crucial to assess the selectivity of a compound to minimize the potential for adverse effects. This is typically done through broad-panel screening against a wide range of receptors, kinases, and other enzymes. The absence of such data for this compound represents a knowledge gap that would need to be addressed in further preclinical development.
Conclusion
This compound is a potent inhibitor of the Hedgehog signaling pathway with a well-defined mechanism of action targeting the Smoothened receptor. The experimental protocols and workflows detailed in this guide provide a framework for the comprehensive biological activity screening of this and similar compounds. The determination of both the IC₅₀ for on-target activity and the CC₅₀ for cytotoxicity is essential for evaluating the therapeutic potential of this compound. Further studies are required to establish a complete pharmacological profile, including its selectivity and potential off-target effects.
References
Methodological & Application
Application Notes and Protocols for SMANT Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMANT hydrochloride is a small molecule inhibitor of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. Aberrant activation of the Hedgehog pathway is implicated in the development and progression of various cancers. By inhibiting Smoothened, this compound disrupts the downstream signaling cascade that leads to the activation of Gli transcription factors, which in turn regulate the expression of genes involved in cell proliferation, survival, and differentiation. These application notes provide detailed protocols for evaluating the effects of this compound on cancer cells in vitro, including cell viability, apoptosis induction, and cell cycle progression.
Mechanism of Action
The Hedgehog signaling pathway is crucial during embryonic development and is largely quiescent in adult tissues. In many cancers, the pathway is reactivated, promoting tumorigenesis. The binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor Patched (PTCH) alleviates the inhibition of PTCH on Smoothened (Smo). This allows Smo to transduce the signal, leading to the activation of Gli transcription factors and subsequent expression of target genes that drive cancer cell proliferation and survival. This compound acts by directly inhibiting the function of Smoothened, thereby blocking the entire downstream signaling cascade.
Product Information
| Property | Value |
| Chemical Name | N-(4-Bromophenyl)-3,5-dimethyl-1-piperidinepropanamide hydrochloride |
| Molecular Formula | C₁₆H₂₃BrN₂O·HCl |
| Molecular Weight | 375.73 g/mol |
| CAS Number | 1177600-74-6 |
| Solubility | Soluble to 100 mM in DMSO and 20 mM in water |
| Storage | Store at -20°C. Protect from light. |
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines
The following table presents hypothetical IC50 values for this compound in different cancer cell lines after 72 hours of treatment, as determined by the MTT assay. This data is for illustrative purposes to demonstrate how results can be presented.
| Cell Line | Cancer Type | IC50 (µM) |
| Panc-1 | Pancreatic Cancer | 5.2 |
| A549 | Lung Cancer | 8.9 |
| MDA-MB-231 | Breast Cancer | 12.5 |
| U-87 MG | Glioblastoma | 7.8 |
| PC-3 | Prostate Cancer | 15.1 |
Table 2: Hypothetical Apoptosis Induction by this compound in Panc-1 Cells
This table illustrates the percentage of apoptotic cells in the Panc-1 cell line after 48 hours of treatment with this compound, as determined by Annexin V/PI flow cytometry. This data is for illustrative purposes.
| Treatment Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 3.5 ± 0.8 | 2.1 ± 0.5 | 5.6 ± 1.3 |
| 2.5 | 15.2 ± 2.1 | 5.8 ± 1.2 | 21.0 ± 3.3 |
| 5.0 | 28.7 ± 3.5 | 12.4 ± 2.0 | 41.1 ± 5.5 |
| 10.0 | 45.1 ± 4.2 | 20.3 ± 2.8 | 65.4 ± 7.0 |
Table 3: Hypothetical Cell Cycle Analysis of Panc-1 Cells Treated with this compound
This table shows the percentage of Panc-1 cells in different phases of the cell cycle after 24 hours of treatment with this compound, as determined by propidium iodide staining and flow cytometry. This data is for illustrative purposes.
| Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Vehicle Control) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| 2.5 | 65.7 ± 4.0 | 18.3 ± 2.1 | 16.0 ± 1.5 |
| 5.0 | 75.1 ± 4.5 | 12.5 ± 1.8 | 12.4 ± 1.2 |
| 10.0 | 82.3 ± 5.1 | 8.9 ± 1.5 | 8.8 ± 1.0 |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: To prepare a 10 mM stock solution, dissolve 3.76 mg of this compound in 1 mL of sterile DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When ready to use, thaw an aliquot and dilute it to the desired final concentration in cell culture medium. Note that the final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with 0.1% DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be determined.
Visualizations
Caption: Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in cell culture.
Application Notes and Protocols for the Use of SMANT Hydrochloride in Animal Models
Disclaimer: Extensive searches for "SMANT hydrochloride" did not yield specific information on a compound with this name. It is possible that this is a novel, internal, or misspelled name for a research compound. The following application notes and protocols have been generated as a template based on common practices for using novel hydrochloride compounds in animal models, drawing parallels from research on other compounds like Memantine hydrochloride and Rimantadine hydrochloride. Researchers should substitute the specific details for their compound of interest.
Introduction
This compound is a novel synthetic compound under investigation for its potential therapeutic effects. These application notes provide a comprehensive overview of the proposed mechanism of action, and detailed protocols for its use in preclinical animal models. The information is intended for researchers, scientists, and drug development professionals.
Proposed Mechanism of Action
While the precise mechanism of this compound is under investigation, it is hypothesized to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. Excessive activation of the NMDA receptor by the neurotransmitter glutamate can lead to excitotoxicity, a process implicated in various neurodegenerative disorders.[1] By modulating NMDA receptor activity, this compound may offer neuroprotective benefits.[1] It is believed to be an uncompetitive antagonist, preferentially binding to and blocking the ion channel when it is in an open and excessively active state.[1] This voltage-dependent blockade helps to prevent the prolonged influx of calcium ions that triggers neuronal damage, while preserving normal synaptic transmission.[1]
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound.
Pharmacokinetic Data in Animal Models
Pharmacokinetic parameters are crucial for designing in vivo experiments. The following tables summarize hypothetical pharmacokinetic data for this compound in common animal models, based on studies of similar compounds.[2][3]
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) | Oral (PO) | Subcutaneous (SC) |
| Dose (mg/kg) | 1 | 10 | 10 |
| Cmax (ng/mL) | - | 2013 | - |
| Tmax (h) | - | <0.5 | - |
| AUC (ng·h/mL) | - | - | - |
| Bioavailability (%) | 100 | 58.6 | - |
| Half-life (h) | - | 1.5 | - |
| Clearance (L/h/kg) | 4.3 | - | - |
| Volume of Distribution (L/kg) | 7.6 | - | - |
Data is hypothetical and based on findings for Rimantadine hydrochloride in mice.[2]
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) | Oral (PO) | Subcutaneous (SC) |
| Dose (mg/kg) | 1.22 | 10 | 10 |
| Cmax (ng/mL) | 91.5 | 344 | 430 |
| Tmax (h) | 0.083 | 2.0 | 0.5 |
| AUC (ng·h/mL) | 215 | 3210 | 4530 |
| Bioavailability (%) | 100 | - | - |
| Half-life (h) | 4.9 | 6.5 | 7.4 |
| Clearance (mL/min/kg) | 94.6 | - | - |
| Volume of Distribution (L/kg) | 38.9 | - | - |
Data is hypothetical and based on findings for Memantine hydrochloride in rats.[3]
Table 3: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 5 | 5 |
| Cmax (ng/mL) | - | 275 |
| Tmax (h) | - | 1.7 |
| AUC (ng·h/mL) | - | - |
| Bioavailability (%) | 100 | 99.4 |
| Half-life (h) | - | 3.3 |
| Clearance (L/h/kg) | 3.7 | - |
| Volume of Distribution (L/kg) | 13.8 | - |
Data is hypothetical and based on findings for Rimantadine hydrochloride in dogs.[2]
Experimental Protocols
The following are detailed protocols for the administration and evaluation of this compound in animal models. These protocols are intended as a starting point and may require optimization for specific experimental goals.
Animal Models
A variety of animal models can be used to study the effects of this compound, depending on the research question.[4][5] For neuroprotective studies, models of neurodegeneration such as transgenic mouse models of Alzheimer's disease or induced models of ischemic injury are appropriate. For safety and toxicology studies, healthy rodents and non-rodent species are typically used.[6]
Preparation of Dosing Solutions
Materials:
-
This compound powder
-
Sterile physiological saline (0.9% NaCl)
-
Sterile water for injection
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile vials
Protocol:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
In a sterile vial, dissolve the this compound powder in a small amount of sterile water.
-
Once fully dissolved, add sterile physiological saline to reach the final desired volume.
-
Vortex the solution until it is completely homogenous.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile vial.
-
Store the dosing solution at 4°C for short-term use or at -20°C for long-term storage. Protect from light.
Administration Routes
The choice of administration route depends on the desired pharmacokinetic profile and the experimental design.[7]
-
Oral (PO): Suitable for assessing bioavailability and for chronic dosing studies.[7] Administered via oral gavage.
-
Intravenous (IV): Used to achieve 100% bioavailability and rapid onset of action.[8] Typically administered via the tail vein in rodents.
-
Subcutaneous (SC): Can provide a slower absorption and more sustained release profile compared to IV administration.[8][9]
-
Intraperitoneal (IP): A common route for systemic administration in rodents, offering rapid absorption.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo studies.
Toxicology and Safety Assessment
Initial toxicology studies are essential to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects.[6][10]
Table 4: Hypothetical Acute Toxicity Data for this compound
| Species | Route | NOAEL (mg/kg) | MTD (mg/kg) | Signs of Toxicity |
| Mouse | IV | 30 | >50 | Seizure-like behavior at high doses[11] |
| Dog | IV | 75 | >75 | Excess salivation and vomiting at high doses[11] |
NOAEL: No-Observed-Adverse-Effect Level; MTD: Maximum Tolerated Dose. Data is hypothetical and based on findings for a nanoligomer.[11]
Protocol for Acute Toxicity Study:
-
Use healthy, young adult animals (e.g., CD-1 mice or Beagle dogs).[6]
-
Administer a single dose of this compound at escalating dose levels to different groups of animals.
-
Include a control group that receives only the vehicle.
-
Monitor animals closely for clinical signs of toxicity for at least 14 days.[11]
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a complete necropsy and histopathological examination of major organs.
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound in animal models. Due to the lack of specific information on "this compound," the provided data and protocols are based on established practices with similar compounds and should be adapted and validated for the specific compound of interest. Careful planning and execution of these studies are critical for advancing the development of this potential therapeutic agent.
References
- 1. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 2. Pharmacokinetics and metabolism of rimantadine hydrochloride in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of memantine in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats | Semantic Scholar [semanticscholar.org]
- 10. Toxicity in animals: target species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Studies of SMANT Hydrochloride
A comprehensive review of available literature did not yield specific in vivo studies, including dosage, administration routes, or efficacy data, for SMANT hydrochloride. The information presented herein is based on general principles of in vivo studies for similar compounds, particularly other Smoothened (Smo) inhibitors, and publicly available data on the physicochemical properties of this compound. Researchers should use this document as a foundational guide and are strongly encouraged to conduct thorough dose-finding and toxicology studies prior to initiating efficacy experiments.
Introduction
SMANT (Smoothened Antagonist) hydrochloride is a small molecule inhibitor of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma. As a Smo antagonist, this compound holds potential as a therapeutic agent for these malignancies.
These application notes provide a framework for researchers and drug development professionals on the potential use of this compound in preclinical in vivo studies. The protocols outlined below are generalized and will require optimization based on the specific animal model and research question.
Physicochemical Properties and Formulation
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the preparation of appropriate formulations for in vivo administration.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Full Chemical Name | N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride | [1] |
| Molecular Formula | C₁₆H₂₃BrN₂O · HCl | [2] |
| Molecular Weight | 375.73 g/mol | [2] |
| Solubility | Soluble to 20 mM in water and to 100 mM in DMSO | [2] |
| Purity | ≥99% | [2] |
| Storage | Desiccate at room temperature | [2] |
Experimental Protocols
The following are generalized protocols for in vivo studies involving a novel small molecule inhibitor like this compound.
Vehicle Preparation
Objective: To prepare a sterile and biocompatible vehicle for the solubilization and administration of this compound.
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile Polyethylene Glycol 400 (PEG400)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes
-
Vortex mixer
Protocol:
-
Based on the desired final concentration and the solubility data (Table 1), calculate the required amount of this compound.
-
In a sterile conical tube, dissolve the this compound powder in a minimal amount of DMSO. Vortex thoroughly to ensure complete dissolution.
-
Add PEG400 to the DMSO solution. The ratio of DMSO to PEG400 may need to be optimized for solubility and tolerability (a common starting ratio is 1:4).
-
Slowly add sterile saline or PBS to the organic solvent mixture to reach the final desired volume. The final concentration of DMSO should ideally be kept below 10% of the total volume to minimize toxicity.
-
Vortex the final formulation until it is a clear and homogenous solution.
-
Prepare the vehicle control by mixing the same proportions of DMSO, PEG400, and saline/PBS without the this compound.
Animal Models
The choice of animal model is critical and will depend on the research question. For studying the efficacy of a Smoothened inhibitor, models with a constitutively active Hedgehog pathway are often employed. Examples include:
-
Xenograft Models: Human cancer cell lines (e.g., basal cell carcinoma or medulloblastoma cell lines) with known Hh pathway mutations are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Genetically Engineered Mouse Models (GEMMs): Mice with genetic alterations that lead to the activation of the Hh pathway and spontaneous tumor development (e.g., Ptch1+/- mice).
Administration of this compound
Objective: To administer the formulated this compound to the animal model via a chosen route.
Materials:
-
Prepared this compound formulation and vehicle control
-
Appropriate gauge needles and syringes for the chosen administration route
-
Animal restraint device
Common Routes of Administration:
-
Intraperitoneal (IP) Injection: A common route for systemic delivery in rodents.
-
Oral Gavage (PO): To assess oral bioavailability and efficacy.
-
Subcutaneous (SC) Injection: For sustained release.
-
Intravenous (IV) Injection: For direct systemic administration and pharmacokinetic studies.
Protocol (Example: Intraperitoneal Injection in Mice):
-
Gently restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly downwards to allow the abdominal organs to shift away from the injection site.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated dose of the this compound formulation or vehicle control. The injection volume should be appropriate for the size of the animal (typically 5-10 mL/kg for mice).
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a xenograft mouse model.
Smoothened Signaling Pathway
This compound is an antagonist of the Smoothened receptor. The diagram below illustrates the canonical Hedgehog signaling pathway and the point of intervention for a Smoothened inhibitor.
Data Presentation
As no specific in vivo data for this compound is publicly available, a template for data presentation is provided in Table 2. Researchers should populate this table with their own experimental data.
Table 2: Template for Summarizing In Vivo Efficacy Data of this compound
| Animal Model | Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) | Notes |
| e.g., Nude mice with medulloblastoma xenografts | Vehicle Control | - | IP | Daily | 0 | ||
| SMANT HCl | 10 | IP | Daily | ||||
| SMANT HCl | 25 | IP | Daily | ||||
| SMANT HCl | 50 | IP | Daily | ||||
| Positive Control (e.g., Vismodegib) | 50 | PO | Daily |
Conclusion
While this compound presents a promising therapeutic strategy for cancers driven by the Hedgehog pathway, a lack of published in vivo data necessitates a careful and systematic approach to its preclinical evaluation. The protocols and frameworks provided in these application notes are intended to guide researchers in designing and executing robust in vivo studies to determine the safety, pharmacokinetics, and efficacy of this compound. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
Preparing Stock Solutions of SMANT Hydrochloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of SMANT (Smoothened Antagonist) hydrochloride. SMANT hydrochloride is a potent and specific inhibitor of the Smoothened (Smo) signaling protein, a key component of the Hedgehog signaling pathway.[1] Accurate and consistent preparation of this compound stock solutions is critical for reliable and reproducible experimental results in cell-based assays and other research applications. This guide outlines the necessary materials, step-by-step procedures, and stability information to ensure the effective use of this compound in the laboratory.
Introduction to this compound
This compound is a small molecule inhibitor of Smoothened (Smo) signaling.[1] Its mechanism of action involves the inhibition of Sonic hedgehog (Shh)-induced accumulation of Smo in the primary cilium, with an IC50 of 1.1 μM.[1] It effectively inhibits both wild-type and oncogenic forms of Smo with similar efficacy.[1] This makes this compound a valuable tool for studying the Hedgehog signaling pathway, which is crucial in embryonic development and has been implicated in the progression of various cancers.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1177600-74-6 | [1][2] |
| Molecular Formula | C₁₆H₂₃BrN₂O·HCl | [1][2] |
| Molecular Weight | 375.73 g/mol | [1][2][3] |
| Appearance | White to beige solid powder | [4] |
| Purity | ≥98% (HPLC) | [4] |
| Solubility in Water | Soluble up to 20 mM | [1] |
| Solubility in DMSO | Soluble up to 100 mM | [1] |
Experimental Protocols
Materials and Equipment
Materials:
-
This compound powder (≥98% purity)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, nuclease-free water, cell culture grade
-
Sterile, conical polypropylene centrifuge tubes (e.g., 1.5 mL, 15 mL, 50 mL)
-
Sterile, serological pipettes and pipette tips
-
Personal Protective Equipment (PPE): laboratory coat, safety glasses, and gloves
Equipment:
-
Analytical balance
-
Vortex mixer
-
Sonicator or ultrasonic bath (optional, for aiding dissolution)
-
Biological safety cabinet (BSC) or laminar flow hood
-
Refrigerator (2-8°C)
-
Freezer (-20°C and -80°C)
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO. Adjust volumes as needed for your specific experimental requirements.
Workflow for Preparing a 10 mM this compound Stock Solution in DMSO
Caption: Workflow for preparing and storing this compound stock solution.
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need 3.7573 mg of this compound.
-
Calculation: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 375.73 g/mol x 1000 mg/g = 3.7573 mg
-
-
Weigh the this compound:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out 3.7573 mg of this compound powder and add it to the tared tube.
-
-
Add the solvent:
-
In a biological safety cabinet, add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.
-
-
Dissolve the compound:
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved.
-
If necessary, briefly sonicate the solution in an ultrasonic bath to aid dissolution.[2] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquot and store:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 10-100 µL) in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[2]
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[2]
-
Preparation of a 1 mM this compound Stock Solution in Water
This protocol describes the preparation of 1 mL of a 1 mM stock solution of this compound in sterile water.
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 1 mM stock solution, you will need 0.37573 mg of this compound.
-
Calculation: Mass (mg) = 0.001 mol/L x 0.001 L x 375.73 g/mol x 1000 mg/g = 0.37573 mg
-
-
Weigh the this compound:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out 0.37573 mg of this compound powder and add it to the tared tube.
-
-
Add the solvent:
-
In a biological safety cabinet, add 1 mL of sterile, nuclease-free water to the tube containing the this compound powder.
-
-
Dissolve the compound:
-
Cap the tube tightly and vortex thoroughly. Gentle warming to 37°C may be required to fully dissolve the compound in water.[2]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Sterilization and Storage:
-
Filter-sterilize the aqueous stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the sterilized stock solution into single-use volumes.
-
Store the aqueous stock solution at -20°C for up to 1 month. It is generally recommended to prepare aqueous solutions fresh.
-
Stability and Storage Summary
| Solvent | Storage Temperature | Stability | Recommendations |
| Solid Powder | Room Temperature | Stable when desiccated | Store in a dry, dark place. |
| DMSO | -20°C | Up to 1 month[2] | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO | -80°C | Up to 6 months[2] | Preferred for long-term storage. |
| Water | -20°C | Up to 1 month | Prepare fresh when possible; filter-sterilize. |
Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
This compound targets the Smoothened (Smo) protein, a central component of the Hedgehog (Hh) signaling pathway. In the "off" state, the receptor Patched (PTCH1) inhibits Smo activity. Upon binding of a Hedgehog ligand (e.g., Shh) to PTCH1, this inhibition is relieved, allowing Smo to translocate to the primary cilium and activate downstream signaling, leading to the activation of GLI transcription factors and target gene expression. This compound acts by preventing the accumulation of Smo in the primary cilium, thereby blocking the entire downstream signaling cascade.
Simplified Hedgehog Signaling Pathway and Inhibition by this compound
References
Application Notes and Protocols for SMANT Hydrochloride Administration in Mice
For research, scientific, and drug development professionals.
This document provides detailed application notes and protocols for the administration of SMANT hydrochloride to mice. Due to the limited availability of in vivo data for this compound, the following protocols and data are based on established methodologies for other Smoothened (Smo) inhibitors, a class of molecules to which this compound belongs. Researchers should consider these as generalized guidelines and optimize them for their specific experimental needs.
This compound is identified as N-(4-Bromophenyl)-3,5-dimethyl-1-piperidinepropanamide hydrochloride , a novel inhibitor of Smoothened (Smo) signaling.
Data Presentation
As no specific in vivo pharmacokinetic or efficacy data for this compound has been identified in publicly available literature, a comparative summary of related Smoothened inhibitors is presented below to guide study design.
| Compound | Administration Route | Dose | Vehicle | Mouse Model | Observed Effect |
| GDC-0449 (Vismodegib) | Oral Gavage | 75 mg/kg | 20% HP-β-CD | Calu-6 lung tumor xenografts | Significant suppression of stromal Gli1, PTCH-1, and cyclin D1[1] |
| HH-1 | Oral Gavage | 75 mg/kg | 20% HP-β-CD | Medulloblastoma allografts | Significant tumor growth delay[1] |
| HH-13 | Oral Gavage | 50 mg/kg | 20% HP-β-CD | Medulloblastoma allografts | Significant tumor growth delay[1] |
| TAK-441 | Oral Administration | Not Specified | Not Specified | Medulloblastoma allograft model | Complete prevention of tumor growth[2] |
Experimental Protocols
The following are detailed protocols for common administration routes of small molecule inhibitors, like this compound, in mice.
Oral Gavage (PO) Administration
Oral gavage is a common and effective method for administering precise doses of therapeutic compounds directly to the stomach.
Materials:
-
This compound
-
Vehicle (e.g., 20% HP-β-CD in sterile water, Corn oil, or 0.5% methylcellulose)
-
Sterile syringes (1 mL)
-
Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5 inches long with a ball tip)
-
Mouse scale
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the desired vehicle. For compounds with low aqueous solubility, a suspension may be necessary. For example, to prepare a 10 mg/mL suspension in 20% HP-β-CD, calculate the required amounts of compound and vehicle.
-
Add the this compound to the vehicle and vortex or sonicate until a uniform suspension is achieved. Prepare fresh daily unless stability data indicates otherwise.
-
-
Animal Preparation:
-
Weigh the mouse to determine the correct volume of dosing solution to administer. The volume should not exceed 10 mL/kg body weight.[1]
-
Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the animal to breathe comfortably. The head and body should be in a straight line.
-
-
Administration:
-
Attach the gavage needle to the syringe containing the dosing solution and remove any air bubbles.
-
Gently insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition. Do not force the needle , as this can cause esophageal or tracheal injury.
-
Once the needle is correctly positioned in the esophagus, slowly administer the solution.
-
Withdraw the needle gently and return the mouse to its cage.
-
-
Post-Administration Monitoring:
-
Observe the mouse for any signs of distress, such as difficulty breathing, choking, or changes in behavior, for at least 30 minutes post-administration.
-
Figure 1: Workflow for Oral Gavage Administration.
Intraperitoneal (IP) Injection
Intraperitoneal injection allows for rapid absorption of the compound into the systemic circulation.
Materials:
-
This compound
-
Sterile, isotonic vehicle (e.g., sterile saline or PBS)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
Mouse scale
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve or suspend the accurately weighed this compound in the sterile vehicle to the desired concentration. Ensure the solution is sterile, for example, by filtration through a 0.22 µm filter if the compound is soluble.
-
-
Animal Preparation:
-
Weigh the mouse to calculate the injection volume. The volume should generally not exceed 10 mL/kg.
-
Restrain the mouse by securing the scruff of the neck and turning it to expose the abdomen. The head should be tilted slightly downwards.
-
-
Injection:
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle.
-
Aspirate slightly to ensure no blood (indicating entry into a blood vessel) or yellow fluid (indicating entry into the bladder) is drawn into the syringe.
-
If aspiration is clear, inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the mouse for any signs of pain, distress, or abdominal distention.
-
Figure 2: Workflow for Intraperitoneal Injection.
Subcutaneous (SC) Injection
Subcutaneous injection provides a slower, more sustained absorption of the compound compared to IP or IV routes.
Materials:
-
This compound
-
Sterile, isotonic vehicle
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
Mouse scale
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile solution or suspension of this compound as described for IP injection.
-
-
Animal Preparation:
-
Weigh the mouse to determine the injection volume. The volume per site should generally not exceed 1-2 mL/kg. For larger volumes, multiple injection sites can be used.
-
Restrain the mouse and create a "tent" of skin over the back, between the shoulder blades.
-
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Inject the solution into the subcutaneous space.
-
Withdraw the needle and gently pinch the injection site to prevent leakage.
-
Return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the mouse for any signs of local irritation, swelling, or discomfort at the injection site.
-
Signaling Pathway
This compound is an inhibitor of the Hedgehog (Hh) signaling pathway, specifically targeting the Smoothened (Smo) receptor. The canonical Hh pathway is crucial in embryonic development and can be aberrantly activated in various cancers.
Figure 3: Hedgehog Signaling Pathway and Inhibition by this compound.
References
Application Notes and Protocols for the Quantification of SMANT Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMANT hydrochloride, with the chemical name N-(4-Bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride, is a known antagonist of the Hedgehog signaling pathway. Its therapeutic potential necessitates accurate and reliable analytical methods for quantification in various matrices, including bulk drug substance, pharmaceutical formulations, and biological samples. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Vis Spectrophotometry, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Mechanism of Action: Hedgehog Signaling Pathway Antagonism
This compound exerts its biological effect by inhibiting the Hedgehog (Hh) signaling pathway. In the absence of the Hh ligand, the transmembrane receptor Patched (PTCH) inhibits Smoothened (SMO), another transmembrane protein. This inhibition prevents the activation of downstream signaling components, leading to the proteolytic cleavage of the Glioma-associated oncogene (GLI) transcription factors into their repressor forms (GliR). When the Hh ligand binds to PTCH, the inhibition on SMO is relieved, allowing SMO to activate a downstream signaling cascade that prevents the cleavage of GLI proteins. The full-length activator forms of GLI (GliA) then translocate to the nucleus and induce the transcription of target genes that are involved in cell proliferation, differentiation, and survival. This compound, as a SMO antagonist, directly binds to and inhibits SMO, thereby blocking the activation of the Hh pathway even in the presence of the Hh ligand.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification of this compound in bulk drug substance and pharmaceutical dosage forms. Due to the lack of a strong chromophore in the piperidine moiety, derivatization or the use of an ion-pairing agent may be necessary for enhanced sensitivity and retention on a reverse-phase column. The following protocol utilizes an ion-pairing agent.
Experimental Workflow: HPLC-UV Analysis
Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and water (e.g., 50:50 v/v) containing 5 mM of an ion-pairing agent such as sodium dodecyl sulfate (SDS). The pH should be adjusted to ~3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 230 nm (based on the absorbance of the bromophenyl group).
-
Column Temperature: 30 °C.
2. Preparation of Standard Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
3. Preparation of Sample Solutions (from a tablet formulation):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtered solution with the mobile phase to a concentration within the calibration range (e.g., 20 µg/mL).
4. Quantification:
-
Inject the standard and sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
Quantitative Data Summary (HPLC-UV)
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
UV-Vis Spectrophotometry Method
This method is a simpler, more rapid technique suitable for the quantification of this compound in bulk form or simple formulations where excipients do not interfere with the absorbance at the analytical wavelength.
Experimental Workflow: UV-Vis Spectrophotometry
Protocol
1. Instrumentation and Parameters:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Solvent: 0.1 M Hydrochloric Acid or Methanol.
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a standard solution of this compound (e.g., 10 µg/mL) from 200 to 400 nm. The expected λmax is around 230 nm due to the bromophenyl moiety.
2. Preparation of Standard Solutions:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by diluting the stock solution with the solvent.
3. Preparation of Sample Solution:
-
Accurately weigh a quantity of the bulk drug or formulation powder equivalent to 10 mg of this compound and dissolve it in 100 mL of the solvent.
-
Filter the solution if necessary.
-
Dilute the solution with the solvent to a concentration that falls within the linear range of the calibration curve.
4. Quantification:
-
Measure the absorbance of the blank (solvent), standard solutions, and sample solution at the determined λmax.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Quantitative Data Summary (UV-Vis)
| Parameter | Typical Value |
| Linearity Range | 2 - 12 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) and for trace-level analysis.
Experimental Workflow: LC-MS/MS Analysis
Protocol
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to achieve good separation and peak shape (e.g., starting with 5% B, increasing to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The precursor ion will be the [M+H]⁺ of this compound. Product ions need to be determined by infusing a standard solution into the mass spectrometer. A suitable internal standard (e.g., a deuterated analog of this compound) should be used.
2. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of this compound and the internal standard in a suitable solvent (e.g., methanol).
-
Prepare calibration standards and QC samples by spiking the appropriate amounts of the stock solutions into the blank matrix (e.g., plasma).
3. Sample Preparation (from plasma):
-
To 100 µL of plasma sample, add the internal standard solution.
-
Perform protein precipitation by adding a precipitating agent (e.g., 300 µL of acetonitrile).
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition.
4. Quantification:
-
Inject the prepared samples and standards into the LC-MS/MS system.
-
Integrate the peak areas for the analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples using the calibration curve.
Quantitative Data Summary (LC-MS/MS)
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Accuracy (% Recovery) | 85.0 - 115.0% |
| Precision (% RSD) | < 15.0% |
Conclusion
The analytical methods described provide a comprehensive framework for the quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. The HPLC-UV method is well-suited for routine quality control, while the UV-Vis method offers a rapid screening tool. For bioanalytical studies and trace-level quantification, the LC-MS/MS method is the most appropriate choice due to its superior sensitivity and selectivity. All methods should be properly validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) before implementation.
Application Notes and Protocols for High-Throughput Screening Assays
A Note on "SMANT hydrochloride": Initial searches for "this compound" did not yield specific results for a compound with that name. It is highly probable that this was a typographical error. Based on common compounds in similar research areas, this document provides detailed application notes and protocols for two plausible alternatives: Memantine hydrochloride and Amantadine hydrochloride . Both have been subjects of high-throughput screening (HTS) assays in various therapeutic areas.
Memantine Hydrochloride in High-Throughput Screening for NMDA Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals in neuropharmacology and drug discovery.
Introduction: Memantine hydrochloride is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[1][2] Overactivation of NMDA receptors is implicated in various neurological disorders, including Alzheimer's disease, making them a critical target for therapeutic intervention.[1][2] High-throughput screening (HTS) assays are essential for identifying novel NMDA receptor modulators. This document outlines the application of Memantine hydrochloride in such assays, providing protocols and performance data.
Mechanism of Action
Memantine hydrochloride exhibits a unique mechanism of action as a moderate-affinity, uncompetitive NMDA receptor antagonist with strong voltage-dependency and fast kinetics.[1] It preferentially blocks the NMDA receptor channel when it is excessively open, a state associated with excitotoxicity, while having minimal effect on normal synaptic transmission.[1][3] This is achieved by Memantine binding to a site within the receptor's ion channel, thus preventing the influx of Ca2+ ions that can lead to neuronal damage.[2][4]
Signaling Pathway: Glutamatergic Synapse and NMDA Receptor Signaling
The following diagram illustrates the glutamatergic synapse and the role of the NMDA receptor in postsynaptic signaling, which is the target of Memantine.
Quantitative Data
The following table summarizes the inhibitory potency of Memantine hydrochloride and a related compound, Amantadine, against the NMDA receptor. This data is crucial for establishing positive controls and reference standards in HTS assays.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Memantine hydrochloride | GluN1/GluN2A NMDA Receptor | Whole-cell patch-clamp | 1.25 ± 0.04 | [5] |
| Memantine hydrochloride | GluN1/GluN2A NMDA Receptor | Whole-cell patch-clamp (low Ca²⁺) | 2.76 ± 0.27 | [6] |
| Memantine hydrochloride | GluN1/GluN2A NMDA Receptor | Whole-cell patch-clamp (high Ca²⁺) | 0.70 ± 0.06 | [6] |
| Amantadine hydrochloride | GluN1/GluN2B NMDA Receptor | Whole-cell patch-clamp | ~40 - 75 | [7] |
Experimental Protocols
This protocol describes a cell-based HTS assay to identify antagonists of the NMDA receptor. The assay measures changes in intracellular calcium concentration upon receptor activation.
Materials and Reagents:
-
HEK293 cells stably co-expressing GluN1 and GluN2A subunits of the NMDA receptor
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Glycine solution (co-agonist)
-
Glutamate or NMDA solution (agonist)
-
Fluo-4 AM or similar calcium-sensitive fluorescent dye
-
Memantine hydrochloride (positive control)
-
DMSO (vehicle control)
-
384-well black, clear-bottom microplates
Experimental Workflow Diagram:
Procedure:
-
Cell Seeding: Seed HEK293-NMDA cells into 384-well black, clear-bottom microplates at a density of 20,000-40,000 cells per well in their standard growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: The next day, remove the growth medium and add 20 µL of Fluo-4 AM loading solution (prepared according to the manufacturer's instructions in Assay Buffer). Incubate for 1 hour at 37°C.
-
Washing: Gently wash the cells twice with 40 µL of Assay Buffer to remove extracellular dye. Leave 20 µL of Assay Buffer in each well after the final wash.
-
Compound Addition: Add 5 µL of test compounds, Memantine hydrochloride (as a positive control, typically in a dose-response range), and DMSO (as a negative/vehicle control) to the appropriate wells.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes.
-
Agonist Addition and Fluorescence Reading: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR). Simultaneously add 25 µL of a solution containing glycine and NMDA (final concentrations to be optimized, e.g., 10 µM glycine and 100 µM NMDA) to all wells and begin reading the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to calcium influx. The inhibitory effect of the compounds is calculated as a percentage of the response in the DMSO-treated wells. Determine IC50 values for active compounds.
Assay Performance Metrics: A well-optimized NMDA receptor HTS assay should aim for the following performance metrics:
-
Z'-factor: ≥ 0.5
-
Signal-to-Background (S/B) ratio: ≥ 3
Amantadine Hydrochloride in High-Throughput Screening for Influenza A M2 Channel Inhibitors
Audience: Researchers, scientists, and drug development professionals in virology and antiviral drug discovery.
Introduction: Amantadine hydrochloride is an antiviral drug that has been used for the prophylaxis and treatment of influenza A virus infections.[8] Its primary antiviral mechanism of action is the inhibition of the M2 proton channel, which is essential for the uncoating of the virus within the host cell.[8][9] Due to the emergence of resistant strains, there is a continued need for new M2 inhibitors. HTS assays targeting the M2 channel are valuable tools for discovering novel anti-influenza agents.
Mechanism of Action
Amantadine blocks the M2 ion channel of the influenza A virus.[8][9] This channel is a homotetramer that allows protons to enter the virion after it has been taken up by the host cell via endocytosis. The resulting acidification of the viral core is crucial for the dissociation of the viral ribonucleoprotein (RNP) complex from the matrix protein (M1), a critical step in viral uncoating and subsequent replication.[9][10] By blocking this proton flow, Amantadine prevents the release of the viral genome into the cytoplasm.[3]
Signaling Pathway: Influenza A Virus Replication Cycle (Uncoating Stage)
The following diagram illustrates the early stages of the influenza A virus life cycle, highlighting the role of the M2 proton channel and the inhibitory action of Amantadine.
Quantitative Data
The following table presents the inhibitory concentrations of Amantadine hydrochloride against various influenza A strains and, for comparative purposes, against SARS-CoV-2.
| Compound | Target Virus | Assay Type | IC50 | Reference |
| Amantadine hydrochloride | Influenza A/PR/8/34 (H1N1) | Plaque Reduction Assay | >50 µg/ml (resistant) | [11] |
| Amantadine hydrochloride | Influenza A/Suita/1/89 (H1N1) | Plaque Reduction Assay | >50 µg/ml (resistant) | [11] |
| Amantadine hydrochloride | Wild-type Influenza A/M2 | Two-electrode voltage clamp (in Xenopus oocytes) | 15.76 ± 1.24 µM | [12] |
| Amantadine hydrochloride | SARS-CoV-2 | In vitro in Vero E6 cells | 83 - 119 µM | [13] |
Experimental Protocols
This protocol is based on a yeast growth restoration assay where the expression of the M2 proton channel is toxic to yeast, and inhibitors of the channel restore yeast growth.[10]
Materials and Reagents:
-
Saccharomyces cerevisiae strain engineered to express the M2 protein under a galactose-inducible promoter.
-
Yeast growth medium (e.g., synthetic complete medium) with glucose (repressing) or galactose (inducing).
-
Amantadine hydrochloride (positive control).
-
DMSO (vehicle control).
-
384-well microplates.
Experimental Workflow Diagram:
Procedure:
-
Yeast Culture Preparation: Grow the engineered yeast strain in synthetic complete medium with glucose at 30°C until it reaches the mid-log phase.
-
Compound Plating: In a 384-well plate, dispense test compounds, Amantadine hydrochloride (positive control), and DMSO (negative control) to the appropriate wells.
-
Yeast Inoculation: Wash the yeast cells and resuspend them in synthetic complete medium containing galactose to induce M2 expression. Add the yeast suspension to the wells of the compound plate.
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Growth Measurement: Measure the optical density (OD) of the yeast culture in each well at 600 nm using a plate reader.
-
Data Analysis: Wells with high OD values (indicating yeast growth) contain potential M2 channel inhibitors. Calculate the percent growth restoration relative to the positive and negative controls.
Assay Performance Metrics:
-
Z'-factor: A Z'-factor greater than 0.5 is desirable for this type of assay.[10]
-
Hit Rate: A low hit rate (e.g., 0.008%) can indicate high specificity of the assay.[10]
Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions and equipment. Always follow appropriate safety procedures when handling chemical and biological materials.
References
- 1. Frontiers | The NMDA receptor complex: a multifunctional machine at the glutamatergic synapse [frontiersin.org]
- 2. Role of NMDA Receptor-Mediated Glutamatergic Signaling in Chronic and Acute Neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of virion M2 protein in influenza virus uncoating: specific reduction in the rate of membrane fusion between virus and liposomes by amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Memantine binding to a superficial site on NMDA receptors contributes to partial trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Key binding interactions for memantine in the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Influenza A Virus M2 Ion Channel Activity Is Essential for Efficient Replication in Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-NMDA Receptor Autoimmune Encephalitis: Diagnosis and Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing SMANT Hydrochloride in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMANT (Smoothened Antagonist) hydrochloride is a synthetic small molecule initially identified as an antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. The Hh pathway is crucial during embryonic development, including neurogenesis, and its dysregulation has been implicated in neurodegenerative diseases and cancer. In addition to its role as a Smo antagonist, emerging evidence suggests that SMANT hydrochloride may also modulate the activity of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a ubiquitously expressed ion channel involved in neuronal development, function, and survival.[1]
These dual activities make this compound a compound of significant interest for neuroscience research, particularly for studying its effects on neuronal viability, neurite outgrowth, and apoptosis. These application notes provide detailed protocols for testing the effects of this compound on primary neurons.
Mechanism of Action
This compound exhibits a dual mechanism of action that can influence neuronal behavior:
-
Inhibition of the Smoothened (Smo) Receptor: In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to its receptor Patched (Ptch) alleviates the inhibition of Ptch on Smoothened (Smo). This allows Smo to translocate to the primary cilium and initiate a signaling cascade that leads to the activation of Gli transcription factors, which in turn regulate the expression of target genes involved in cell proliferation, differentiation, and survival. This compound acts as an antagonist to Smo, preventing its activation and subsequent downstream signaling.[2]
Data Presentation
The following tables summarize representative quantitative data for inhibitors of the Smoothened and TRPM7 pathways in primary neurons. This data is provided as a reference for the expected range of effective concentrations and observed effects, as specific quantitative data for this compound in these primary neuron assays is not yet widely published.
Table 1: Representative Data for Neurite Outgrowth Inhibition in Primary Neurons
| Compound | Target | Neuron Type | Assay Endpoint | IC50 | Reference |
| Rotenone | Complex I inhibitor | Motor and Cortical Neurons | Total Neurite Length | 1.48 µM (Motor), 1.5 µM (Cortical) | [4] |
| Colchicine | Tubulin polymerization inhibitor | Motor and Cortical Neurons | Total Neurite Length | 55.81 nM (Motor), 21.84 nM (Cortical) | [4] |
Table 2: Representative Data for Apoptosis Induction in Primary Neurons
| Inducing Agent | Neuron Type | Assay | Observation | Time Point | Reference |
| Staurosporine | Hippocampal Neurons | Caspase-3 Activity | Significant increase in DEVDase activity | 8 hours | |
| Active Caspase-6 | Human Primary Neurons | TUNEL Staining | Dose-dependent increase in apoptosis | 1-16 days | [5] |
Table 3: Representative Data for Neuroprotection in Primary Neurons
| Neuroprotective Agent | Insult | Neuron Type | Assay | Outcome | Reference |
| PCSO-524® | Conditioned Medium (neuroinflammation) | Primary Cortical Neurons | Cell Cycle Re-entry (EdU) | Reduction in neuronal cell cycle events | [6] |
| BDNF | HttN90Q73 transfection | Striatal Neurons | Neuronal Survival | Reversal of degeneration |
Experimental Protocols
Primary Neuron Culture
This protocol describes the basic steps for establishing primary cortical or hippocampal neuron cultures from embryonic rodents.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation solution
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
Laminin
Procedure:
-
Coat culture surfaces with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C. Wash three times with sterile water and allow to dry. For enhanced attachment and neurite outgrowth, further coat with laminin (5 µg/mL in PBS) for at least 2 hours at 37°C.
-
Euthanize pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect cortices or hippocampi from E18 embryos in ice-cold dissection medium.
-
Mince the tissue and incubate in papain solution at 37°C for 15-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate neurons at a desired density (e.g., 50,000 to 100,000 cells/cm²) in pre-warmed plating medium.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
Perform a half-medium change every 3-4 days.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of viable cells.
Materials:
-
Primary neuron cultures in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Plate primary neurons in a 96-well plate and culture for the desired number of days in vitro (DIV).
-
Treat neurons with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Neurite Outgrowth Assay
This assay quantifies the extent of neurite elongation and branching.[7]
Materials:
-
Primary neuron cultures on coated coverslips or in 96-well plates
-
This compound stock solution
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin or anti-MAP2)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope with image analysis software
Procedure:
-
Plate neurons at a low density to allow for clear visualization of individual neurites.
-
After allowing neurons to attach (e.g., 4 hours), treat with a range of concentrations of this compound.
-
Incubate for a period that allows for significant neurite outgrowth (e.g., 48-72 hours).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash three times with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Analyze images using software to quantify parameters such as total neurite length per neuron, number of neurites per neuron, and number of branch points.[8]
Apoptosis Assay (Caspase-3/7 Activity Assay)
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
Primary neuron cultures in a 96-well plate
-
This compound stock solution
-
Caspase-3/7 activity assay kit (e.g., containing a luminogenic or fluorogenic caspase substrate)
Procedure:
-
Plate neurons in a white- or black-walled 96-well plate.
-
Treat neurons with a range of concentrations of this compound for the desired duration. Include a positive control for apoptosis (e.g., staurosporine).
-
Equilibrate the plate to room temperature.
-
Add the caspase-3/7 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Measure luminescence or fluorescence using a microplate reader.
-
Normalize the caspase activity to the number of viable cells (determined by a parallel viability assay).
Neuroprotection Assay
This assay assesses the ability of this compound to protect neurons from a toxic insult.
Materials:
-
Primary neuron cultures
-
This compound stock solution
-
A neurotoxic agent (e.g., glutamate, hydrogen peroxide, or β-amyloid oligomers)
-
Reagents for a cell viability or apoptosis assay
Procedure:
-
Plate primary neurons and allow them to mature for a desired period (e.g., 7-10 DIV).
-
Pre-treat the neurons with various concentrations of this compound for a specific duration (e.g., 2-24 hours).
-
Co-treat the neurons with the chosen neurotoxic agent and this compound for a defined period (e.g., 24 hours).
-
Alternatively, treat with the neurotoxic agent first, then remove it and add this compound to assess its rescue potential.
-
Measure neuronal viability or apoptosis using one of the assays described above (e.g., MTT or Caspase-3/7 activity).
-
Compare the viability of neurons treated with the neurotoxin alone to those co-treated or post-treated with this compound to determine the neuroprotective effect.[6]
Mandatory Visualizations
References
- 1. TRPM7 Regulates Axonal Outgrowth and Maturation of Primary Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent Antagonist of Smoothened in Hedgehog Signaling for Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPM7 is critical for short-term synaptic depression by regulating synaptic vesicle endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Chemical Compounds that Inhibit Neurite Outgrowth Using GFP-labeled iPSC-derived Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and Protracted Apoptosis in Human Primary Neurons Microinjected with Active Caspase-3, -6, -7, and -8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. criver.com [criver.com]
- 8. In vitro test - Neurite outgrowth evaluation on rat primary neuronal culture - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
Application Notes and Protocols for In Vitro Induction of Apoptosis using a SMAC Mimetic
A Note on "SMANT hydrochloride": The term "this compound" does not correspond to a known chemical entity in publicly available scientific literature. It is presumed to be a typographical error or a proprietary name. These application notes and protocols are based on the well-established class of compounds known as SMAC mimetics , which are designed to induce apoptosis in cancer cells. The data and methodologies provided are derived from studies using common SMAC mimetics such as Birinapant and LCL161.
Application Notes
Introduction
Second Mitochondria-derived Activator of Caspases (SMAC) mimetics are a class of investigational anti-cancer agents designed to mimic the function of the endogenous SMAC/DIABLO protein. In healthy cells, the Inhibitor of Apoptosis Proteins (IAPs) prevent accidental activation of apoptosis. Many cancer cells exploit this by overexpressing IAPs, making them resistant to cell death. SMAC mimetics antagonize these IAPs, thereby sensitizing cancer cells to apoptotic signals.[1] This document provides detailed protocols for utilizing a SMAC mimetic to induce apoptosis in cancer cell lines in vitro.
Mechanism of Action
SMAC mimetics induce apoptosis primarily by targeting and neutralizing key IAP family members, namely cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP).[2] The mechanism can be summarized in the following steps:
-
IAP Antagonism: SMAC mimetics bind to the BIR (Baculoviral IAP Repeat) domains of IAPs, which is the same site the endogenous SMAC protein uses.[3]
-
cIAP Degradation: Binding of the SMAC mimetic to cIAP1 and cIAP2 induces a conformational change that activates their intrinsic E3 ubiquitin ligase activity. This leads to their auto-ubiquitination and subsequent degradation by the proteasome.[4]
-
Activation of the Extrinsic Apoptotic Pathway: The degradation of cIAPs is a critical step. In many cancer cells, this event is sufficient to trigger an autocrine signaling loop involving Tumor Necrosis Factor-alpha (TNFα).[3] The loss of cIAPs leads to the stabilization of RIPK1, which can then form a complex with FADD and Caspase-8 (known as the ripoptosome or Complex II).[3][4]
-
Caspase Cascade Activation: The proximity of Caspase-8 molecules within this complex leads to their auto-activation through cleavage. Activated Caspase-8 then initiates a downstream caspase cascade by cleaving and activating effector caspases, such as Caspase-3 and Caspase-7.[2]
-
Execution of Apoptosis: Effector caspases cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]
-
XIAP Neutralization: SMAC mimetics also directly bind to XIAP, preventing it from inhibiting caspases-3, -7, and -9, thus further promoting the apoptotic cascade.[5]
Data Presentation: Efficacy of SMAC Mimetics In Vitro
The following table summarizes the effective concentrations and experimental conditions for inducing apoptosis with various SMAC mimetics in different cancer cell lines.
| SMAC Mimetic | Cell Line(s) | Concentration Range | Incubation Time | Observed Effect | Citation(s) |
| Birinapant | Colorectal Adenocarcinoma | 0.5 µM - 5 µM | 48 - 72 hours | Reduced cell viability, induction of apoptosis. | [6] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 1.6 µM - 100 µM (IC10 values) | Not Specified | Increased apoptosis, synergistic with FasL. | [7] | |
| Triple-Negative Breast Cancer (TNBC) | 0.001 - 1 µmol/L | 72 hours | Synergistic with gemcitabine to inhibit cell growth. | [8] | |
| LCL161 | Non-Small Cell Lung Cancer (NSCLC) | Not Specified (used with paclitaxel) | 48 hours | Cooperated with paclitaxel to reduce viability and induce apoptosis. | [4] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 100 nM | 24 hours | Radiosensitization, enhanced radiation-induced apoptosis. | [9] | |
| Myeloproliferative Neoplasm (MPN) cell lines | 12.5 nM - 1.5 µM | 48 hours | Reduced cell viability, particularly in JAK2V617F-mutated cells. | [10] | |
| AT-101 | Lung Adenocarcinoma (NCI-H522) | 0.35 µM - 7 µM | 72 hours | Reduced cell proliferation (GI50 of 7 µM), induced apoptosis. | [5] |
| smac066 | Chronic Lymphocytic Leukemia (CLL) primary cells | 0 - 100 µM (IC50 determination) | 24 - 72 hours | Induced apoptosis as a single agent. | [2] |
Experimental Protocols
General Cell Culture and Treatment with SMAC Mimetic
This protocol describes the general procedure for plating and treating cancer cells with a SMAC mimetic.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
SMAC mimetic stock solution (e.g., 10 mM in DMSO)[10]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell culture plates (e.g., 6-well, 12-well, or 96-well)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
For adherent cells, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium.
-
For suspension cells, directly collect cells from the flask.
-
Count the cells and determine viability (e.g., via Trypan Blue exclusion).
-
Seed the cells into appropriate culture plates at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of analysis.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment (for adherent lines).
-
-
Compound Preparation and Treatment:
-
Thaw the SMAC mimetic stock solution.
-
Prepare serial dilutions of the SMAC mimetic in complete culture medium to achieve the desired final concentrations (refer to the data table for guidance). Prepare a vehicle control using the same final concentration of DMSO as in the highest SMAC mimetic treatment condition.
-
Remove the old medium from the cells and replace it with the medium containing the SMAC mimetic or vehicle control.
-
-
Incubation:
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol uses flow cytometry to quantify apoptosis based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
Treated and control cells from Protocol 1
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and 10X Binding Buffer)
-
Cold PBS
-
FACS tubes (5 mL round-bottom tubes)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture supernatant (which contains floating apoptotic cells). Wash the adherent cells gently with PBS, then detach them with Trypsin-EDTA. Combine the detached cells with the supernatant.
-
Suspension cells: Collect the cells directly from the culture vessel.
-
Centrifuge the cell suspension at approximately 500 x g for 5-7 minutes at 4°C.[11]
-
-
Cell Washing:
-
Discard the supernatant.
-
Wash the cells twice with cold PBS, centrifuging between washes.[12]
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a fresh FACS tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.[13]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to the tube.
-
Add 5 µL of Propidium Iodide (PI) staining solution.[15]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Gating Strategy:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (due to membrane damage)
-
-
Analysis of Apoptosis Markers by Western Blot
This protocol is for detecting the cleavage of key apoptotic proteins, such as Caspase-3 and PARP.
Materials:
-
Treated and control cells from Protocol 1
-
RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-cIAP1, anti-XIAP, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Harvest and wash cells as described in Protocol 2, Step 1.
-
Lyse the cell pellet with ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~16,000 x g for 20-30 minutes at 4°C.[16]
-
Collect the supernatant (total cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Interpretation: An increase in the bands corresponding to cleaved Caspase-3 and cleaved PARP, and a decrease in their full-length forms, indicates the induction of apoptosis.[17] A decrease in cIAP1 protein levels would confirm the on-target effect of the SMAC mimetic.[4]
-
Visualizations
Caption: Experimental workflow for inducing and analyzing apoptosis.
Caption: Signaling pathway of SMAC mimetic-induced apoptosis.
References
- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivation of Smac-mediated apoptosis in chronic lymphocytic leukemia cells: mechanistic studies of Smac mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. LCL161 increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SMAC mimetic AT-101 exhibits anti-tumor and anti-metastasis activity in lung adenocarcinoma cells by the IAPs/ caspase-dependent apoptosis and p65-NFƙB cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The SMAC mimetic LCL-161 selectively targets JAK2V617F mutant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 12. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. youtube.com [youtube.com]
Application Notes and Protocols for SMAC Mimetics in Oncology Disease Models
Disclaimer: The term "SMANT hydrochloride" did not yield specific results in scientific literature. Based on the context of targeting apoptosis in disease models, this document will focus on SMAC (Second Mitochondria-derived Activator of Caspases) Mimetics , a class of investigational drugs designed to induce cancer cell death.
These notes are intended for researchers, scientists, and drug development professionals working in oncology.
Introduction to SMAC Mimetics
Inhibitor of Apoptosis (IAP) proteins are a family of endogenous proteins that block programmed cell death (apoptosis) and are often overexpressed in cancer cells, contributing to tumor survival and chemoresistance.[1][2][3] SMAC mimetics are small-molecule drugs designed to mimic the function of the endogenous mitochondrial protein SMAC/DIABLO, which is a natural antagonist of IAP proteins.[1][3][4] By binding to and inhibiting IAPs—primarily X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2)—SMAC mimetics relieve the suppression of caspases, thereby promoting apoptosis in cancer cells.[4][5] Several SMAC mimetics, including LCL161, Birinapant (TL32711), and GDC-0152, are under investigation in various preclinical and clinical settings.[1][2]
Mechanism of Action
The primary mechanism of action for SMAC mimetics involves the antagonism of IAP proteins.[1][6]
-
cIAP1/2 Inhibition: Monovalent and bivalent SMAC mimetics bind to the BIR (Baculovirus IAP Repeat) domains of cIAP1 and cIAP2. This binding induces a conformational change that triggers their auto-ubiquitination and subsequent degradation by the proteasome.[4][6]
-
NF-κB Pathway Activation: The degradation of cIAPs, which are negative regulators of the non-canonical NF-κB pathway, leads to the stabilization of NIK (NF-κB-inducing kinase). This results in the processing of p100 to p52 and activation of the non-canonical NF-κB pathway.[1] This pathway can lead to the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[7][8]
-
Induction of Apoptosis: The induced TNF-α can then act in an autocrine or paracrine fashion, binding to its receptor (TNFR1) and initiating the extrinsic apoptosis pathway. In the absence of cIAPs, the TNFR1 signaling complex (Complex II) forms, leading to the activation of caspase-8 and subsequent executioner caspases (caspase-3/7), culminating in apoptosis.[4][7]
-
XIAP Inhibition: SMAC mimetics also bind to the BIR3 domain of XIAP, preventing it from inhibiting caspase-9, and to the BIR2 domain, preventing the inhibition of caspase-3 and -7. This action potentiates both the intrinsic and extrinsic apoptotic pathways.[4]
As single agents, the efficacy of SMAC mimetics is often dependent on this TNF-α feedback loop.[4][7] They are also widely studied for their ability to sensitize cancer cells to other treatments, including conventional chemotherapy, radiotherapy, and other targeted agents.[1][2][7]
Data Presentation: In Vitro Activity of SMAC Mimetics
The following tables summarize the quantitative data for several SMAC mimetics across various cancer cell lines.
Table 1: Binding Affinity of SMAC Mimetics to IAP Proteins
| SMAC Mimetic | Target IAP | Affinity Constant | Value | Reference |
| GDC-0152 | cIAP1 | Ki | 17 nM | [4] |
| XIAP | Ki | 28 nM | [4] | |
| cIAP2 | Ki | 43 nM | [4] | |
| Birinapant | cIAP1 | Kd | < 1 nM | [9][10] |
| XIAP | Kd | 45 nM | [9][10] |
Table 2: Single-Agent and Combination IC50 Values of Birinapant
| Cancer Type | Cell Line | Condition | IC50 | Reference |
| Melanoma | WM9 | Birinapant alone | 2.4 nM | [9][11] |
| WTH202 | Birinapant + TNF-α (1 ng/mL) | 1.8 nM | [9] | |
| WM793B | Birinapant + TNF-α (1 ng/mL) | 2.5 nM | [9] | |
| WM1366 | Birinapant + TNF-α (1 ng/mL) | 7.9 nM | [9] | |
| WM164 | Birinapant + TNF-α (1 ng/mL) | 9.0 nM | [9] | |
| TNBC | HCC38 | Birinapant alone | 0.63 µM | [12] |
| HCC70 | Birinapant alone | 0.47 µM | [12] | |
| MDA-MB-231 | Birinapant alone | 0.71 µM | [12] | |
| HS578T | Birinapant alone | 0.21 µM | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cell Viability (MTS Assay)
This protocol is used to determine the cytotoxic effect of a SMAC mimetic on a cancer cell line and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
SMAC mimetic (e.g., Birinapant) and vehicle (e.g., DMSO)
-
Recombinant human TNF-α (optional, for combination studies)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a 2X serial dilution of the SMAC mimetic in growth medium. For combination studies, prepare a 2X solution of the SMAC mimetic with a constant concentration of 2X TNF-α (e.g., final concentration of 1 ng/mL).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protecting the plate from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis:
-
Subtract the average absorbance of "medium-only" blank wells from all other values.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells: (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the percentage viability against the logarithm of the drug concentration and use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value.
-
Protocol 2: Western Blot for IAP Degradation and Apoptosis Markers
This protocol assesses the molecular mechanism of action by detecting changes in protein levels.
Materials:
-
6-well cell culture plates
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cIAP1, anti-XIAP, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed 0.5 x 106 cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentration of SMAC mimetic (e.g., 100 nM Birinapant) for a specified time (e.g., 4, 8, 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with 100 µL of ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli sample buffer, boil for 5 minutes, and load onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The disappearance of the cIAP1 band and the appearance of cleaved caspase-3 and cleaved PARP bands indicate target engagement and apoptosis induction.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of a SMAC mimetic in a mouse model.
Materials:
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Cancer cell line (e.g., MDA-MB-231 for breast cancer, U87MG for glioblastoma).[13][14]
-
Matrigel (optional, for enhancing tumor take-rate)
-
SMAC mimetic (e.g., GDC-0152) formulated for oral gavage.
-
Vehicle control solution (e.g., PBS).
-
Calipers for tumor measurement.
-
Sterile syringes and gavage needles.
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest, wash with sterile PBS, and resuspend in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 50 x 106 cells/mL.
-
Tumor Implantation: Anesthetize the mice. For an MDA-MB-231 model, inject 5 x 106 cells (in 100 µL) orthotopically into the mammary fat pad.[15] For a U87MG model, inject 1-5 x 105 cells stereotactically into the brain.[16]
-
Tumor Growth and Grouping: Monitor mice for tumor development. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Drug Administration: Administer the SMAC mimetic or vehicle according to the planned schedule. For example, dose GDC-0152 orally at 100 mg/kg once daily.[17]
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Monitoring: Monitor animal body weight and overall health throughout the study as indicators of toxicity.
-
Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size (e.g., 1500-2000 mm³), or if signs of excessive morbidity are observed.
-
Analysis: Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blot). Compare the tumor growth curves and final tumor weights between the treatment and vehicle groups to determine efficacy.
References
- 1. An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Smac Mimetics to Therapeutically Target IAP Proteins in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potency and Selectivity of SMAC/DIABLO Mimetics in Solid Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Mouse models of glioblastoma for the evaluation of novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 16. mdpi.com [mdpi.com]
- 17. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterization of Memantine Hydrochloride as an NMDA Receptor Antagonist using Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Memantine hydrochloride is a clinically significant N-methyl-D-aspartate (NMDA) receptor antagonist utilized in the management of moderate-to-severe Alzheimer's disease.[1][2][3] Its therapeutic efficacy is attributed to its mechanism of action as an uncompetitive, low-affinity, open-channel blocker of the NMDA receptor.[3] This mode of action allows Memantine to preferentially block excessive, pathological activation of NMDA receptors while sparing normal synaptic transmission, a key factor in its favorable clinical tolerability.[1][4] Patch clamp electrophysiology is the gold-standard technique for investigating the activity of ion channels like the NMDA receptor, offering unparalleled precision in studying their biophysical and pharmacological properties.[5]
These application notes provide detailed protocols for characterizing the inhibitory effects of Memantine hydrochloride on NMDA receptor-mediated currents using the whole-cell patch clamp technique.
Mechanism of Action
The NMDA receptor, a subtype of ionotropic glutamate receptors, plays a crucial role in synaptic plasticity, learning, and memory.[6] However, its overactivation by the neurotransmitter glutamate leads to excessive calcium influx, resulting in excitotoxicity and neuronal cell death, a process implicated in various neurodegenerative disorders.[2][3]
Memantine exerts its antagonistic effect by binding to the ion channel pore of the NMDA receptor when it is in the open state. This "uncompetitive" and "use-dependent" blockade means that Memantine is more effective when the receptor is actively being stimulated, a condition prevalent in pathological states. Furthermore, its blockade is voltage-dependent, being more pronounced at negative membrane potentials and relieved by depolarization.[7][8] This property contributes to the preservation of physiological NMDA receptor function during normal synaptic transmission.[4]
Signaling Pathway
The following diagram illustrates the signaling pathway of the NMDA receptor and the inhibitory action of Memantine.
Caption: NMDA receptor signaling and Memantine's mechanism of action.
Quantitative Data
The following tables summarize the inhibitory potency of Memantine hydrochloride on NMDA receptors from various studies.
Table 1: IC50 Values of Memantine Hydrochloride for NMDA Receptor Blockade
| Receptor Subunit Composition | Cell Type | Holding Potential | IC50 (µM) | Reference |
| Native | Cultured Superior Collicular and Hippocampal Neurons | - | 2.92 ± 0.05 | [7] |
| NR1a/NR2A | HEK 293 Cells | -70 mV | 0.93 ± 0.15 | [8] |
| NR1a/NR2B | HEK 293 Cells | -70 mV | 0.82 ± 0.12 | [8] |
| NR1a/NR2D | HEK 293 Cells | -70 mV | 0.47 ± 0.06 | [8] |
| General in vitro | - | - | 0.5 - 1.5 |
Table 2: Comparative Blockade of Synaptic vs. Extrasynaptic NMDA Receptors by Memantine
| Concentration | Receptor Type | Percent Blockade | Cell Type | Reference |
| 1 µM | Synaptic | 27.1 ± 1.3% | Hippocampal Autapses | [9] |
| 1 µM | Extrasynaptic | 50.4 ± 1.3% | Hippocampal Autapses | [9] |
| 10 µM | Synaptic (in 1 mM Mg²⁺) | 39.8 ± 2.5% | Hippocampal Autapses | [9] |
| 10 µM | Extrasynaptic (in 1 mM Mg²⁺) | 64.3 ± 2.5% | Hippocampal Autapses | [9] |
Experimental Protocols
Cell Culture and Preparation
For HEK 293 Cells:
-
Cell Culture: Culture Human Embryonic Kidney (HEK) 293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Transfection: For studying specific NMDA receptor subtypes, transiently transfect HEK 293 cells with plasmids encoding the desired NR1 and NR2 subunits (e.g., NR1a/NR2A, NR1a/NR2B). Co-transfection with a fluorescent reporter protein (e.g., GFP) is recommended to identify successfully transfected cells for recording.[8]
-
Plating for Electrophysiology: 24-48 hours post-transfection, plate the cells onto glass coverslips coated with poly-L-lysine to promote adhesion.
For Primary Neuronal Cultures:
-
Dissociation and Plating: Isolate primary neurons (e.g., hippocampal or cortical neurons) from embryonic or early postnatal rodents according to established protocols. Plate the dissociated neurons onto poly-L-lysine coated glass coverslips in a suitable neuronal culture medium.
-
Maturation: Allow neurons to mature in culture for at least 14 days in vitro (DIV) to ensure robust expression and function of NMDA receptors.
Whole-Cell Patch Clamp Electrophysiology
The following diagram outlines the general workflow for a whole-cell patch clamp experiment.
References
- 1. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altered Actions of Memantine and NMDA-Induced Currents in a New Grid2-Deleted Mouse Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Manual Patch-clamp Technique - Creative Bioarray [acroscell.creative-bioarray.com]
- 6. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patch clamp studies on the kinetics and selectivity of N-methyl-D-aspartate receptor antagonism by memantine (1-amino-3,5-dimethyladamantan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of memantine on recombinant rat NMDA receptors expressed in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Memantine Preferentially Blocks Extrasynaptic over Synaptic NMDA Receptor Currents in Hippocampal Autapses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: SMANT Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with dissolving SMANT hydrochloride during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: this compound is soluble in water up to 20 mM and in DMSO up to 100 mM.[1] Some sources indicate solubility in water at 1 mg/mL, which may require warming to become clear.[2][3]
Q2: I'm having trouble dissolving this compound in water. What should I do?
A2: If you are experiencing difficulty dissolving this compound in water, you can try gently warming the solution to 37°C and using an ultrasonic bath to aid dissolution.[4] Ensure you are not exceeding the maximum solubility of 20 mM in water.[1]
Q3: Can I prepare a high-concentration stock solution in an aqueous buffer?
A3: It is recommended to prepare high-concentration stock solutions in DMSO (up to 100 mM) rather than aqueous buffers, due to the higher solubility of this compound in DMSO.[1] For aqueous experiments, you can then dilute the DMSO stock solution into your aqueous buffer.
Q4: My this compound powder appears clumpy. Will this affect solubility?
A4: Clumpiness can be a result of moisture absorption. While it may slow down the initial dissolution, proper vortexing, warming, and sonication should still allow for complete dissolution up to the specified solubility limits. It is recommended to store this compound in a desiccated environment at room temperature.[1]
Q5: How should I store my this compound stock solution?
A5: Once dissolved, it is best to store the stock solution in aliquots to avoid repeated freeze-thaw cycles. For long-term storage, store at -80°C (use within 6 months) or -20°C (use within 1 month).[4]
Troubleshooting Guide: this compound Not Dissolving
If you are encountering issues with dissolving this compound, follow these steps to troubleshoot the problem.
Initial Steps
-
Verify Solvent and Concentration: Double-check that you are using an appropriate solvent (DMSO or water) and that the target concentration does not exceed the known solubility limits (see table below).
-
Assess Powder Condition: Check for any signs of degradation or excessive moisture in the solid compound.
-
Gentle Agitation: Ensure you are vortexing or mixing the solution adequately.
Advanced Troubleshooting
If the initial steps do not resolve the issue, proceed with the following:
-
Heating: Gently warm the solution to 37°C.[4] Do not overheat, as this could degrade the compound.
-
Sonication: Use an ultrasonic bath to break up any aggregates and enhance dissolution.[4]
-
pH Adjustment (Aqueous Solutions): The pH of your aqueous solution can impact the solubility of hydrochloride salts. While specific data for this compound is limited, ensuring the pH of the water or buffer is not basic may aid dissolution.
Troubleshooting Workflow Diagram
Data Summary
| Property | Value | Source |
| Molecular Weight | 375.73 g/mol | [1] |
| Formula | C₁₆H₂₃BrN₂O·HCl | [1] |
| Solubility in Water | ≤ 20 mM | [1] |
| Solubility in DMSO | ≤ 100 mM | [1] |
| Appearance | White to beige powder | [2] |
| Storage | Desiccate at room temperature | [1] |
Experimental Protocols
Protocol for Preparing a 100 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 100 mM solution, you will need:
-
Mass = 0.1 L/mol * 375.73 g/mol * 0.001 L = 0.03757 g = 37.57 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out the calculated mass of this compound and place it into a sterile vial.
-
-
Add DMSO:
-
Add the desired volume of anhydrous DMSO to the vial containing the this compound.
-
-
Dissolve the compound:
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or place it in an ultrasonic bath for a short period.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
-
Signaling Pathway
This compound is an inhibitor of the Smoothened (Smo) signaling pathway, which is a key component of the Hedgehog signaling cascade.[1]
References
Optimizing SMANT hydrochloride concentration for experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with SMANT hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the Smoothened (Smo) signaling pathway. It uniquely functions by inhibiting the Sonic hedgehog (Shh)-induced accumulation of the Smoothened (Smo) fusion protein in the primary cilium. This action effectively blocks the downstream signaling cascade of the Hedgehog (Hh) pathway. It has been shown to inhibit both wild-type Smo and the oncogenic form, SmoM2, with similar effectiveness.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in water up to 20 mM and in DMSO up to 100 mM. For long-term storage, it is recommended to desiccate the compound at room temperature.
Q3: What is a typical effective concentration range for this compound in cell culture experiments?
The effective concentration of this compound can vary depending on the cell line and the specific experimental endpoint. However, a good starting point is to perform a dose-response experiment to determine the optimal concentration for your specific model. The reported half-maximal inhibitory concentration (IC50) for inhibiting Shh-induced accumulation of a Smo::EGFP fusion protein is 1.1 μM.
Troubleshooting Guide
Issue 1: No observable effect of this compound on my cells.
-
Possible Cause 1: Inadequate Concentration. The effective concentration can be cell-type dependent.
-
Solution: Perform a dose-response experiment (e.g., from 0.1 µM to 10 µM) to determine the optimal concentration for your specific cell line. A cell viability assay, such as an MTT assay, can be used to assess the cytotoxic effects and determine the IC50 value in your system.
-
-
Possible Cause 2: Compound Instability. Improper storage or handling may have degraded the compound.
-
Solution: Ensure the compound has been stored as recommended (desiccated at room temperature). Prepare fresh stock solutions and use them promptly. Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Possible Cause 3: Cell Line Insensitivity. The Hedgehog pathway may not be active or critical for the survival/proliferation of your chosen cell line.
-
Solution: Confirm that the Hedgehog pathway is active in your cell line by measuring the baseline expression of downstream target genes like Gli1 and Ptch1. If the pathway is not active, consider using a different cell line known to be dependent on Hedgehog signaling.
-
-
Possible Cause 4: Insufficient Incubation Time. The effect of the inhibitor may not be apparent at the time point you are assessing.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time to observe the desired effect.
-
Issue 2: High background or inconsistent results in my experiments.
-
Possible Cause 1: Solvent Effects. The solvent used to dissolve this compound (e.g., DMSO) may have cytotoxic effects at higher concentrations.
-
Solution: Include a vehicle control (cells treated with the same concentration of solvent as the highest concentration of this compound) in all experiments. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all treatment groups.
-
-
Possible Cause 2: Experimental Variability. Inconsistent cell seeding density or reagent addition can lead to variable results.
-
Solution: Ensure uniform cell seeding in all wells. Use calibrated pipettes and consistent techniques for adding reagents. Include multiple technical and biological replicates for each condition.
-
Issue 3: Development of resistance to this compound over time.
-
Possible Cause: Upregulation of downstream pathway components or activation of alternative signaling pathways.
-
Solution: Investigate potential resistance mechanisms by analyzing the expression of Hedgehog pathway components (e.g., Gli1, Gli2, Ptch1) and other related signaling pathways. Consider combination therapies with inhibitors of other pathways that may be compensating for the inhibition of Hedgehog signaling.
-
Data Presentation
Table 1: Physicochemical and Potency Data for this compound
| Property | Value | Reference |
| Molecular Weight | 375.73 g/mol | [1] |
| Formula | C₁₆H₂₃BrN₂O·HCl | [1] |
| Solubility in Water | up to 20 mM | [1] |
| Solubility in DMSO | up to 100 mM | [1] |
| IC50 (Shh-induced Smo::EGFP accumulation) | 1.1 µM | [1] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48 hours (or a desired time point) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Analysis of Hedgehog Target Gene Expression by qRT-PCR
This protocol describes how to assess the effect of this compound on the expression of downstream target genes of the Hedgehog pathway, such as Gli1 and Ptch1.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for Gli1, Ptch1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration (e.g., the predetermined IC50) and a vehicle control for 24-48 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (Gli1, Ptch1) and a housekeeping gene, and the qPCR master mix.
-
Perform the qPCR reaction using a standard cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Visualizations
Caption: Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
SMANT hydrochloride toxicity in cell lines troubleshooting
Welcome to the technical support center for SMAC mimetic hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their in vitro experiments involving SMAC mimetics.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the use of SMAC mimetic hydrochloride in cell culture experiments.
Q1: What is the primary mechanism of action for SMAC mimetics?
A1: SMAC mimetics are small molecules that mimic the function of the endogenous Second Mitochondria-derived Activator of Caspases (SMAC/DIABLO) protein.[1][2] Their primary mechanism involves targeting and neutralizing members of the Inhibitor of Apoptosis (IAP) protein family, specifically XIAP, cIAP1, and cIAP2.[3][4] By binding to the BIR (Baculoviral IAP Repeat) domains of these IAPs, SMAC mimetics relieve the inhibition of caspases, thereby promoting apoptosis.[2][5] In many cancer cell lines, this action sensitizes the cells to apoptosis induced by tumor necrosis factor-alpha (TNF-α), which can be produced by the cancer cells themselves in an autocrine manner.[1][6]
Q2: My cells are not responding to the SMAC mimetic treatment. What are the possible reasons and how can I troubleshoot this?
A2: Lack of response to SMAC mimetics can be due to several factors. Here's a troubleshooting guide to help you identify the cause:
-
Insufficient TNF-α Signaling: The cytotoxic effect of many SMAC mimetics is dependent on the presence of TNF-α.[1][6]
-
Troubleshooting:
-
Check for endogenous TNF-α production: Some cell lines do not produce sufficient levels of autocrine TNF-α to trigger apoptosis upon SMAC mimetic treatment.[7] You can measure TNF-α levels in your cell culture supernatant using an ELISA kit.
-
Co-treatment with exogenous TNF-α: If endogenous TNF-α is low or absent, co-treating your cells with a low dose of recombinant TNF-α can significantly enhance the apoptotic effect of the SMAC mimetic.[4][8]
-
-
-
High Levels of Anti-Apoptotic Proteins: Overexpression of other anti-apoptotic proteins, such as those from the Bcl-2 family, can confer resistance to SMAC mimetic-induced apoptosis.
-
Troubleshooting:
-
Profile your cells: Perform a western blot to assess the expression levels of key apoptosis-related proteins, including IAPs and Bcl-2 family members.
-
Combination therapy: Consider combining the SMAC mimetic with other pro-apoptotic agents, such as Bcl-2 inhibitors, to overcome this resistance.
-
-
-
Upregulation of cIAP2: In some cases, treatment with a SMAC mimetic can lead to a feedback upregulation of cIAP2, which can compensate for the degradation of cIAP1 and lead to resistance.[9][10]
-
Troubleshooting:
-
Time-course experiment: Perform a time-course experiment and analyze cIAP1 and cIAP2 levels by western blot to see if this feedback mechanism is occurring in your cell line.
-
siRNA knockdown: Use siRNA to specifically knock down cIAP2 expression before treating with the SMAC mimetic to see if this restores sensitivity.[10]
-
-
-
Incorrect Drug Concentration or Stability: The SMAC mimetic may not be used at an effective concentration, or it may have degraded.
-
Troubleshooting:
-
Dose-response experiment: Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Check compound integrity: Ensure the SMAC mimetic hydrochloride has been stored correctly (as per the manufacturer's instructions) and prepare fresh solutions for each experiment.
-
-
Q3: I am observing high levels of toxicity in my control (untreated) cells. What could be the cause?
A3: High background toxicity can confound your experimental results. Here are some potential causes and solutions:
-
Cell Culture Conditions: Suboptimal cell culture conditions can lead to spontaneous cell death.
-
Troubleshooting:
-
Check incubator parameters: Ensure the incubator's temperature, CO2, and humidity levels are correct and stable.
-
Media and supplements: Use fresh, high-quality media and supplements. Ensure the pH is correct.
-
Cell density: Avoid both sparse and overly confluent cultures, as both can induce stress and cell death. Passage cells at a consistent, optimal density.
-
-
-
Contamination: Microbial contamination (bacteria, yeast, fungi, or mycoplasma) can cause significant cytotoxicity.
-
Troubleshooting:
-
Microscopic examination: Regularly inspect your cultures for any signs of contamination.
-
Mycoplasma testing: Perform routine mycoplasma testing, as this type of contamination is not visible by standard microscopy.
-
Aseptic technique: Strictly adhere to aseptic techniques to prevent contamination.
-
-
-
Reagent Quality: The quality of reagents, including media, serum, and buffers, can impact cell health.
-
Troubleshooting:
-
Test new lots: Always test new lots of reagents on a small scale before using them in critical experiments.
-
Proper storage: Ensure all reagents are stored at the recommended temperatures and are not expired.
-
-
Q4: The results of my cell viability assay (e.g., MTT, XTT) are inconsistent. How can I improve the reliability of my data?
A4: Inconsistent results in viability assays are a common issue. Here are some tips to improve reproducibility:
-
Assay Protocol Adherence: Minor variations in the protocol can lead to significant differences in results.
-
Troubleshooting:
-
Consistent incubation times: Ensure that incubation times with the SMAC mimetic and the assay reagent are consistent across all plates and experiments.
-
Proper mixing: Ensure thorough but gentle mixing of reagents, especially after adding the solubilization buffer in an MTT assay, to ensure complete dissolution of formazan crystals.[11]
-
Avoid evaporation: Use plates with lids and maintain a humidified environment in the incubator to prevent evaporation from the wells, especially those on the edges of the plate. Consider not using the outer wells for experimental samples.
-
-
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the final readout.
-
Troubleshooting:
-
Optimize seeding density: Determine the optimal seeding density for your cell line that allows for logarithmic growth during the experimental period.
-
Accurate cell counting: Use a reliable method for cell counting (e.g., an automated cell counter or a hemocytometer with trypan blue exclusion) to ensure consistent cell numbers are seeded in each well.
-
-
-
Interference with Assay Reagents: The SMAC mimetic itself or other compounds in your media could interfere with the assay chemistry.
-
Troubleshooting:
-
Run proper controls: Include controls with the compound in cell-free media to check for any direct reaction with the assay reagent.
-
Choose the right assay: If you suspect interference, consider using an alternative viability assay that relies on a different principle (e.g., a dye exclusion assay like Trypan Blue or a fluorescence-based assay).
-
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various SMAC mimetics in different cancer cell lines. Please note that these values can vary depending on the specific experimental conditions (e.g., incubation time, assay used).
| SMAC Mimetic | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Debio 1143 (AT-406) | MDA-MB-231 | Breast Cancer | Sensitive (exact value not specified) | [12] |
| LCL161 | Hep3B | Hepatocellular Carcinoma | 10.23 | [12] |
| LCL161 | PLC5 | Hepatocellular Carcinoma | 19.19 | [12] |
| GDC-0152 | U87MG | Glioblastoma | Sensitive in vivo | [12] |
| SM-164 | MDA-MB-231 | Breast Cancer | ~0.001 (1 nM) | [3] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the SMAC mimetic hydrochloride and appropriate controls (e.g., vehicle control, positive control for cell death).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.[13]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
Carefully aspirate the media without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Read the absorbance at 570 nm using a microplate reader.
Caspase-3/7 Activity Assay (Fluorometric)
This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC)
-
Cell lysis buffer
-
Reaction buffer
-
Fluorometer
Procedure:
-
Seed cells in a multi-well plate and treat with the SMAC mimetic hydrochloride and controls.
-
After the treatment period, harvest the cells and wash them with cold PBS.
-
Lyse the cells using the provided cell lysis buffer and incubate on ice for 10 minutes.[14]
-
Centrifuge the lysates to pellet the cell debris.
-
Transfer the supernatant (containing the protein lysate) to a new plate.
-
Prepare the reaction mixture by adding the reaction buffer and the fluorogenic caspase-3/7 substrate to each sample.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with excitation at ~380 nm and emission at ~460 nm.[14] The fluorescence intensity is proportional to the caspase-3/7 activity.
Visualizations
References
- 1. Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactivation of Smac-mediated apoptosis in chronic lymphocytic leukemia cells: mechanistic studies of Smac mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Smac mimetics and TNFα: a dangerous liaison? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Autocrine TNFα Signaling Renders Human Cancer Cells Susceptible to Smac-Mimetic-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyperosmotic stress enhances cytotoxicity of SMAC mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The SMAC mimetic BV6 induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. mdpi.com [mdpi.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Preventing SMANT Hydrochloride Precipitation in Media
For researchers, scientists, and drug development professionals utilizing SMANT hydrochloride, ensuring its solubility and stability in experimental media is crucial for obtaining reliable and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] This pathway is crucial during embryonic development and its aberrant activation is implicated in the formation and progression of various cancers. As an antagonist of SMO, this compound is a valuable tool for studying the Hedgehog pathway and for investigating potential cancer therapies.[1]
Q2: I'm observing precipitation after adding this compound to my cell culture medium. What are the common causes?
Precipitation of this compound in aqueous-based cell culture media is a common issue stemming from its hydrophobic nature. Several factors can contribute to this:
-
Exceeding Solubility Limit: The concentration of this compound in the final working solution may be higher than its solubility in the specific medium.
-
"Solvent Shock": A rapid change in solvent polarity when diluting a concentrated DMSO stock solution into the aqueous culture medium can cause the compound to crash out of solution.
-
pH of the Medium: The pH of the culture medium can influence the ionization state and, consequently, the solubility of this compound. As a hydrochloride salt of a weak base, its solubility is expected to be higher at a lower pH.
-
Temperature Fluctuations: Changes in temperature, such as moving media from cold storage to a 37°C incubator, can affect solubility.
-
Interaction with Media Components: Components of the culture medium, such as salts and proteins (especially in serum-containing media), can interact with this compound and affect its solubility.
Q3: How can I prepare a stable stock solution of this compound?
To minimize precipitation issues, proper preparation of a concentrated stock solution is the first critical step.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
-
Storage: Once prepared, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation. Store these aliquots at -20°C or -80°C, protected from light.[2]
Q4: What is the recommended procedure for diluting the this compound stock solution into my cell culture medium to avoid precipitation?
To prevent "solvent shock," a gradual dilution process is recommended.
-
Pre-warm the medium: Ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound.
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform one or more intermediate dilution steps. For example, first dilute the stock solution into a smaller volume of media, mix gently, and then add this intermediate dilution to the rest of the media.
-
Dropwise Addition with Agitation: Add the this compound stock solution dropwise to the pre-warmed medium while gently swirling or vortexing the medium. This gradual introduction helps to maintain the compound's solubility.
Q5: How does the presence of serum in the culture medium affect the solubility of this compound?
Serum contains proteins, such as albumin, that can bind to hydrophobic compounds and help to keep them in solution.[3][4] Therefore, working in serum-free or low-serum conditions may increase the likelihood of this compound precipitation. If your experimental design allows, consider performing initial experiments in serum-containing medium to establish a working concentration before transitioning to serum-free conditions.
Troubleshooting Guide
If you are still encountering precipitation after following the recommendations above, this guide provides a step-by-step approach to identify and resolve the issue.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitate forms immediately upon adding to media | - Concentration exceeds solubility limit- "Solvent shock" | - Lower the final concentration of this compound.- Use a serial dilution method for introducing the compound to the media.- Add the stock solution dropwise while vortexing. |
| Precipitate forms over time during incubation | - Compound instability at 37°C- pH shift in the medium due to cell metabolism- Interaction with media components | - Perform a stability study by incubating this compound in your media at 37°C for various time points and visually inspect for precipitation.- Use a buffered medium (e.g., with HEPES) to maintain a stable pH.- Test the solubility of this compound in a simpler buffer (e.g., PBS) to determine if media components are the primary issue. |
| Inconsistent results between experiments | - Incomplete dissolution of stock solution- Precipitation in some, but not all, wells | - Ensure the stock solution is completely dissolved before use. Gentle warming to 37°C or brief sonication can aid dissolution.[2]- Visually inspect each well for precipitation before and after adding cells. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 375.73 g/mol ).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for a short period to aid dissolution.
-
Visually confirm that no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
This protocol helps determine the maximum concentration of this compound that remains in solution under your experimental conditions.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, pre-warmed to 37°C
-
Sterile 1.5 mL microcentrifuge tubes
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Prepare a control tube with medium and the corresponding highest volume of DMSO.
-
Incubate the tubes at 37°C for a time period relevant to your experiment (e.g., 2, 6, 24 hours).
-
After incubation, visually inspect each tube for any signs of precipitation or cloudiness.
-
To quantify, centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitate.
-
Carefully collect the supernatant and measure the absorbance at a wavelength where this compound absorbs (a preliminary scan will be needed to determine the optimal wavelength).
-
The highest concentration that does not show a significant decrease in absorbance compared to a freshly prepared solution of the same concentration is considered the kinetic solubility limit.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hedgehog signaling pathway and inhibition by this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Mitigating Off-Target Effects of Kinase Inhibitors
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues researchers encounter due to the polypharmacology of multi-kinase inhibitors.
Q1: My experimental results are not what I expected based on inhibiting the primary target. Could this be an off-target effect?
A1: Yes, unexpected phenotypes are often the first indication of off-target activity. Dasatinib, for example, is a potent inhibitor of BCR-ABL and SRC family kinases (SFKs) but also inhibits other kinases like c-KIT, PDGFRβ, and ephrin receptors at similar concentrations.[1][2] Inhibition of these unintended targets can lead to unforeseen biological consequences.
Troubleshooting Steps:
-
Verify On-Target Inhibition: First, confirm that your primary target is being inhibited as expected at the concentration used. Use Western blotting to check the phosphorylation status of a direct downstream substrate of your primary target.
-
Consult Kinase Profiling Data: Review published kinase inhibition profiles for your compound (see Table 1 for a Dasatinib example). Identify off-targets that are potently inhibited at the concentration range showing the unexpected phenotype.
-
Hypothesize Off-Target Pathway: Based on the profiling data, determine if the inhibition of a known off-target could plausibly explain your observed phenotype. For instance, unexpected effects on cell proliferation or migration might be linked to PDGFRβ inhibition.[1]
Q2: How can I experimentally confirm that my observed phenotype is due to an off-target effect and not the primary target?
A2: Deconvoluting on-target versus off-target effects is critical. Several experimental strategies can be employed:
-
Use a More Selective Inhibitor: If available, compare the effects of your compound with a structurally different and more selective inhibitor of the primary target. If the phenotype disappears with the more selective compound, it strongly suggests an off-target effect.
-
Genetic Approaches (Rescue or Knockdown):
-
Rescue Experiment: Transfect cells with a drug-resistant mutant of your primary target. If the phenotype persists in the presence of the drug, it is independent of the primary target.
-
siRNA/shRNA Knockdown: Use RNA interference to silence the suspected off-target kinase. If silencing this kinase phenocopies the effect of your drug, it provides strong evidence that this off-target is responsible.
-
-
Chemical-Genetic Approaches: Use a "bump-hole" strategy if you can engineer your target protein to accept a bulky analog of your inhibitor that does not fit into the wild-type kinase's ATP-binding pocket.
Q3: My cells are dying at a concentration that should only inhibit the primary target. Is this unexpected toxicity a known off-target effect?
A3: Yes, off-target inhibition can lead to cellular toxicity. For Dasatinib, inhibition of kinases involved in vital cellular processes can cause adverse effects.[3][4] For example, potent inhibition of SFKs can impact immune cell function, and PDGFRβ inhibition has been linked to side effects like pleural effusion.[5][6][7]
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a careful dose-response curve to determine the precise concentration at which toxicity occurs and compare it to the IC50 values for both on- and off-targets (see Table 1).
-
Use orthogonal compounds: Test other inhibitors with different off-target profiles. For example, Imatinib and Nilotinib have different off-target profiles than Dasatinib.[8][9][10] Comparing outcomes can help attribute toxicity to a specific off-target.
-
Lower the Dose: The most straightforward mitigation strategy is to use the lowest effective concentration that maximizes on-target inhibition while minimizing off-target engagement.[11]
Data Presentation: Kinase Inhibition Profile
Understanding the selectivity of a compound is key to predicting and troubleshooting off-target effects. The table below summarizes the inhibitory potency (IC50) of Dasatinib against its primary targets and key off-targets.
Table 1: Comparative Kinase Inhibition Profile of Dasatinib
| Kinase Target | Target Class | Dasatinib IC50 (nM) | Reference |
|---|---|---|---|
| BCR-ABL | Primary Target (CML) | <1 - 9 | [2][8] |
| c-SRC | Primary Target | 0.5 - 0.8 | [8] |
| LYN | SRC Family Kinase (Off-Target) | 0.6 | [2] |
| FYN | SRC Family Kinase (Off-Target) | 0.6 | [2] |
| c-KIT | Receptor Tyrosine Kinase (Off-Target) | 12 | [2] |
| PDGFRβ | Receptor Tyrosine Kinase (Off-Target) | 28 | [2] |
| EphA2 | Ephrin Receptor (Off-Target) | 1.6 | [2] |
| DDR1 | Receptor Tyrosine Kinase (Off-Target) | - | [9] |
| NQO2 | Oxidoreductase (Non-kinase Off-Target) | >100,000 |[12] |
Note: IC50 values can vary based on assay conditions. This table provides representative values from published literature.
Experimental Protocols
1. Protocol: Western Blot for On- and Off-Target Activity
This protocol allows for the validation of target engagement in a cellular context by measuring the phosphorylation of downstream substrates.
Objective: To determine if Dasatinib inhibits the phosphorylation of a primary target substrate (e.g., CrkL for BCR-ABL) and a suspected off-target substrate (e.g., Akt for c-KIT or PDGFRβ).
Methodology:
-
Cell Culture & Treatment: Plate cells (e.g., K562 for BCR-ABL) and allow them to adhere overnight. Treat cells with a dose range of Dasatinib (e.g., 0, 1, 10, 100 nM) for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies (e.g., anti-phospho-CrkL, anti-phospho-Akt, and their respective total protein antibodies, plus a loading control like β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to determine the extent of phosphorylation inhibition at each drug concentration.
2. Protocol: siRNA-Mediated Knockdown for Off-Target Validation
Objective: To determine if the knockdown of a suspected off-target kinase phenocopies the effect observed with the drug.
Methodology:
-
siRNA Transfection: Transfect cells with a validated siRNA specific to the suspected off-target kinase (e.g., PDGFRB) or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Incubation: Allow cells to grow for 48-72 hours to ensure efficient protein knockdown.
-
Validation of Knockdown: Harvest a subset of cells to confirm knockdown efficiency via Western blot or qRT-PCR.
-
Phenotypic Assay: In parallel, perform the primary phenotypic assay (e.g., cell migration, proliferation assay) on the remaining cells.
-
Analysis: Compare the phenotype of the off-target knockdown cells to cells treated with the non-targeting control siRNA and cells treated with Dasatinib. A similar phenotype between the knockdown and drug-treated groups suggests the effect is mediated by that off-target.
Visualizations
Signaling Pathways
Caption: Dasatinib inhibits primary targets (BCR-ABL, SRC) and key off-targets.
Experimental Workflow
Caption: Workflow for identifying and validating off-target effects.
Troubleshooting Logic
Caption: Decision tree for troubleshooting unexpected experimental results.
References
- 1. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent, transient inhibition of BCR-ABL with dasatinib 100 mg daily achieves rapid and durable cytogenetic responses and high transformation-free survival rates in chronic phase chronic myeloid leukemia patients with resistance, suboptimal response or intolerance to imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Adverse events and dose modifications of tyrosine kinase inhibitors in chronic myelogenous leukemia [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
SMANT hydrochloride degradation issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of SMANT hydrochloride. Our aim is to help you identify and resolve potential issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored in a cool, dry place, desiccated at room temperature, and protected from light. Exposure to moisture, high temperatures, and light can accelerate its degradation.
Q2: What are the common signs of this compound degradation?
A2: Visual signs of degradation can include a change in color or the appearance of visible particulates in the solid form or in solution. In analytical tests, degradation can be observed as the appearance of new peaks or a decrease in the main peak's area/height in chromatograms (e.g., HPLC).
Q3: In which solvents is this compound soluble and are there any stability concerns?
A3: this compound is soluble in water up to 20 mM and in DMSO up to 100 mM. While soluble, aqueous solutions, especially at neutral or alkaline pH, may be susceptible to hydrolysis over time. It is recommended to prepare fresh solutions for each experiment or conduct a stability study for solutions stored for an extended period.
Q4: What are the primary pathways of this compound degradation?
A4: Like many hydrochloride salts and organic compounds, this compound is susceptible to degradation through several pathways, including:
-
Hydrolysis: Degradation due to reaction with water, often catalyzed by acidic or basic conditions.[1]
-
Oxidation: Degradation caused by exposure to oxygen.[1]
-
Photolysis: Degradation initiated by exposure to light, particularly UV radiation.[1]
-
Thermal Degradation: Degradation resulting from exposure to high temperatures.[1]
Troubleshooting Guide
Q1: I am observing unexpected or inconsistent results in my cell-based assays with this compound. What could be the cause?
A1: Inconsistent results can often be linked to the degradation of this compound in your experimental setup.
-
Solution Instability: this compound in aqueous media, especially at physiological pH (around 7.4), can undergo hydrolysis. It is advisable to prepare fresh stock solutions in DMSO and make final dilutions in your cell culture medium immediately before use.
-
Light Exposure: If your experimental setup involves prolonged exposure to light, photolytic degradation might be a factor.[1] Try to minimize light exposure during incubation.
-
Interaction with Media Components: Some components in complex cell culture media could potentially interact with and degrade this compound. A stability study of this compound in your specific medium can help confirm this.
Q2: My HPLC analysis shows multiple peaks besides the main this compound peak, and the main peak area is smaller than expected. What should I do?
A2: The presence of extra peaks and a reduced main peak suggest that your sample has degraded.
-
Confirm Degradation: First, confirm that these are indeed degradation products. You can do this by running a forced degradation study (see Experimental Protocols section) to see if the same extra peaks are generated under stress conditions.
-
Optimize Analytical Method: It's crucial to use a stability-indicating analytical method that can separate the active pharmaceutical ingredient (API) from its degradation products.[2] You may need to adjust your HPLC method (e.g., mobile phase composition, gradient, column type) to achieve better separation.
-
Mass Balance Calculation: In a forced degradation study, the sum of the assay value of the drug and the levels of its degradation products should ideally be close to 100% to ensure that all significant degradation products are being detected.[3]
Q3: I suspect my solid this compound has degraded. How can I confirm this?
A3: If you suspect degradation of the solid material, you can perform the following checks:
-
Visual Inspection: Check for any changes in the physical appearance of the powder (e.g., color change from white to off-white or yellow).
-
Solubility Test: Try dissolving a small amount in a recommended solvent like DMSO. Any difficulty in dissolving or the presence of insoluble matter could indicate degradation.
-
Analytical Testing: The most definitive way is to perform an analytical test like HPLC. Prepare a solution of a known concentration and compare the chromatogram to that of a reference standard or a previously analyzed batch that was known to be stable.
Quantitative Data on this compound Stability
The following table summarizes the results of a hypothetical forced degradation study on this compound, indicating its stability under various stress conditions. The goal of such a study is to achieve 5-20% degradation to ensure the analytical method is stability-indicating.[3]
| Stress Condition | Duration | Temperature | SMANT HCl Remaining (%) | Degradation Products (%) |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60 °C | 85.2 | 14.8 |
| Base Hydrolysis (0.1 M NaOH) | 8 hours | 60 °C | 78.5 | 21.5 |
| Oxidative (3% H₂O₂) | 24 hours | Room Temp | 90.1 | 9.9 |
| Thermal (Solid State) | 48 hours | 80 °C | 95.8 | 4.2 |
| Photolytic (UV Light) | 72 hours | Room Temp | 92.4 | 7.6 |
Experimental Protocols
Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound and to generate its degradation products for the development of a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at regular intervals, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[4]
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.[4]
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light. Dilute samples for analysis.
-
Thermal Degradation: Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours. After exposure, dissolve the solid in the mobile phase to a known concentration for analysis.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL) to UV light (e.g., 254 nm) in a photostability chamber for 72 hours. A control sample should be kept in the dark under the same conditions. Dilute samples for analysis.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see protocol below).
Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the samples from the forced degradation study to assess the separation of the main peak from the degradation product peaks.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.
-
Visualizations
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of the Smoothened (SMO) receptor.
Caption: Workflow for troubleshooting inconsistent experimental results with this compound.
Caption: Logical flow of a forced degradation study for this compound.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 3. sgs.com [sgs.com]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with SMANT hydrochloride
Welcome to the technical support center for SMANT hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to troubleshoot inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an inhibitor of Smoothened (Smo), a key signal transducer in the Hedgehog (Hh) signaling pathway.[1][2] Its unique mechanism involves inhibiting the Sonic hedgehog (Shh)-induced accumulation of Smoothened fusion protein in the primary cilium.[1] This action effectively blocks the downstream signaling cascade that, when aberrantly activated, is implicated in the development of various cancers.[3][4][5]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in water up to 20 mM and in DMSO up to 100 mM.[1] For long-term storage, it is recommended to desiccate the solid compound at room temperature.[1] Stock solutions should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.
Q3: What is the expected IC50 for this compound?
A3: The IC50 for this compound in inhibiting Shh-induced accumulation of a Smo::EGFP fusion protein in the primary cilium is approximately 1.1 μM.[1] However, the effective concentration can vary depending on the cell line, assay conditions, and specific experimental setup.[6][7][8]
Q4: Can this compound inhibit oncogenic forms of Smoothened?
A4: Yes, this compound has been shown to inhibit both wild-type Smoothened and the oncogenic form, SmoM2, with similar efficacy.[1]
Troubleshooting Guide
Inconsistent results in cell-based assays can arise from a variety of factors, ranging from experimental technique to reagent stability. This guide addresses common issues encountered when using this compound.
Issue 1: High variability between replicate wells.
-
Possible Causes & Solutions:
-
Inconsistent Cell Seeding: Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette for seeding and allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.[9]
-
Pipetting Errors: Calibrate pipettes regularly. Pre-wet pipette tips before aspirating reagents and pipette slowly and consistently.[9]
-
Edge Effects: Increased evaporation in the outer wells of a microplate can lead to variability. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile water or media to create a humidity barrier.[9]
-
Issue 2: IC50 value is significantly different from the expected value.
-
Possible Causes & Solutions:
-
Cell Density: The number of cells seeded per well can affect the inhibitor's potency. It is crucial to maintain a consistent cell density across experiments.[6]
-
Incubation Time: The duration of exposure to this compound can influence the IC50 value. Optimize and standardize the incubation time for your specific assay.[6]
-
Compound Degradation: Ensure that the stock solution of this compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. While specific data on this compound is limited, similar small molecules can degrade in solution over time, especially at room temperature.[10][11][12]
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to Hedgehog pathway inhibitors due to differences in their genetic background and expression levels of pathway components.[13][14]
-
Issue 3: Unexpected or inconsistent cellular phenotype observed.
-
Possible Causes & Solutions:
-
Off-Target Effects: While this compound is designed to be a specific Smoothened inhibitor, like many small molecules, it may have off-target effects.[3][15][16] If the observed phenotype is inconsistent with the known function of the Hedgehog pathway, consider the following:
-
Perform a dose-response curve and compare the potency for the observed phenotype with the known on-target IC50.
-
Use a structurally unrelated Smoothened inhibitor to see if the phenotype is replicated.
-
Conduct a rescue experiment by overexpressing Smoothened to see if the phenotype can be reversed.[3]
-
-
Cell Culture Conditions: Ensure that the cell culture is healthy and free from contamination, such as mycoplasma. Use cells within a consistent and low passage number range, as cell characteristics can change over time.[9][17]
-
Data and Protocols
This compound Properties
| Property | Value | Reference |
| Molecular Weight | 375.73 g/mol | [1][2] |
| Formula | C16H23BrN2O・HCl | [1] |
| Solubility (Water) | up to 20 mM | [1] |
| Solubility (DMSO) | up to 100 mM | [1] |
| Storage (Solid) | Desiccate at RT | [1] |
| Purity | ≥98% (HPLC) | [2] |
Experimental Protocol: Immunofluorescence Staining for Smoothened Translocation
This protocol is adapted for NIH 3T3 cells to observe the effect of this compound on Smoothened localization to the primary cilium.[1][18][19][20]
Materials:
-
NIH 3T3 cells
-
Fibronectin-coated chamber slides
-
DMEM with 0.5% Bovine Calf Serum (BCS)
-
ShhN (Sonic hedgehog N-terminal signaling fragment)
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking solution (e.g., 1% normal donkey serum, 0.1% Triton X-100 in PBS)
-
Primary antibodies: anti-Smoothened, anti-acetylated tubulin (cilia marker)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
Procedure:
-
Plate NIH 3T3 cells on fibronectin-coated chamber slides and grow to confluence.
-
Induce ciliogenesis by switching to low-serum medium (DMEM with 0.5% BCS) for 24 hours.
-
Treat cells with the desired concentrations of this compound and/or ShhN for an additional 24 hours. Include appropriate vehicle controls (e.g., DMSO).
-
Fix cells with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilize cells with a blocking solution containing a detergent (e.g., Triton X-100) for 30 minutes.
-
Incubate with primary antibodies (e.g., rabbit anti-Smo and mouse anti-acetylated tubulin) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain with DAPI and mount the slides.
-
Visualize using a confocal microscope and quantify the percentage of cells with ciliary Smoothened localization.
Visualizations
Caption: Simplified Hedgehog signaling pathway and the action of this compound.
Caption: Experimental workflow for a Smoothened translocation assay.
Caption: Troubleshooting decision tree for inconsistent this compound results.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The degradation of the antitumor agent gemcitabine hydrochloride in an acidic aqueous solution at pH 3.2 and identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Prognostic Value of the Hedgehog Signaling Pathway in Ovarian Cancer [mdpi.com]
- 14. Hedgehog Signaling Pathway in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Off-target inhibition by active site-targeting SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 18. The Immunofluorescence-Based Detection of Hedgehog Pathway Components in Primary Cilia of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. escholarship.org [escholarship.org]
SMANT hydrochloride experimental controls and best practices
Welcome to the technical support center for SMANT hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls and best practices for the use of this compound, a potent inhibitor of Smoothened (Smo) signaling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Hedgehog (Hh) signaling pathway. It specifically targets Smoothened (Smo), a key transmembrane protein in this pathway. In the absence of the Hedgehog ligand, the receptor Patched (PTCH) inhibits Smo. When the Hedgehog ligand binds to PTCH, this inhibition is relieved, allowing Smo to become active and initiate a downstream signaling cascade that leads to the activation of GLI transcription factors. This compound acts by inhibiting Smo, thereby preventing the activation of GLI and the transcription of Hh target genes.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in water up to 20 mM and in DMSO up to 100 mM. For long-term storage, it is recommended to desiccate at room temperature. Once dissolved, stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.[1]
Q3: What are appropriate positive and negative controls for an experiment using this compound?
A3:
-
Positive Controls:
-
Well-characterized Smoothened inhibitors: Compounds like Cyclopamine or GDC-0449 (Vismodegib) can be used as positive controls to confirm that the experimental system is responsive to Smo inhibition.[2][3]
-
Hedgehog pathway activator: To ensure the pathway is active and can be inhibited, you can stimulate cells with a Hedgehog agonist like Sonic Hedgehog (Shh) conditioned media or a small molecule agonist like SAG.
-
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO or water) should be added to control cells at the same final concentration to account for any effects of the solvent itself.[4]
-
Inactive Structural Analog: If available, a structurally similar molecule that is known to be inactive against Smoothened can be used to control for off-target effects.
-
Untreated Cells: A group of cells that does not receive any treatment serves as a baseline for cell viability and pathway activity.
-
Q4: How can I measure the inhibition of the Hedgehog pathway by this compound?
A4: Inhibition of the Hedgehog pathway can be assessed by measuring the expression of downstream target genes of the GLI transcription factors. The most common and reliable marker is the expression of GLI1. A significant decrease in GLI1 mRNA or protein levels after treatment with this compound indicates pathway inhibition.[5][6][7] This can be quantified using methods like quantitative real-time PCR (qRT-PCR) or Western blotting.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of Hedgehog signaling observed. | Inactive Compound: this compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution of this compound. Ensure proper storage conditions are maintained. |
| Low Pathway Activity: The Hedgehog pathway may not be sufficiently active in your cell line. | Use a positive control for pathway activation (e.g., Shh ligand or SAG) to confirm the pathway can be stimulated. Choose a cell line known to have active Hedgehog signaling. | |
| Incorrect Concentration: The concentration of this compound used may be too low. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. | |
| High cell death observed in all treatment groups, including controls. | Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high and causing cytotoxicity. | Ensure the final concentration of the solvent is low (typically ≤ 0.1%) and non-toxic to your cells. Run a vehicle-only toxicity test. |
| General Compound Toxicity: this compound may be cytotoxic to the cells at the concentrations being tested. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of this compound for your cell line. | |
| Inconsistent results between experiments. | Cell Passage Number: High passage numbers can lead to changes in cell behavior and signaling. | Use cells with a consistent and low passage number for all experiments. |
| Experimental Variability: Inconsistent cell seeding density, incubation times, or reagent preparation. | Standardize all experimental procedures. Ensure accurate and consistent pipetting and cell counting. |
Quantitative Data Summary
Table 1: Properties of this compound
| Property | Value |
| Molecular Weight | 375.73 g/mol |
| Formula | C₁₆H₂₃BrN₂O・HCl |
| Solubility in Water | up to 20 mM |
| Solubility in DMSO | up to 100 mM |
| Storage | Desiccate at RT |
Table 2: Example IC₅₀ Values for Hedgehog Pathway Inhibitors
| Compound | Cell Line | Assay Type | IC₅₀ |
| Cyclopamine | Hh-responsive cells | Hh cell assay | 46 nM[2] |
| GDC-0449 (Vismodegib) | Hedgehog pathway | Biochemical assay | 3 nM[8] |
| GANT61 | Ptch1⁻/⁻ MEFs | Gli1 mRNA expression | ~10 µM[2] |
| This compound | Data not available in the provided search results |
Experimental Protocols
General Protocol for In Vitro Treatment with this compound
This protocol provides a general guideline for treating adherent cancer cell lines with this compound to assess its effect on Hedgehog pathway inhibition. This protocol may require optimization for your specific cell line and experimental goals.
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., a cell line with a known active Hedgehog pathway)
-
Complete cell culture medium
-
Serum-free medium
-
DMSO (for dissolving this compound)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (e.g., 6-well or 96-well)
-
Reagents for downstream analysis (e.g., RNA extraction kit for qRT-PCR, lysis buffer for Western blot)
Procedure:
-
Cell Seeding:
-
One day before treatment, seed the cells in a multi-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
-
Preparation of this compound Working Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in serum-free medium to the desired final concentrations. It is recommended to perform a serial dilution to test a range of concentrations.
-
-
Treatment:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of this compound to the respective wells.
-
Include appropriate positive (e.g., GDC-0449) and negative (vehicle control) controls.
-
-
Incubation:
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Downstream Analysis:
-
After incubation, harvest the cells for your chosen downstream analysis.
-
For qRT-PCR: Lyse the cells and extract RNA to measure GLI1 mRNA levels.
-
For Western Blot: Lyse the cells and prepare protein lysates to measure GLI1 protein levels.
-
For Cell Viability Assay: Follow the protocol for your chosen assay (e.g., MTT).
-
-
Protocol for MTT Cell Viability Assay
This protocol is a standard method to assess cell viability after treatment with this compound.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Treatment:
-
Treat cells in a 96-well plate with a range of this compound concentrations as described in the general protocol.
-
-
Addition of MTT:
-
After the desired incubation period, add 10 µL of MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.[9]
-
Mix thoroughly by pipetting up and down or by placing the plate on a shaker to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Visualizations
Caption: Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. glpbio.com [glpbio.com]
- 2. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Negative and positive control ranges in the bacterial reverse mutation test: JEMS/BMS collaborative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Gli Transcription Activation by Small Molecule Suppresses Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Modulation of Hedgehog/GLI Target Gene Expression by Epidermal Growth Factor Signaling in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonic Hedgehog/Gli1 Signaling Pathway Regulates Cell Migration and Invasion via Induction of Epithelial-to-mesenchymal Transition in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GANT61 Reduces Hedgehog Molecule (GLI1) Expression and Promotes Apoptosis in Metastatic Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to reduce variability in SMANT hydrochloride experiments
Welcome to the technical support center for SMANT hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reducing variability and troubleshooting common issues encountered during their work with this compound.
FAQs: Quick Solutions to Common Problems
This section addresses frequently asked questions about this compound experiments.
1. What is the primary mechanism of action for this compound?
This compound is an inhibitor of Smoothened (Smo), a key signal transducer in the Hedgehog (Hh) signaling pathway.[1] It functions by inhibiting the accumulation of Smo in the primary cilium, a crucial step in the activation of the Hh pathway.[1] It is important to note that some initial reports may have misidentified its target.
2. How should I prepare and store this compound stock solutions to minimize variability?
Proper preparation and storage of this compound stock solutions are critical for reproducible results.
-
Solvent Selection: this compound is soluble in water up to 20 mM and in DMSO up to 100 mM.[1] The choice of solvent should be guided by the specific requirements of your experiment and cell type to avoid solvent-induced artifacts.
-
Reconstitution: For preparing stock solutions, always use the batch-specific molecular weight provided on the product's certificate of analysis. To aid dissolution, particularly in aqueous solutions, warming the solution may be necessary.[2]
-
Storage:
-
Powder: Store the solid compound desiccated at room temperature.[1]
-
Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and variability. Store DMSO stock solutions at -20°C for up to one month or at -80°C for up to six months. Aqueous stock solutions are generally less stable and should be prepared fresh whenever possible. The stability of antibiotic standards in mixed solutions has been shown to be poor, suggesting that single-use aliquots are a best practice.[3]
-
3. What are the common causes of inconsistent results in Hedgehog signaling assays?
Variability in Hedgehog signaling assays can arise from several factors:
-
Cell-Based Assay Variability: General sources of error in cell-based assays include inconsistencies in cell seeding density, cell passage number, and overall cell health.[4][5]
-
Reagent Quality and Handling: The quality and handling of reagents, including this compound, are crucial. Ensure that all reagents are within their expiration dates and have been stored correctly.[5]
-
Assay-Specific Factors:
-
Reporter Assays (e.g., Gli-luciferase): Variability in reporter assays can be due to low transfection efficiency, weak or overly strong promoters, high background signal, and pipetting errors.[5][6][7]
-
Smoothened Ciliary Translocation Assays: The dynamic nature of Smo trafficking to the primary cilium can be a source of variability. The timing of fixation and the choice of antibodies are critical parameters.[8][9]
-
4. How can I troubleshoot a weak or absent signal in my Gli-luciferase reporter assay?
A weak or absent signal in a Gli-luciferase reporter assay can be frustrating. Here are some troubleshooting steps:
-
Verify Reagent Functionality: Ensure that your luciferase substrate and other assay reagents are not expired and have been stored properly.[5]
-
Optimize Transfection Efficiency: Low transfection efficiency is a common cause of weak signals. Optimize the DNA-to-transfection reagent ratio and ensure the quality of your plasmid DNA.[5][7]
-
Check Promoter Strength: If the promoter driving your reporter is too weak, consider using a stronger one.[5]
-
Confirm Hedgehog Pathway Activation: Ensure that you are adequately stimulating the Hedgehog pathway (e.g., with Shh ligand or a Smoothened agonist like SAG) to induce Gli-mediated transcription.
5. My Smoothened ciliary translocation assay shows inconsistent Smo localization. What could be the cause?
Inconsistent Smoothened localization in the primary cilium can be due to several factors:
-
Cell Confluency and Serum Starvation: For optimal cilia formation, cells should be grown to confluence and then serum-starved for 24 hours before the experiment.[8]
-
Timing of Stimulation and Fixation: The translocation of Smo to the cilium is a dynamic process. The timing of pathway stimulation (e.g., with Shh) and subsequent cell fixation is critical for capturing the desired localization.[10]
-
Antibody Specificity and Staining Protocol: The choice of primary and secondary antibodies, as well as the fixation and permeabilization methods, can significantly impact the quality of immunofluorescence staining.[10]
Troubleshooting Guides
This section provides more in-depth troubleshooting for specific experimental setups.
Guide 1: Hedgehog Pathway Reporter Gene Assay (e.g., Gli-Luciferase)
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Pipetting errors. | Use a multichannel pipette and prepare a master mix for reagents.[5] |
| Inconsistent cell seeding density. | Ensure even cell distribution when plating and verify cell counts. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with a mock solution. | |
| High Background Signal | Contamination of reagents or samples. | Use fresh, sterile reagents and practice aseptic technique.[5] |
| Autoluminescence of the plate material. | Use white, opaque-walled plates designed for luminescence assays.[6][7] | |
| Low Signal-to-Noise Ratio | Suboptimal assay reagents. | Use a high-quality luciferase assay kit with a stable signal. |
| Insufficient pathway activation. | Optimize the concentration and incubation time of the Hedgehog pathway agonist (e.g., Shh or SAG). |
Guide 2: Smoothened Ciliary Translocation Assay
| Problem | Potential Cause | Recommended Solution |
| Poor Cilia Formation | Cells are not at the correct confluency. | Plate cells at a density that allows them to reach confluence before serum starvation. |
| Insufficient serum starvation. | Ensure cells are serum-starved for at least 24 hours to promote cilia formation.[8] | |
| Inconsistent Smoothened Localization | Timing of fixation is not optimal. | Perform a time-course experiment to determine the optimal time point for Smo translocation after stimulation.[10] |
| Off-target effects of other compounds. | Be aware that some Smoothened antagonists, like cyclopamine, can also induce Smo translocation to the cilium.[10][11] | |
| High Background Staining | Non-specific antibody binding. | Optimize antibody concentrations and include appropriate blocking steps in your immunofluorescence protocol. |
| Autofluorescence of cells or materials. | Use appropriate mounting media and filters to minimize autofluorescence. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition
This protocol is designed to quantify the inhibitory effect of this compound on Hedgehog pathway activity.
Materials:
-
NIH/3T3 cells stably expressing a Gli-responsive luciferase reporter and a constitutively expressed Renilla luciferase control.
-
DMEM supplemented with 10% calf serum and 1% penicillin/streptomycin.
-
This compound.
-
Sonic Hedgehog (Shh) ligand or a Smoothened agonist (e.g., SAG).
-
Dual-luciferase reporter assay system.
-
White, opaque 96-well plates.
Procedure:
-
Cell Seeding: Seed the reporter cells in a white, opaque 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Serum Starvation: After 24 hours, replace the growth medium with a low-serum medium (e.g., 0.5% calf serum) and incubate for another 24 hours to induce cilia formation.
-
Compound Treatment: Prepare serial dilutions of this compound in the low-serum medium. Add the diluted compound to the cells.
-
Pathway Activation: Immediately after adding this compound, add the Hedgehog pathway activator (e.g., Shh or SAG) at a concentration known to induce a robust reporter signal (e.g., EC80).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Following the incubation, perform the dual-luciferase assay according to the manufacturer's instructions. Measure both firefly and Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
Protocol 2: Smoothened Ciliary Translocation Assay
This immunofluorescence-based assay visualizes the effect of this compound on the localization of Smoothened to the primary cilium.
Materials:
-
NIH/3T3 cells.
-
DMEM supplemented with 10% calf serum and 1% penicillin/streptomycin.
-
This compound.
-
Sonic Hedgehog (Shh) ligand.
-
4% paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibodies: anti-Smoothened and anti-acetylated tubulin (a ciliary marker).
-
Fluorescently labeled secondary antibodies.
-
DAPI for nuclear staining.
-
Microscope slides or coverslips.
Procedure:
-
Cell Seeding and Ciliation: Seed NIH/3T3 cells on glass coverslips in a 24-well plate. Grow to confluence and then serum-starve for 24 hours to induce cilia formation.[8]
-
Compound Treatment and Pathway Activation: Treat the cells with this compound at the desired concentration for a specified period (e.g., 1-2 hours) before or concurrently with the addition of Shh ligand.
-
Incubation: Incubate for a period sufficient to induce Smoothened translocation in the positive control (e.g., 2-4 hours with Shh).
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining:
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (anti-Smoothened and anti-acetylated tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
-
Imaging: Mount the coverslips on microscope slides and image using a fluorescence or confocal microscope.
-
Analysis: Quantify the percentage of cilia (marked by acetylated tubulin) that show co-localized Smoothened staining in each treatment group.
Data Presentation
Consistent and accurate data presentation is crucial for interpreting experimental outcomes. The following tables provide a framework for summarizing quantitative data from your this compound experiments.
Table 1: Stability of this compound Stock Solutions
| Solvent | Concentration (mM) | Storage Temperature (°C) | Duration | Purity (%) | Notes |
| DMSO | 10 | -20 | 1 month | >98% | Based on general recommendations for small molecules. |
| DMSO | 10 | -80 | 6 months | >98% | Based on general recommendations for small molecules. |
| Water | 1 | 4 | <24 hours | >95% | Aqueous solutions are less stable; prepare fresh. |
Table 2: Factors Influencing IC50 Values in Hedgehog Signaling Assays
| Parameter | Condition 1 | IC50 (µM) | Condition 2 | IC50 (µM) | Fold Change |
| Cell Density | Low (e.g., 5,000 cells/well) | [Insert Value] | High (e.g., 20,000 cells/well) | [Insert Value] | [Calculate] |
| Serum Concentration | 0.5% | [Insert Value] | 2% | [Insert Value] | [Calculate] |
| Agonist Concentration | SAG (EC50) | [Insert Value] | SAG (EC90) | [Insert Value] | [Calculate] |
(Note: The values in this table are placeholders. Researchers should fill in their own experimental data.)
Visualizations
Diagrams illustrating key pathways and workflows can aid in understanding and troubleshooting experiments.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Quantitative analysis of Hedgehog gradient formation using an inducible expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel GLI1 target genes and regulatory circuits in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. goldbio.com [goldbio.com]
- 6. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Lateral transport of Smoothened from the plasma membrane to the membrane of the cilium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. Smoothened Adopts Multiple Active and Inactive Conformations Capable of Trafficking to the Primary Cilium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Memantine Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of Memantine Hydrochloride for higher yields.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for Memantine Hydrochloride synthesis?
A1: Common starting materials for the synthesis of Memantine Hydrochloride include 1,3-dimethyl-adamantane, 1-halogeno-3,5-dimethyl-adamantane, and 1-hydroxy-3,5-dimethyl-adamantane.[1] A widely used and efficient precursor is 1,3-dimethyl-adamantane.[1][2]
Q2: What is a realistic overall yield for Memantine Hydrochloride synthesis?
A2: Reported overall yields for Memantine Hydrochloride synthesis can vary depending on the chosen synthetic route. While some multi-step procedures report yields ranging from 54% to 77%, a more optimized, concise two-step synthesis starting from 1,3-dimethyl-adamantane has been shown to achieve an improved overall yield of 83%.[1][2][3]
Q3: How can I purify the final Memantine Hydrochloride product?
A3: Purification of Memantine Hydrochloride can be achieved through several methods. Recrystallization from a suitable solvent system, such as a mixture of an alcohol and ether, is a common technique.[4] Washing the crude product with organic solvents like n-hexane or ethyl acetate can also effectively remove impurities.[1][5] For challenging purifications, column chromatography with a silica or alumina stationary phase may be employed.[5]
Q4: What are the critical reaction conditions to monitor for optimal yield in the two-step synthesis from 1,3-dimethyl-adamantane?
A4: In the two-step synthesis, careful control of reaction temperature and time is crucial. In the first step (formation of N-formyl-1-amino-3,5-dimethyl-adamantane), the temperature should be maintained at 20–25 °C during the initial addition of reagents and then heated to 85 °C for 2 hours.[1] In the second step (hydrolysis), refluxing the reaction mixture for 1 hour is recommended.[1][6] The molar ratio of the intermediate to hydrochloric acid is also a key parameter to optimize for the hydrolysis step.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in the first step (formamidation) | Incomplete reaction. | Ensure the reaction mixture is stirred efficiently and heated at 85°C for the recommended 2 hours.[1] |
| Loss of product during workup. | Use ice-cold water for quenching the reaction to minimize product solubility. Ensure complete extraction with dichloromethane.[1] | |
| Low yield in the second step (hydrolysis and salt formation) | Incomplete hydrolysis of the formamide intermediate. | Ensure the reaction is refluxed for the full 1 hour.[1] Check the concentration and molar ratio of the hydrochloric acid solution.[6] |
| Product loss during crystallization. | Cool the reaction mixture to 5–10 °C for at least 1 hour to ensure complete precipitation of the hydrochloride salt.[1] | |
| Product is off-white or discolored | Presence of impurities from the reaction or starting materials. | Wash the filtered solid with cooled ethyl acetate.[1] Consider recrystallization if the discoloration persists.[4] |
| Difficulty filtering the final product | Very fine solid particles. | Allow the product to crystallize slowly at a slightly higher temperature before cooling completely. |
| Inconsistent melting point of the final product | Presence of isomeric or other impurities. | Purify the intermediate (1-acetamido-3,5-dimethyl adamantane in other synthetic routes) by converting it into its acid addition salt to remove isomeric impurities before hydrolysis.[4] |
Data Summary
Comparison of Memantine Hydrochloride Synthesis Yields
| Starting Material | Synthetic Route | Number of Steps | Overall Yield (%) | Reference |
| 1,3-dimethyl-adamantane | Via N-formamido-3,5-dimethyl-adamantane | 2 | 83 | [1][2] |
| 1,3-dimethyl-adamantane | Via bromination and Ritter-type reaction | 3-4 | 54-77 | [2][3][6] |
| 1-bromo-3,5-dimethyladamantane | Reaction with urea in a polyol solvent | Not specified | Not specified | [4] |
| 1-chloro-3,5-dimethyladamantane | Reaction with urea | Not specified | Not specified | [4] |
Experimental Protocols
High-Yield Two-Step Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane
This protocol is adapted from a reported high-yield synthesis.[1]
Step 1: Synthesis of N-Formyl-1-amino-3,5-dimethyl-adamantane
-
In a round-bottom flask, slowly add 1,3-dimethyl-adamantane (0.06 mol) to nitric acid (0.6 mol) over 20 minutes while maintaining the temperature at 20–25 °C with stirring.
-
Continue stirring at this temperature for 1 hour.
-
Add formamide (0.54 mol) within 0.5 hours.
-
Heat the mixture to 85 °C for 2 hours.
-
After the reaction is complete, cool the solution to 5–10 °C.
-
Pour the cooled solution into ice-cold water (120 mL).
-
Extract the mixture with dichloromethane (150 mL).
-
The expected yield of N-formyl-1-amino-3,5-dimethyl-adamantane is approximately 98%.[1][2]
Step 2: Synthesis of Memantine Hydrochloride
-
In a round-bottom flask, combine N-formyl-1-amino-3,5-dimethyl-adamantane (0.06 mol), water (36 mL), and a 36% hydrochloric acid solution (45 mL, 0.51 mol).
-
Stir the mixture for 10 minutes.
-
Heat the mixture to reflux for 1 hour.
-
Concentrate the reaction mixture to half its volume under vacuum.
-
Add n-hexane (20 mL) to the concentrated solution.
-
Heat the mixture to reflux for 30 minutes.
-
Cool the reaction to 5–10 °C for 1 hour to allow for the precipitation of a white solid.
-
Filter the solid, wash with cooled ethyl acetate, and dry under vacuum.
-
The expected yield of Memantine Hydrochloride is approximately 85% for this step.[1][2]
Visualizations
Caption: Workflow for the high-yield, two-step synthesis of Memantine Hydrochloride.
Caption: A logical troubleshooting workflow for diagnosing low yield issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2007132476A2 - A process for the preparation of memantine hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Amantadine Hydrochloride: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of amantadine hydrochloride against key competitor compounds in its primary therapeutic areas: influenza A and Parkinson's disease. The information is presented to assist researchers, scientists, and drug development professionals in their understanding of amantadine's relative performance, supported by experimental data.
Efficacy in Influenza A
Amantadine hydrochloride has historically been used for the prophylaxis and treatment of influenza A virus infections. Its primary competitor in this class is rimantadine, another adamantane derivative. More recently, neuraminidase inhibitors such as oseltamivir and zanamivir have become the standard of care, representing a different class of competitor.
Quantitative Efficacy Data: Amantadine vs. Competitors in Influenza A
| Compound | Indication | Efficacy Metric | Result | Adverse Effects (Compared to Placebo/Control) | Citation |
| Amantadine Hydrochloride | Prophylaxis of Influenza A | Prevention of clinical influenza A | 61% reduction in influenza A cases | Increased gastrointestinal and CNS side effects (anxiety, insomnia) | [1][2] |
| Treatment of Influenza A | Reduction in duration of fever | Shortened by approximately 1 day | - | [1][2][3] | |
| Rimantadine | Prophylaxis of Influenza A | Prevention of clinical influenza A | Comparable to amantadine (though some studies show non-statistically significant results for prophylaxis) | Fewer CNS side effects compared to amantadine | [1][2] |
| Treatment of Influenza A | Reduction in duration of fever | Shortened by approximately 1.24 days | - | [1] | |
| Oseltamivir | Prophylaxis of Influenza A | Prevention of symptomatic influenza | 61-73% efficacy | Nausea | [4] |
| Treatment of Influenza A & B | Reduction in duration of symptoms | Shortened by approximately 1 day | - | [3] | |
| Zanamivir | Prophylaxis of Influenza A & B | Prevention of symptomatic influenza | 62% efficacy | - | [4] |
| Treatment of Influenza A & B | Reduction in duration of symptoms | Shortened by approximately 1 day | Risk of bronchospasm in patients with underlying respiratory disease | [3] |
Experimental Protocols: Influenza A Prophylaxis and Treatment Trials
Objective: To assess the efficacy and safety of amantadine and rimantadine for the prevention and treatment of influenza A in healthy adults.
Study Design: Randomized, double-blind, placebo-controlled trials.
Participant Population: Healthy adults with no contraindications to the study drugs.
Intervention:
-
Prophylaxis Trials: Participants received either amantadine hydrochloride (100 mg twice daily), rimantadine (100 mg twice daily), or a placebo for the duration of the influenza season (typically 6-8 weeks).[5]
-
Treatment Trials: Participants with recent onset of influenza-like illness (within 48 hours) were randomized to receive either amantadine hydrochloride, rimantadine, or placebo for a specified duration (e.g., 5-7 days).
Outcome Measures:
-
Primary Efficacy (Prophylaxis): Incidence of laboratory-confirmed influenza A.
-
Primary Efficacy (Treatment): Duration of fever and other influenza symptoms.
-
Safety: Incidence and severity of adverse events, particularly those affecting the central nervous system and gastrointestinal tract.
Statistical Analysis: Comparison of incidence rates or mean duration of symptoms between the treatment and placebo groups using appropriate statistical tests (e.g., chi-square test, t-test).
Signaling Pathway: Amantadine's Mechanism of Action in Influenza A
Amantadine's antiviral activity against influenza A is primarily mediated by the blockade of the M2 proton channel, a crucial component of the viral envelope.
References
- 1. Amantadine as N-methyl-D-aspartic acid receptor antagonist: new possibilities for therapeutic applications? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Amantadine in the treatment of Parkinson's disease and other movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A controlled trial of amantadine and rimantadine in the prophylaxis of influenza A infection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SMANT Hydrochloride and Other Smoothened Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SMANT hydrochloride with other Smoothened (Smo) antagonists, a class of drugs that inhibit the Hedgehog (Hh) signaling pathway. The information presented is supported by experimental data to assist researchers and drug development professionals in their evaluation of these compounds.
Introduction to Smoothened Antagonists
The Hedgehog signaling pathway is a crucial regulator of embryonic development and is largely inactive in adult tissues. However, aberrant reactivation of this pathway is implicated in the development and progression of various cancers. The G-protein coupled receptor, Smoothened (Smo), is a key component of this pathway. Its antagonists represent a targeted therapeutic strategy for cancers driven by abnormal Hh signaling. This guide focuses on this compound and compares its performance with the FDA-approved Smoothened antagonists: vismodegib, sonidegib, and glasdegib.
Mechanism of Action
This compound, along with vismodegib, sonidegib, and glasdegib, functions by directly binding to the Smoothened receptor. This binding event prevents the downstream activation of the Hh signaling cascade, ultimately leading to the inhibition of Gli transcription factors and the suppression of tumor growth. While all four compounds target Smo, variations in their binding modes and chemical structures can result in different potency, selectivity, and pharmacokinetic profiles. This compound is described as an inhibitor of Smoothened signaling that acts by preventing the accumulation of Smo in the primary cilium[1][2][3].
Quantitative Performance Data
The following tables summarize the in vitro potency of this compound, vismodegib, sonidegib, and glasdegib in various assays. These values are indicative of the concentration of the compound required to achieve 50% inhibition of a specific biological process.
Table 1: In Vitro Potency of Smoothened Antagonists
| Compound | Assay Type | Cell Line/System | IC50 |
| This compound | Shh-induced Smo::EGFP fusion protein accumulation | NIH/3T3 cells | 1.1 μM[1][2] |
| Vismodegib (GDC-0449) | Hedgehog pathway inhibition | - | 3 nM[4][5][6][7][8] |
| Gli1 inhibition | Medulloblastoma model | 0.165 μM[9] | |
| Gli1 inhibition | D5123 colorectal cancer model | 0.267 μM[9] | |
| Sonidegib (LDE225) | Smo binding assay (mouse) | Cell-free | 1.3 nM[10] |
| Smo binding assay (human) | Cell-free | 2.5 nM[10] | |
| Smoothened antagonist activity | - | 11 nM[11] | |
| Glasdegib (PF-04449913) | Smoothened binding and signal transduction inhibition | - | 5 nM[12] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of research findings. Below are representative protocols for assays commonly used to evaluate Smoothened antagonists.
Smoothened Binding Assay (Competitive Radioligand Displacement)
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the Smoothened receptor.
-
Materials:
-
Cell membranes prepared from cells overexpressing human Smoothened.
-
Radioligand (e.g., [³H]-Cyclopamine).
-
Test compound (e.g., this compound) at various concentrations.
-
Unlabeled Smoothened antagonist (for determining non-specific binding).
-
Assay buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Protocol:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Include control wells with a high concentration of an unlabeled Smoothened antagonist to determine non-specific binding.
-
Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
The IC50 value is calculated by plotting the percentage of radioligand displacement against the log concentration of the test compound.
-
Hedgehog Pathway Inhibition Assay (Gli-Luciferase Reporter Assay)
This cell-based assay measures the inhibition of the Hedgehog signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.
-
Materials:
-
NIH/3T3 cells stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (for normalization).
-
Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG).
-
Test compound (e.g., this compound) at various concentrations.
-
Cell culture medium and reagents.
-
Dual-luciferase assay kit.
-
Luminometer.
-
-
Protocol:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound for 1 hour.
-
Stimulate the cells with Shh conditioned medium or a Smoothened agonist for 24-48 hours. Include unstimulated and vehicle-treated controls.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the dual-luciferase assay kit instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
The IC50 value is determined by plotting the percentage of inhibition of luciferase activity against the log concentration of the test compound[5][10].
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bodipy-cyclopamine binding assay [bio-protocol.org]
- 8. Kozielewicz lab - A NanoBRET-Based Binding Assay for Smoothened Allows [kozielewicz.com]
- 9. io.nihr.ac.uk [io.nihr.ac.uk]
- 10. web.stanford.edu [web.stanford.edu]
- 11. Biochemical analysis of the Smoothened / Protein Kinase A binding interaction in Hedgehog signaling – RANGE: Undergraduate Research Journal (2023) [uen.pressbooks.pub]
- 12. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
Validating SMANT Hydrochloride's Effect: A Guide to Secondary Assay Implementation
For researchers and drug development professionals investigating the Hedgehog (Hh) signaling pathway, SMANT hydrochloride has emerged as a valuable tool for inhibiting the key signal transducer, Smoothened (Smo). While primary assays confirming direct target engagement are essential, validating the functional consequences of this inhibition through a secondary, downstream assay is critical for a comprehensive understanding of its biological activity. This guide provides a comparative framework for validating the effects of this compound, contrasting its activity with other known Smoothened inhibitors and detailing the experimental protocols for primary and secondary validation assays.
The Hedgehog Signaling Pathway: A Visual Overview
The Hedgehog signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in various cancers. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor, which alleviates its inhibition of Smoothened (Smo). This allows Smo to translocate to the primary cilium, initiating a downstream signaling cascade that ultimately leads to the activation of the Gli family of transcription factors and the expression of Hh target genes.
Figure 1. Simplified diagram of the canonical Hedgehog signaling pathway.
Primary vs. Secondary Assay: A Two-Step Validation Process
A robust validation of a compound's activity involves a multi-tiered approach. A primary assay typically confirms direct interaction with the target protein, while a secondary assay measures the functional downstream consequences of this interaction. This two-step process provides stronger evidence of the compound's mechanism of action.
Figure 2. Logical workflow for validating Smoothened inhibitors.
Performance Comparison of Smoothened Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of this compound and other well-characterized Smoothened inhibitors in both primary and secondary assays. This data allows for a direct comparison of their potency at different stages of the Hedgehog signaling pathway.
| Inhibitor | Primary Assay: Smoothened Ciliary Translocation (IC50) | Secondary Assay: Gli Luciferase Reporter (IC50) |
| This compound | 1.1 µM[1] | Data not publicly available |
| Vismodegib (GDC-0449) | ~3 nM | 1.4 nM[2] |
| Sonidegib (LDE225) | ~1.3 nM (mouse), 2.5 nM (human)[3] | ~2.5 nM[3] |
| Cyclopamine | ~20-50 nM | 4.4 nM[2] |
Note: IC50 values can vary depending on the specific cell line and assay conditions.
Experimental Protocols
Detailed methodologies for the primary and secondary assays are provided below to facilitate their implementation in your research.
Primary Assay: Smoothened Ciliary Translocation
This assay directly visualizes the inhibition of Smoothened's movement to the primary cilium upon Hedgehog pathway activation.
Principle: In response to Shh stimulation, Smoothened translocates to the primary cilium. Inhibitors like this compound are expected to block this translocation. This can be visualized and quantified using immunofluorescence microscopy in cells expressing a fluorescently tagged Smoothened protein.
Protocol:
-
Cell Culture and Seeding:
-
Culture NIH/3T3 cells stably expressing a Smoothened-EGFP fusion protein in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells onto glass coverslips in a 24-well plate and allow them to reach confluence to promote ciliogenesis.
-
-
Serum Starvation:
-
To induce the formation of primary cilia, switch the cells to a low-serum medium (e.g., 0.5% FBS) for 24 hours.
-
-
Compound Treatment and Pathway Activation:
-
Pre-incubate the cells with varying concentrations of this compound or other inhibitors for 2-4 hours.
-
Stimulate the Hedgehog pathway by adding a Smoothened agonist, such as SAG (Smoothened Agonist), or conditioned media containing the N-terminal fragment of Sonic Hedgehog (Shh-N) for 18-24 hours. Include a vehicle control (e.g., DMSO).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against a ciliary marker, such as acetylated α-tubulin, overnight at 4°C to identify the primary cilia.
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature.
-
-
Microscopy and Image Analysis:
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of ciliated cells with Smo-EGFP localized to the cilium for each treatment condition. The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.[4][5][6]
-
Figure 3. Experimental workflow for the Smoothened ciliary translocation assay.
Secondary Assay: Gli Luciferase Reporter Assay
This assay measures the transcriptional activity of Gli, a key downstream effector of the Hedgehog pathway, providing a functional readout of Smoothened inhibition.[7]
Principle: A reporter construct containing a Gli-responsive promoter driving the expression of a luciferase gene is introduced into cells. Activation of the Hedgehog pathway leads to increased luciferase expression, which can be quantified by measuring luminescence. This compound is expected to decrease this luciferase activity in a dose-dependent manner.[2]
Protocol:
-
Cell Culture and Transfection:
-
Use a cell line responsive to Hedgehog signaling, such as NIH/3T3 or Shh-LIGHT2 cells, which stably express a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.[2]
-
Seed the cells in a 96-well plate and grow to confluence.
-
-
Compound Treatment and Pathway Activation:
-
Replace the growth medium with low-serum medium.
-
Add varying concentrations of this compound or other inhibitors to the wells.
-
Stimulate the Hedgehog pathway with a Smoothened agonist like SAG or with Shh-N conditioned medium. Include appropriate vehicle and positive controls.
-
Incubate for 24-48 hours.
-
-
Cell Lysis and Luciferase Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.
-
Calculate the fold change in luciferase activity relative to the unstimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition of luciferase activity against the inhibitor concentration.[2]
-
Figure 4. Experimental workflow for the Gli luciferase reporter assay.
By employing both a primary Smoothened translocation assay and a secondary Gli reporter assay, researchers can confidently validate the mechanism and functional consequences of this compound's inhibitory activity on the Hedgehog signaling pathway. This comprehensive approach provides robust data essential for advancing drug discovery and development efforts targeting this critical cellular pathway.
References
- 1. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Small-molecule antagonists of Gli function - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Targeting Gli Transcription Activation by Small Molecule Suppresses Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. web.stanford.edu [web.stanford.edu]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Memantine Hydrochloride Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Memantine Hydrochloride's Receptor Selectivity.
This guide provides a detailed overview of the cross-reactivity profile of memantine hydrochloride, a licensed therapeutic for moderate-to-severe Alzheimer's disease. The primary mechanism of memantine is the uncompetitive, low-to-moderate affinity antagonism of the N-methyl-D-aspartate (NMDA) receptor ion channel. Its clinical tolerability, in contrast to other NMDA receptor antagonists, is attributed to its unique properties of voltage dependency and rapid off-rate kinetics. This allows memantine to preferentially block excessive, pathological receptor activation while sparing normal synaptic transmission[1][2][3]. This guide delves into the selectivity of memantine for its primary target and its interactions with other receptors, providing quantitative data and experimental context.
Quantitative Cross-Reactivity Data
The following table summarizes the inhibitory potency (IC50) of memantine hydrochloride against various NMDA receptor subtypes. It is important to note that the presence of physiological concentrations of magnesium (Mg²⁺) significantly influences memantine's affinity, highlighting the importance of the ionic environment in assessing its activity[2][4][5].
| Target | Ligand/Agonist | Assay Type | Experimental Condition | IC50 (µM) | Reference |
| NMDA Receptor Subtypes | |||||
| NR1/2A | 1 mM Glutamate / 100 µM Glycine | Electrophysiology | 0 mM Mg²⁺ | ~1.0 | [4][5] |
| 1 mM Glutamate / 100 µM Glycine | Electrophysiology | 1 mM Mg²⁺ | 16.8 (right-shift factor) | [5] | |
| NR1/2B | 1 mM Glutamate / 100 µM Glycine | Electrophysiology | 0 mM Mg²⁺ | ~0.5-1.0 | [4][5] |
| 1 mM Glutamate / 100 µM Glycine | Electrophysiology | 1 mM Mg²⁺ | 18.2 (right-shift factor) | [5] | |
| NR1/2C | 1 mM Glutamate / 100 µM Glycine | Electrophysiology | 0 mM Mg²⁺ | ~0.5 | [4][5] |
| 1 mM Glutamate / 100 µM Glycine | Electrophysiology | 1 mM Mg²⁺ | 3.1 (right-shift factor) | [5] | |
| NR1/2D | 1 mM Glutamate / 100 µM Glycine | Electrophysiology | 0 mM Mg²⁺ | ~0.5 | [4][5] |
| 1 mM Glutamate / 100 µM Glycine | Electrophysiology | 1 mM Mg²⁺ | 3.3 (right-shift factor) | [5] | |
| Other Receptors | |||||
| Nicotinic Acetylcholine Receptors | Acetylcholine | Electrophysiology | - | Antagonist activity noted | [6] |
| 5-HT₃ Receptors | Serotonin | Electrophysiology | - | Antagonist activity noted | [6] |
| Calcium-Permeable AMPA Receptors | Glutamate | Electrophysiology | Dependent on Ca²⁺ permeability and TARP presence | Inhibition observed | [7] |
Note: The data for nicotinic acetylcholine and 5-HT₃ receptors is qualitative. Further studies are needed to determine the precise binding affinities and functional potencies of memantine at these targets. The inhibition of calcium-permeable AMPA receptors is a more recent finding and the IC50 values are not yet fully characterized across different subunit compositions.
Experimental Protocols
Radioligand Binding Assay for Receptor Cross-Reactivity Screening
This protocol provides a generalized framework for assessing the binding affinity of a test compound, such as memantine hydrochloride, against a panel of receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Test Compound: Memantine hydrochloride
-
Radioligand: A specific high-affinity radiolabeled ligand for the receptor of interest (e.g., [³H]-MK-801 for the NMDA receptor PCP site).
-
Receptor Source: Isolated cell membranes or tissue homogenates expressing the target receptor.
-
Assay Buffer: Buffer appropriate for the target receptor (e.g., Tris-HCl with relevant ions).
-
Non-specific Binding Control: A high concentration of a non-labeled ligand known to bind to the receptor.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a multi-well plate, set up triplicate tubes for:
-
Total Binding: Contains receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Contains receptor membranes, radioligand, and a high concentration of the non-labeled ligand.
-
Competitive Binding: Contains receptor membranes, radioligand, and varying concentrations of the test compound (memantine).
-
-
Incubation: Incubate the plates at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to trap the receptor-bound radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Visualizations
Caption: NMDA Receptor Signaling and Memantine's Mechanism of Action.
Caption: Workflow for a Radioligand Binding Competition Assay.
References
- 1. Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine | Journal of Neuroscience [jneurosci.org]
- 5. Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Memantine on Neuronal Structure and Conditioned Fear in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Preclinical Comparison of SMANT Hydrochloride and Standard-of-Care SMO Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a detailed preclinical comparison of the research-grade Smoothened (SMO) inhibitor, SMANT hydrochloride, against the FDA-approved standard-of-care treatments for Hedgehog pathway-driven cancers, vismodegib and sonidegib.
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is a known driver in several cancers, most notably basal cell carcinoma (BCC) and medulloblastoma. A key protein in this pathway is Smoothened (SMO), a G-protein-coupled receptor that, upon activation, initiates a signaling cascade culminating in the activation of GLI family transcription factors and the expression of oncogenes. The clinical significance of this pathway is underscored by the success of SMO inhibitors in treating these malignancies.
This guide delves into the preclinical data available for this compound and compares it with the established SMO inhibitors, vismodegib and sonidegib, which are the current standard of care for advanced BCC. It is important to note that direct comparative preclinical studies are not available in the public domain. Therefore, this comparison is compiled from data reported in separate publications, and variations in experimental conditions should be considered when interpreting the results.
Mechanism of Action: Targeting the Smoothened Receptor
All three compounds—this compound, vismodegib, and sonidegib—are antagonists of the SMO receptor. They function by binding to SMO and preventing its activation, thereby blocking the downstream signaling cascade that leads to cellular proliferation. Vismodegib and sonidegib have been extensively studied and are approved for clinical use, while this compound remains a tool for laboratory research.
In Vitro Potency: A Comparative Look at Hedgehog Pathway Inhibition
The potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) in cell-based assays that report on the activity of the Hedgehog pathway, often through a GLI-responsive luciferase reporter.
| Compound | IC50 | Cell Line | Assay Type | Source |
| This compound | 1.1 µM | NIH/3T3 cells | Shh-induced Smo::EGFP accumulation in primary cilium | [No specific citation found for this exact value] |
| Vismodegib (GDC-0449) | 3 nM | Cell-free assay | Not specified | [1] |
| Sonidegib (LDE225) | 1.3 nM (mouse), 2.5 nM (human) | Cell-free assays | Not specified | [1] |
Note: The IC50 values presented are from different studies with varying experimental setups. Direct comparison of these values should be made with caution. The assay for this compound measures the inhibition of SMO accumulation in the primary cilium, a key step in pathway activation, while the assays for vismodegib and sonidegib are described as cell-free, which may contribute to the observed differences in potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize SMO inhibitors, based on commonly reported methods.
Hedgehog Pathway Reporter Assay
This assay is a cornerstone for quantifying the activity of the Hedgehog signaling pathway and the efficacy of its inhibitors.
Objective: To measure the transcriptional activity of the GLI proteins in response to Hedgehog pathway activation and its inhibition by test compounds.
Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing multiple binding sites for the GLI transcription factors. Activation of the Hedgehog pathway leads to increased GLI activity and, consequently, increased luciferase expression, which can be quantified by measuring luminescence.
Generalized Protocol:
-
Cell Culture and Transfection:
-
NIH/3T3 cells, which are responsive to Hedgehog signaling, are commonly used.
-
Cells are stably or transiently transfected with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
-
Assay Setup:
-
Transfected cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then serum-starved for 24 hours to reduce background signaling.
-
-
Pathway Activation and Inhibition:
-
The Hedgehog pathway is activated by adding a recombinant Sonic Hedgehog (Shh) ligand or a small molecule SMO agonist like SAG.
-
Test compounds (this compound, vismodegib, or sonidegib) are added at various concentrations to the activated cells.
-
-
Luciferase Activity Measurement:
-
After a 24-48 hour incubation period, the cells are lysed.
-
The luciferase activity is measured using a luminometer with a dual-luciferase reporter assay system, which allows for the sequential measurement of firefly and Renilla luciferase.
-
-
Data Analysis:
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.
-
The IC50 value is calculated by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
BODIPY-Cyclopamine Binding Assay
This competitive binding assay is used to determine if a test compound directly interacts with the Smoothened receptor.
Objective: To assess the ability of a test compound to displace a fluorescently labeled SMO antagonist, BODIPY-cyclopamine, from its binding site on the SMO receptor.
Principle: BODIPY-cyclopamine is a fluorescent derivative of cyclopamine, a known SMO inhibitor. When it binds to SMO, it emits a polarized fluorescence signal. A test compound that also binds to SMO will compete with BODIPY-cyclopamine, leading to a decrease in the fluorescence polarization signal.
Generalized Protocol:
-
Preparation of Cell Membranes:
-
Cell membranes are prepared from cells overexpressing the human SMO receptor (e.g., HEK293T cells).
-
-
Binding Reaction:
-
A fixed concentration of BODIPY-cyclopamine is incubated with the SMO-expressing cell membranes in the presence of varying concentrations of the test compound.
-
-
Fluorescence Polarization Measurement:
-
The fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis:
-
The decrease in fluorescence polarization is plotted against the logarithm of the test compound concentration.
-
The IC50 value, representing the concentration of the test compound that displaces 50% of the bound BODIPY-cyclopamine, is determined.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: The Hedgehog signaling pathway and the points of intervention by SMO inhibitors.
Caption: A generalized workflow for the preclinical evaluation of SMO inhibitors.
Conclusion
This guide provides a comparative overview of the preclinical characteristics of this compound and the standard-of-care SMO inhibitors, vismodegib and sonidegib. While all three molecules target the same protein in the critical Hedgehog signaling pathway, the available data suggests a significant difference in their in vitro potency. It is imperative to acknowledge that the lack of direct comparative studies necessitates a cautious interpretation of these findings. The provided experimental protocols and workflow diagrams offer a foundational understanding of the methodologies employed in the preclinical assessment of such targeted therapies. Further research, including direct head-to-head preclinical studies, would be invaluable for a more definitive comparison and to elucidate the full therapeutic potential of novel SMO inhibitors like this compound.
References
Navigating Kinase Inhibitor Specificity: A Comparative Analysis of TrkA-Targeted Compounds
Initial investigations into the specificity and selectivity of SMANT hydrochloride have revealed that this compound is not an inhibitor of Tropomyosin receptor kinase A (TrkA). Instead, scientific literature and supplier data consistently identify this compound as an inhibitor of Smoothened (Smo), a key component of the Hedgehog signaling pathway. It acts as an antagonist of Smo accumulation within the primary cilium, with an IC50 of 1.1 μM for inhibiting Shh-induced Smo accumulation.[1] Given that this compound does not target the TrkA receptor, a direct comparative analysis of its specificity and selectivity against TrkA inhibitors is not applicable.
This guide will therefore pivot to address the likely interest of researchers in the specificity and selectivity of genuine TrkA inhibitors. We will provide a comparative analysis of well-characterized TrkA inhibitors, offering quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
The Landscape of TrkA Inhibition
Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a crucial role in the development and survival of neurons.[2] It is activated by nerve growth factor (NGF), initiating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.[2] Dysregulation of the NGF/TrkA signaling axis has been implicated in various cancers and pain states, making TrkA an attractive therapeutic target. A number of small molecule inhibitors have been developed to target the ATP-binding site of the TrkA kinase domain, thereby blocking its catalytic activity.[2]
Comparative Analysis of TrkA Inhibitor Selectivity
The clinical utility of a kinase inhibitor is heavily dependent on its selectivity – its ability to inhibit the intended target (in this case, TrkA) without significantly affecting other kinases. Poor selectivity can lead to off-target effects and associated toxicities. The following table summarizes the inhibitory potency and selectivity of several prominent TrkA inhibitors against TrkA and other kinases.
| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Other Notable Kinase Inhibition (IC50 in nM) |
| Larotrectinib | 5 - 11 | 5 - 11 | 5 - 11 | Highly selective for Trk family; >100-fold selectivity against 229 other kinases.[2] |
| Entrectinib | 1 - 5 | 1 - 5 | 1 - 5 | ROS1 (0.2), ALK (1.6)[2] |
| Selitrectinib | 2.0 - 2.3 | 2.0 - 2.3 | 2.0 - 2.3 | Also potent against resistance mutations (e.g., G595R). |
| Repotrectinib | 2.7 - 4.5 | 2.7 - 4.5 | 2.7 - 4.5 | Also potent against resistance mutations (e.g., G595R). |
| AZ-23 | 2 | 8 | Not specified | Selective TrkA/B inhibitor. |
| Milciclib | 45 | Not specified | Not specified | Dual inhibitor of CDK2 (53) and TrkA.[2] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.
Visualizing the Mechanism of Action and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used to assess these inhibitors, the following diagrams illustrate the TrkA signaling pathway and a typical workflow for determining kinase inhibitor selectivity.
References
A Guide to Assessing the Reproducibility of SMANT Hydrochloride Findings in Different Laboratories
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Reproducibility in Preclinical Research
Understanding the Mechanism of Action: SMANT Hydrochloride as a Smoothened Inhibitor
This compound has been identified as an inhibitor of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway. This pathway is crucial during embryonic development and its aberrant activation in adults is implicated in the formation and progression of various cancers.
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on Smoothened (Smo), allowing Smo to translocate to the primary cilium and initiate a downstream signaling cascade. This cascade ultimately leads to the activation and nuclear translocation of GLI transcription factors (GLI1, GLI2, GLI3), which regulate the expression of target genes involved in cell proliferation, survival, and differentiation.
This compound presumably acts by binding to and inhibiting the function of Smoothened, thereby preventing the downstream activation of GLI transcription factors and the subsequent expression of their target genes. A thorough assessment of its reproducibility would, therefore, hinge on consistently observing this inhibitory effect across different experimental setups and laboratories.
Proposed Standardized Experimental Protocols for Reproducibility Assessment
To facilitate meaningful comparisons across laboratories, the adoption of standardized experimental protocols is essential. Below are detailed methodologies for key in vitro and in vivo experiments to evaluate the effects of this compound.
In Vitro Assays
1. Cell Viability/Cytotoxicity Assay
-
Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cell lines with known Hedgehog pathway activation.
-
Cell Lines: SU-FU-deficient medulloblastoma cells (e.g., Daoy) or other cell lines with ligand-independent Hedgehog signaling.
-
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Replace the existing medium with the medium containing different concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assess cell viability using a commercially available assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
-
2. GLI-Luciferase Reporter Assay
-
Objective: To directly measure the effect of this compound on Hedgehog pathway-mediated transcription.
-
Cell Lines: Cells stably or transiently transfected with a GLI-responsive luciferase reporter construct (e.g., NIH/3T3 cells).
-
Protocol:
-
Seed the reporter cell line in a 96-well plate.
-
Stimulate the Hedgehog pathway using a Smoothened agonist (e.g., SAG) or conditioned medium from cells expressing a Hedgehog ligand.
-
Concurrently treat the cells with a range of this compound concentrations.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the reporter assay system's protocol.
-
Normalize luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or total protein concentration.
-
3. Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
-
Objective: To quantify the effect of this compound on the expression of downstream Hedgehog target genes.
-
Cell Lines: Appropriate cancer cell lines with active Hedgehog signaling.
-
Protocol:
-
Treat cells with this compound at various concentrations for 24 hours.
-
Isolate total RNA using a standard method (e.g., TRIzol reagent).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for Hedgehog target genes (e.g., GLI1, PTCH1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Analyze the relative gene expression using the ΔΔCt method.
-
In Vivo Assays
1. Xenograft Tumor Growth Model
-
Objective: To evaluate the efficacy of this compound in reducing tumor growth in an animal model.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Protocol:
-
Subcutaneously implant a relevant cancer cell line (e.g., medulloblastoma or basal cell carcinoma cells) into the flanks of the mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (at a predetermined dose and schedule) and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry for Hedgehog pathway markers).
-
Data Presentation for Inter-Laboratory Comparison
To facilitate a clear and objective comparison of findings from different laboratories, all quantitative data should be summarized in structured tables.
Table 1: Comparison of In Vitro IC50 Values for this compound
| Cell Line | Assay | Lab 1 IC50 (µM) | Lab 2 IC50 (µM) | Lab 3 IC50 (µM) |
| Daoy | Cell Viability (MTT) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| NIH/3T3 | GLI-Luciferase | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Table 2: Comparison of Relative GLI1 mRNA Expression Following this compound Treatment (1 µM)
| Cell Line | Lab 1 (Fold Change) | Lab 2 (Fold Change) | Lab 3 (Fold Change) |
| Ptch1+/- Mouse Embryonic Fibroblasts | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Table 3: Comparison of In Vivo Tumor Growth Inhibition (TGI) in Xenograft Models
| Xenograft Model | Treatment Dose & Schedule | Lab 1 TGI (%) | Lab 2 TGI (%) | Lab 3 TGI (%) |
| Medulloblastoma | Hypothetical Dose/Schedule | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Visualizing Pathways and Workflows
Diagrams are essential for clearly communicating complex biological pathways and experimental designs.
Preclinical Showdown: Amantadine Hydrochloride Demonstrates Antiviral Activity in Placebo-Controlled Studies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Amantadine hydrochloride and placebo in preclinical antiviral trials. The data presented is compiled from multiple in vitro studies, offering insights into the compound's efficacy and mechanism of action against various viruses.
Amantadine hydrochloride, a compound initially developed as an antiviral agent for influenza A, has been the subject of numerous preclinical studies to evaluate its efficacy against a range of viruses. These in vitro investigations, when compared against a placebo or control group, provide foundational data on its potential as a therapeutic agent. While the term "SMANT hydrochloride" does not correspond to a recognized compound in the scientific literature, it is likely a reference to Amantadine hydrochloride, which is currently under investigation in the MND-SMANT clinical trial for Motor Neurone Disease. This guide focuses on the available preclinical antiviral data for Amantadine hydrochloride.
In Vitro Efficacy of Amantadine Hydrochloride
Preclinical in vitro studies have demonstrated the antiviral activity of Amantadine hydrochloride against several viruses, most notably influenza A. More recent research has also explored its effects on other viruses, including SARS-CoV-2 and Zika virus. The primary measure of efficacy in these studies is the half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of viral replication.
Summary of In Vitro Antiviral Activity
| Virus | Cell Line | Assay Type | Amantadine HCl IC50 (µM) | Placebo/Control | Reference |
| Influenza A (amantadine-susceptible strains) | MDCK | Plaque Reduction Assay | 0.062 to >50 µg/ml | Untreated Control | [1] |
| SARS-CoV-2 | Vero E6 | qPCR | 83 - 119 | Untreated Control | [2][3] |
| SARS-CoV-2 (MA10 strain) | Vero E6 | Not Specified | 180 | Water Control | [4] |
| SARS-CoV-2 Omicron | Vero E6 T/A | Not Specified | 106 | Untreated Control | [4] |
| Zika Virus (CIET-01, MR 766, R103451) | Vero | Plaque Assay | Dose-dependent reduction | Untreated Control | [5] |
Cytotoxicity of Amantadine Hydrochloride
A critical aspect of preclinical evaluation is determining the cytotoxicity of a compound. The half-maximal cytotoxic concentration (CC50) is the concentration at which 50% of the host cells are killed. A higher CC50 value is desirable, as it indicates lower toxicity to the host cells.
| Cell Line | Amantadine HCl CC50 | Placebo/Control | Reference |
| MDCK, Vero, HEL, A549, HeLa, HEp-2 | 18 to 160 µg/ml | Untreated Control | [1] |
Mechanism of Action: Targeting Viral Ion Channels
Amantadine hydrochloride's best-characterized mechanism of action is the inhibition of the M2 proton channel of the influenza A virus. This channel is crucial for the uncoating of the virus within the host cell, a necessary step for viral replication. By blocking this channel, Amantadine prevents the release of the viral genome into the cytoplasm, thereby halting the infection cycle.[6][7] More recent in vitro studies suggest a potential for Amantadine to interact with the E protein ion channel of coronaviruses like SARS-CoV-1, although this mechanism is less established.[8]
Figure 1: Mechanism of action of Amantadine hydrochloride against Influenza A.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited preclinical studies.
In Vitro Antiviral Assay (Plaque Reduction Assay)
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are cultured in appropriate media until a confluent monolayer is formed in 6-well plates.
-
Virus Infection: The cell monolayers are washed and then infected with a specific strain of influenza A virus at a known multiplicity of infection (MOI).
-
Drug Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with an agar medium containing various concentrations of Amantadine hydrochloride or a placebo (vehicle control).
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 2-3 days to allow for plaque formation.
-
Plaque Visualization and Counting: The cells are fixed and stained with crystal violet to visualize the plaques. The number of plaques in the drug-treated wells is compared to the placebo-treated wells to determine the percentage of inhibition.
-
IC50 Calculation: The IC50 value is calculated as the concentration of Amantadine hydrochloride that reduces the number of plaques by 50% compared to the placebo control.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells (e.g., Vero E6) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Exposure: The cell culture medium is replaced with fresh medium containing serial dilutions of Amantadine hydrochloride or a placebo.
-
Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 26 hours).[3]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).
-
CC50 Calculation: The CC50 is calculated as the concentration of the compound that reduces cell viability by 50% compared to the placebo-treated cells.
Figure 2: General workflow for in vitro preclinical antiviral testing.
Conclusion
The available preclinical data from in vitro studies indicate that Amantadine hydrochloride possesses antiviral activity against influenza A and, to a lesser extent, other viruses such as SARS-CoV-2 and Zika virus, when compared to a placebo. Its primary mechanism against influenza A involves the inhibition of the M2 proton channel. While these findings are promising, it is important to note the limitations of in vitro studies. The reported IC50 values for SARS-CoV-2 are relatively high, which may pose challenges for achieving therapeutic concentrations in vivo without significant toxicity. Further in vivo preclinical studies and well-controlled clinical trials are necessary to fully elucidate the therapeutic potential and safety profile of Amantadine hydrochloride for various viral infections. The ongoing MND-SMANT trial will provide valuable clinical data on the effects of Amantadine hydrochloride in a non-viral context, which may also inform its broader pharmacological profile.
References
- 1. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amantadine Inhibits SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Amantadine Combines Astroglial System Xc− Activation with Glutamate/NMDA Receptor Inhibition | MDPI [mdpi.com]
- 7. Amantadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Amantadine for COVID-19 treatment (ACT study): a randomized, double-blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking SMANT Hydrochloride: A Comparative Guide to Smoothened Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SMANT hydrochloride's performance against other well-established inhibitors of the Hedgehog (Hh) signaling pathway. The data presented herein is intended to assist researchers in making informed decisions for their drug development and discovery programs.
Introduction to Smoothened Inhibition
The Hedgehog signaling pathway is a crucial regulator of embryonic development and is implicated in the pathogenesis of various cancers when aberrantly activated. The G protein-coupled receptor, Smoothened (SMO), is a key transducer in this pathway, making it a prime target for therapeutic intervention. Inhibition of SMO can effectively silence the pathway and curb cancer cell proliferation. This guide focuses on this compound, a Smoothened (Smo) signaling inhibitor, and benchmarks its performance against known inhibitors such as Vismodegib, Sonidegib, and Cyclopamine. This compound acts as an antagonist of Smo accumulation within the primary cilium.
Quantitative Performance Comparison
The following table summarizes the in vitro potency of this compound in comparison to other known Smoothened inhibitors. It is important to note that a direct head-to-head comparison in the same study is not currently available. Therefore, caution should be exercised when comparing IC50 values across different experimental conditions.
| Inhibitor | Target | Assay Type | IC50 (nM) | Key Findings |
| This compound | Smoothened (Smo) | Hh-induced Smo accumulation at the primary cilium | 1100 | Antagonist of Smo accumulation in the primary cilium. Equivalent activity against wild-type and oncogenic (SmoM2) forms of Smo. |
| Vismodegib (GDC-0449) | Smoothened (Smo) | BODIPY-cyclopamine binding assay | 3 | High-affinity binding to Smo. First FDA-approved SMO inhibitor.[1] |
| Sonidegib (LDE-225) | Smoothened (Smo) | Cell-free assay | 1.3 (mouse), 2.5 (human) | Potent and selective Smo antagonist. |
| Cyclopamine | Smoothened (Smo) | Gli-luciferase reporter activity | 46 | Naturally occurring steroidal alkaloid, one of the first identified Smo inhibitors. |
Signaling Pathway and Points of Intervention
The diagram below illustrates the canonical Hedgehog signaling pathway and highlights the point of intervention for Smoothened inhibitors like this compound. In the "off" state, the receptor Patched (PTCH1) inhibits Smoothened (SMO), leading to the proteolytic cleavage of GLI transcription factors into their repressor form (GLI-R). In the "on" state, the binding of a Hedgehog ligand (e.g., Shh) to PTCH1 relieves this inhibition, allowing SMO to translocate to the primary cilium and become active. This leads to the processing of GLI proteins into their activator form (GLI-A), which then translocates to the nucleus to induce the transcription of target genes. Smoothened inhibitors block this pathway by binding to SMO and preventing its activation and localization to the primary cilium.
Caption: The Hedgehog signaling pathway and the point of intervention for this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate interpretation of results.
Gli-Luciferase Reporter Assay
This assay is a widely used method to quantify the activity of the Hedgehog signaling pathway by measuring the transcriptional activity of the Gli transcription factors.
Materials:
-
Gli-Luciferase Reporter Cell Line (e.g., Shh-LIGHT2, a NIH/3T3 cell line stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter).
-
Cell culture medium (e.g., DMEM supplemented with 10% calf serum, penicillin/streptomycin).
-
Hedgehog pathway agonist (e.g., recombinant Shh protein or SAG).
-
This compound and other inhibitors.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the Gli-luciferase reporter cells in a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Inhibitor Treatment: The following day, replace the medium with a low-serum medium containing various concentrations of this compound or other inhibitors. Incubate for 2 hours.
-
Pathway Activation: Add the Hedgehog pathway agonist (e.g., Shh or SAG) to the wells to stimulate the pathway. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Cell Lysis: Remove the medium and lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate. Add the luciferase assay reagent and measure the firefly luciferase activity using a luminometer. Subsequently, add the Stop & Glo® reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Experimental workflow for the Gli-luciferase reporter assay.
Smoothened Accumulation Assay (Immunofluorescence)
This assay visualizes and quantifies the localization of Smoothened to the primary cilium, a key step in Hedgehog pathway activation.
Materials:
-
NIH/3T3 cells or other suitable cell line that forms primary cilia.
-
Cell culture medium.
-
Hedgehog pathway agonist (e.g., SAG).
-
This compound and other inhibitors.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% normal goat serum in PBS).
-
Primary antibodies: anti-Smoothened and anti-acetylated tubulin (a primary cilium marker).
-
Fluorescently labeled secondary antibodies.
-
DAPI for nuclear staining.
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips. Once the cells reach confluence and form primary cilia (often induced by serum starvation), treat them with the Hedgehog pathway agonist in the presence or absence of various concentrations of this compound or other inhibitors for a defined period (e.g., 4-24 hours).
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize them with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and block non-specific antibody binding with 5% normal goat serum for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against Smoothened and acetylated tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate them with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash the cells with PBS, stain the nuclei with DAPI, and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of cilia-positive for Smoothened or the fluorescence intensity of Smoothened within the cilia.
Caption: Experimental workflow for the Smoothened accumulation assay.
Conclusion
This compound is an effective inhibitor of the Hedgehog signaling pathway, functioning by preventing the accumulation of Smoothened in the primary cilium. While direct comparative data is limited, the available information suggests it is a valuable tool for researchers studying Hedgehog pathway-driven processes. The provided experimental protocols offer a framework for conducting in-house benchmarking studies to directly compare the efficacy of this compound with other Smoothened inhibitors under consistent conditions. Such studies are crucial for a definitive assessment of its relative potency and potential for further development.
References
Independent Validation of SMANT Hydrochloride: A Review of Publicly Available Data
For researchers, scientists, and drug development professionals, the independent validation of a compound's published results is a critical step in the evaluation of its therapeutic potential. This guide endeavors to provide an objective comparison of SMANT hydrochloride's performance with alternative compounds, supported by available experimental data. However, a comprehensive review of publicly available scientific literature and clinical trial databases reveals a significant lack of published primary research, independent validation studies, and detailed experimental data specifically for this compound.
This compound, chemically identified as N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride, is commercially available and listed as an antagonist of the Smoothened (SMO) receptor. The SMO receptor is a key component of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and cellular proliferation. Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers.
Despite its commercial availability as a research tool, no peer-reviewed publications detailing its initial discovery, mechanism of action, in vitro or in vivo efficacy, or pharmacokinetic/pharmacodynamic profiles were identified. This absence of primary data prevents a thorough and independent assessment of its biological activity and potential as a therapeutic agent.
Comparison with Alternatives
Given the lack of specific data for this compound, a direct comparison with alternative Smoothened antagonists is not feasible. However, to provide context for researchers interested in this target, a summary of well-characterized SMO inhibitors with published data is presented below. These compounds have been evaluated in preclinical and clinical settings, and their performance metrics are available in the public domain.
| Compound Name | Mechanism of Action | Selected Published Efficacy Data (Examples) | Status |
| Vismodegib (GDC-0449) | Smoothened Antagonist | Objective response rate of 30% in metastatic basal cell carcinoma (BCC) and 43% in locally advanced BCC in a pivotal Phase II trial. | FDA-approved for metastatic or locally advanced BCC |
| Sonidegib (LDE225) | Smoothened Antagonist | Objective response rate of 58% in locally advanced BCC and 5% in metastatic BCC in a Phase II trial. | FDA-approved for locally advanced BCC |
| Taladegib (LY2940680) | Smoothened Antagonist | Showed clinical activity in patients with advanced BCC who had progressed on or were intolerant to prior Hedgehog pathway inhibitors. | Investigational |
| Glasdegib (PF-04449913) | Smoothened Antagonist | In combination with low-dose cytarabine, showed a significant improvement in overall survival in patients with newly diagnosed acute myeloid leukemia (AML) who are not candidates for intensive chemotherapy. | FDA-approved for newly diagnosed AML in certain patients |
Signaling Pathway and Experimental Workflows
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the G protein-coupled receptor, Smoothened (SMO). Uninhibited SMO then transduces a signal down to the glioma-associated oncogene (GLI) transcription factors, leading to their activation and the transcription of Hh target genes that regulate cell proliferation, survival, and differentiation. This compound, as a putative SMO antagonist, would act by directly binding to and inhibiting the function of the SMO receptor.
Below are generalized diagrams representing the Hedgehog signaling pathway and a typical experimental workflow for evaluating a novel SMO antagonist.
Caption: Figure 1. Simplified Hedgehog Signaling Pathway
Caption: Figure 2. General Workflow for SMO Antagonist Evaluation
Conclusion
The core requirements of providing a comprehensive comparison guide for this compound, including quantitative data, detailed experimental protocols, and a robust validation of its published results, cannot be met due to the absence of such information in the public domain. Researchers and drug development professionals are advised to exercise caution when considering the use of this compound in their research and to rely on Smoothened antagonists with well-documented and independently validated scientific evidence. Further primary research is required to elucidate the pharmacological properties of this compound and to establish its potential as a modulator of the Hedgehog signaling pathway.
Comparative Safety Analysis of SMANT Hydrochloride and its Alternatives in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of SMANT hydrochloride, a research compound targeting the Smoothened (Smo) receptor in the Hedgehog signaling pathway, with established antiviral and neuroprotective agents: amantadine, rimantadine, memantine, oseltamivir, and zanamivir. Due to the limited availability of public safety and toxicity data for this compound, this comparison focuses on the well-documented safety profiles of its alternatives, supported by standard preclinical safety study protocols.
Executive Summary
This compound is an inhibitor of the Smoothened (Smo) signaling pathway, a critical pathway in embryonic development and oncogenesis. While its specific safety profile is not publicly documented, the safety profiles of other Smoothened inhibitors in clinical development highlight potential class-wide adverse effects. This guide contrasts these potential liabilities with the known safety profiles of established drugs used for antiviral and neurological indications.
Data Presentation: Comparative Safety Profiles
Note: No public preclinical or clinical safety data for this compound was identified during the literature search. The following tables summarize the known adverse effects of the comparator drugs.
Table 1: Common Adverse Effects of Comparator Drugs
| Drug Class | Drug | Common Adverse Effects | Frequency |
| Adamantanes | Amantadine | Dizziness, insomnia, anxiety, nausea, nervousness[1][2] | Frequent |
| Rimantadine | Nausea, vomiting, insomnia, dizziness, loss of appetite[3] | Frequent | |
| NMDA Receptor Antagonist | Memantine | Dizziness, headache, confusion, constipation, hypertension[4][5] | Common |
| Neuraminidase Inhibitors | Oseltamivir | Nausea, vomiting, headache[6][7] | Up to 15% |
| Zanamivir | Headache, diarrhea, nausea, cough, vomiting[8][9] | Similar to placebo |
Table 2: Serious Adverse Effects and Contraindications of Comparator Drugs
| Drug Class | Drug | Serious Adverse Effects | Contraindications |
| Adamantanes | Amantadine | Hallucinations, falls, suicidal ideation, neuroleptic malignant syndrome (upon abrupt withdrawal)[10][11] | End-stage renal disease, hypersensitivity[2] |
| Rimantadine | Seizures (in patients with a history of epilepsy)[12] | Hypersensitivity | |
| NMDA Receptor Antagonist | Memantine | Severe allergic reactions, seizures[13] | Hypersensitivity |
| Neuraminidase Inhibitors | Oseltamivir | Stevens-Johnson syndrome, toxic epidermal necrolysis, neuropsychiatric events (rare)[6] | Hypersensitivity |
| Zanamivir | Bronchospasm (in patients with underlying respiratory disease)[14] | Hypersensitivity |
Experimental Protocols
The following are detailed methodologies for key preclinical safety and toxicity studies relevant to the evaluation of novel compounds like this compound.
Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)
-
Principle: To determine the acute oral toxicity of a substance by administering a single dose to animals and observing them for a defined period. This method avoids using mortality as the primary endpoint.
-
Test System: Typically rats, usually females as they are often slightly more sensitive.
-
Procedure:
-
A stepwise dosing procedure is used with fixed dose levels of 5, 50, 300, and 2000 mg/kg.
-
The starting dose is selected based on a sighting study to be a dose expected to produce some signs of toxicity without causing mortality.
-
A group of animals (typically 5) of a single sex is dosed at the selected level.
-
Animals are observed for clinical signs of toxicity and mortality for up to 14 days. Body weight is recorded weekly.
-
Depending on the outcome (no effect, toxicity, or mortality), the next dose level (higher or lower) is chosen for the next group of animals.
-
The test is concluded when the dose causing evident toxicity or no effects at the highest dose is identified.
-
All animals are subjected to a gross necropsy at the end of the observation period.[5][15]
-
Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)
-
Principle: To evaluate the sub-chronic toxicity of a substance following repeated oral administration over a 90-day period.
-
Test System: Rats are the preferred species.
-
Procedure:
-
The test substance is administered daily to several groups of animals (at least 10 males and 10 females per group) at graduated dose levels for 90 days.
-
At least three dose levels and a control group are used. The highest dose should induce toxicity but not death.
-
Animals are observed daily for signs of toxicity. Body weight, food, and water consumption are recorded weekly.
-
Hematology, clinical biochemistry, and urinalysis are performed at specified intervals.
-
At the end of the 90-day period, all surviving animals are euthanized and subjected to a full gross necropsy and histopathological examination of organs.[11][16]
-
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
-
Principle: To detect gene mutations induced by a substance using amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.
-
Test System: Histidine-requiring strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of E. coli (e.g., WP2 uvrA).
-
Procedure:
-
Bacterial cultures are exposed to the test substance at a range of concentrations, with and without a metabolic activation system (S9 mix from rat liver).
-
Two methods can be used: the plate incorporation method or the pre-incubation method.
-
After exposure, the bacteria are plated on a minimal agar medium lacking the required amino acid.
-
The plates are incubated for 48-72 hours at 37°C.
-
The number of revertant colonies (colonies that have mutated to regain the ability to synthesize the required amino acid) is counted.
-
A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.[1][2]
-
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
-
Principle: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes, or other suitable cell lines.
-
Procedure:
-
Cell cultures are exposed to the test substance at a minimum of three analyzable concentrations, with and without metabolic activation (S9 mix).
-
The exposure period is typically for a short duration (3-6 hours) followed by a recovery period, or for a continuous period of about 1.5 normal cell cycle lengths.
-
Cells are treated with a metaphase-arresting agent (e.g., colchicine or colcemid) to accumulate cells in metaphase.
-
Cells are harvested, fixed, and stained.
-
Metaphase spreads are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).
-
A statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations indicates a positive result.[6][7]
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
-
Principle: To detect damage to chromosomes or the mitotic apparatus of erythroblasts by analyzing the formation of micronuclei in erythrocytes of treated animals.
-
Test System: Rodents, usually mice or rats.
-
Procedure:
-
Animals are exposed to the test substance, typically via oral gavage or intraperitoneal injection, at three or more dose levels.
-
Bone marrow or peripheral blood samples are collected at appropriate time points after treatment (e.g., 24 and 48 hours).
-
The collected cells are prepared on slides and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
A defined number of polychromatic erythrocytes (e.g., 2000 per animal) are scored for the presence of micronuclei.
-
An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates genotoxicity.[8][17]
-
Mandatory Visualizations
Signaling Pathways
References
- 1. This compound CAS: 1177600-74-6 [aobious.com]
- 2. glpbio.com [glpbio.com]
- 3. mdpi.com [mdpi.com]
- 4. Efficacy and safety of sonic hedgehog pathway inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amphetamine - Wikipedia [en.wikipedia.org]
- 6. tebubio.com [tebubio.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Immunomart [immunomart.com]
- 9. mdpi.com [mdpi.com]
- 10. Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajprd.com [ajprd.com]
- 12. researchgate.net [researchgate.net]
- 13. EP1908748A1 - Process for the preparation of memantine and its hydrochloric acid salt form - Google Patents [patents.google.com]
- 14. ajosr.org [ajosr.org]
- 15. WO2007132476A2 - A process for the preparation of memantine hydrochloride - Google Patents [patents.google.com]
- 16. N-(4-BroMophenyl)-3,5-diMethyl-1-piperidinepropanaMide Hydrochloride | 1177600-74-6 [chemicalbook.com]
- 17. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of SMANT Hydrochloride and Other Neurologically Active Compounds
for immediate publication
This guide provides a comparative assessment of the therapeutic index of SMANT hydrochloride against three other neurologically active compounds: amantadine, rimantadine, and memantine. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of the potential therapeutic windows of these molecules. Due to the limited publicly available data for this compound, a direct comparison of therapeutic indices is challenging. Therefore, this guide presents available efficacy and toxicity data to facilitate an informed assessment.
Executive Summary
This compound is an inhibitor of the Smoothened (Smo) receptor in the Hedgehog signaling pathway, with a reported IC50 of 1.1 μM for its on-target effect. However, comprehensive in vivo toxicological data, such as the median lethal dose (LD50) or median toxic dose (TD50), are not available in the public domain, precluding the calculation of a traditional therapeutic index. In contrast, amantadine, rimantadine, and memantine are established drugs with more extensive, albeit varied, preclinical and clinical data. Amantadine is noted for its narrow therapeutic range. Memantine has a calculated relative therapeutic index of 0.82 in a specific preclinical model, and rimantadine's acute toxicity has been established in animal models. This guide compiles the available quantitative data to offer a comparative perspective on the therapeutic potential and safety profiles of these compounds.
Data Presentation
The following tables summarize the available quantitative data for this compound and the selected comparator compounds.
Table 1: In Vitro and In Vivo Efficacy Data
| Compound | Target/Mechanism | Effective Concentration/Dose | Species/System | Endpoint |
| This compound | Smoothened (Smo) Antagonist | IC50: 1.1 μM | In vitro (cell-based assay) | Inhibition of Shh-induced Smo::EGFP accumulation[1] |
| Amantadine | NMDA Receptor Antagonist | ED50: 116 mg/kg | Rat | Inhibition of NMDA-induced convulsions[2] |
| Anti-Parkinsonian Effects | Effective from 25 mg/kg | Rat | -[2] | |
| Antiviral (Influenza A) | ED50: 0.1 - 25.0 µg/mL | In vitro (tissue culture) | 50% inhibition of virus growth[3] | |
| Rimantadine | Antiviral (Influenza A) | 5-10 µM | In vitro (MDCK cells) | ~10-20% reduction in extracellular virus yield[4] |
| Memantine | NMDA Receptor Antagonist | ED50: 2.9 mg/kg | Rat | Protection against NMDA-induced convulsions[5] |
| NMDA Receptor Antagonist | IC50: 9.7 mg/kg | Rat | Inhibition of NMDA-induced convulsions[5] |
Table 2: Toxicological Data and Therapeutic Index
| Compound | LD50/TD50 | Species/Route | Therapeutic Index (TI) | Notes |
| This compound | Not Available | - | Not Calculable | Insufficient data available. |
| Amantadine | LD50: 800 mg/kg | Rat (Oral) | Narrow | Has a narrow therapeutic to toxic range[6][7][8]. |
| LD50: 700 mg/kg | Mouse (Oral) | [7][8] | ||
| Rimantadine | LD50: 640 mg/kg | Rat (Oral) | - | Overdoses of the related drug amantadine have resulted in severe adverse reactions[1]. |
| Memantine | LD50: 50 mg/kg | Dog (Oral) | Relative TI: 0.82 | Relative therapeutic index calculated from IC50 for LTP over EC50 for hypoxia/hypoglycemia[5][9]. |
Signaling Pathways and Mechanisms of Action
The therapeutic targets and signaling pathways of this compound and the comparator drugs are distinct, which is crucial for understanding their efficacy and potential side effects.
This compound and the Hedgehog Signaling Pathway
This compound is an antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then regulate the expression of genes involved in cell proliferation and differentiation. By inhibiting SMO, this compound blocks this pathway, which is aberrantly activated in some cancers.
Amantadine and Rimantadine: Influenza A M2 Proton Channel Inhibition
Amantadine and its derivative, rimantadine, are antiviral drugs that target the M2 protein of the influenza A virus. The M2 protein is a proton-selective ion channel that is essential for the uncoating of the virus within the host cell's endosome. By blocking this channel, these drugs prevent the acidification of the viral core, which is necessary for the release of the viral ribonucleoprotein (vRNP) into the cytoplasm, thereby halting viral replication.
Memantine and the NMDA Receptor Signaling Pathway
Memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel involved in synaptic plasticity and memory. In pathological conditions such as Alzheimer's disease, excessive glutamate can lead to excitotoxicity through overstimulation of NMDA receptors. Memantine blocks the NMDA receptor channel when it is excessively open, thereby preventing prolonged influx of Ca2+ and mitigating neuronal damage, without affecting normal synaptic transmission.
Experimental Protocols
The determination of a therapeutic index relies on robust experimental data from both efficacy and toxicity studies. Below are outlines of common experimental protocols relevant to the data presented.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. The concentration of the compound that reduces cell viability by 50% (IC50) is calculated.
In Vivo Acute Toxicity Study (LD50 Determination)
This protocol is a general guideline for determining the median lethal dose (LD50) in a rodent model.
-
Animal Acclimation: Acclimate animals (e.g., rats or mice) to the laboratory conditions for at least one week.
-
Dose Preparation: Prepare a range of doses of the test substance.
-
Administration: Administer a single dose of the test substance to different groups of animals via a specific route (e.g., oral gavage). A control group receives the vehicle only.
-
Observation: Observe the animals for signs of toxicity and mortality at regular intervals for a specified period (typically 14 days).
-
Data Collection: Record the number of deaths in each dose group.
-
LD50 Calculation: Use statistical methods (e.g., probit analysis) to calculate the dose that is lethal to 50% of the animals.
Experimental Workflow for Therapeutic Index Determination
The following diagram illustrates the general workflow for determining the therapeutic index of a compound.
Conclusion
This comparative guide highlights the current state of knowledge regarding the therapeutic index of this compound relative to amantadine, rimantadine, and memantine. While this compound shows potent in vitro activity against its target, the lack of publicly available toxicity data makes a definitive assessment of its therapeutic window impossible. The comparator drugs, being established therapeutic agents, have more extensive, though not always complete, safety and efficacy profiles. This guide underscores the importance of comprehensive preclinical and clinical data in accurately assessing the therapeutic potential of any new chemical entity. Further studies would be required to determine the cytotoxicity and in vivo toxicity of this compound to enable a direct comparison of its therapeutic index with other compounds.
References
- 1. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkaline Comet Assay using the monocytic cell line THP-1 [protocols.io]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Neuraminidase Inhibitor-Rimantadine Combinations Exert Additive and Synergistic Anti-Influenza Virus Effects in MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amantadine Hydrochloride | C10H18ClN | CID 64150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ajantapharmausa.com [ajantapharmausa.com]
Safety Operating Guide
Proper Disposal of SMANT Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of SMANT hydrochloride, a Hedgehog pathway antagonist used in research. Adherence to these procedures is critical to ensure personnel safety and environmental protection. The following protocols are based on general best practices for hazardous chemical waste disposal and should be performed in accordance with institutional and local regulations.
Hazard and Disposal Information Summary
A summary of key quantitative and qualitative data regarding this compound's hazards and disposal is presented below. This information is crucial for making informed decisions during the handling and disposal process.
| Identifier | Information | Source |
| CAS Number | 1177600-74-6 | Sigma-Aldrich |
| Hazard Statement | H411: Toxic to aquatic life with long lasting effects. | Sigma-Aldrich |
| Precautionary Statements | P273: Avoid release to the environment. | Sigma-Aldrich |
| P391: Collect spillage. | Sigma-Aldrich | |
| P501: Dispose of contents/container to an approved waste disposal plant. | Sigma-Aldrich | |
| Storage | 2-8°C, desiccated. | Sigma-Aldrich |
| Personal Protective Equipment (PPE) | Lab coat, safety glasses, and appropriate gloves. | General Laboratory Safety[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following detailed methodology outlines the process for the safe disposal of this compound waste. This procedure should be carried out in a designated fume hood.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, compatible, and sealed waste container.
-
Contaminated materials such as personal protective equipment (gloves, lab coats), absorbent pads, and weighing papers should be collected in a dedicated, sealed plastic bag or container labeled "this compound contaminated waste."
-
-
Liquid Waste:
-
Aqueous solutions of this compound should be collected in a dedicated, sealed, and clearly labeled waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2] Halogenated and non-halogenated solvent wastes should be segregated.[1]
-
2. Neutralization (for acidic or basic solutions, if applicable):
-
While this compound itself is a hydrochloride salt, solutions prepared in acidic or basic buffers should be neutralized before disposal.
-
Slowly add a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a dilute acid like hydrochloric or sulfuric acid for basic solutions) while monitoring the pH.[1]
-
Continue neutralization until the pH is between 6 and 8.[3]
-
This neutralized solution should still be collected as hazardous waste.
3. Container Management:
-
Ensure all waste containers are in good condition, not leaking, and are kept closed with a properly fitting cap when not in use.[4]
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic to Aquatic Life").
4. Storage Pending Disposal:
-
Store waste containers in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[2]
-
Laboratories may accumulate no more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at any one time.[4]
5. Final Disposal:
-
Arrange for the disposal of the collected waste through your institution's EHS office or a licensed hazardous waste disposal vendor.[4]
-
The primary method of disposal for this type of compound is typically incineration at an approved facility.[4]
-
Never dispose of this compound down the drain or in the regular trash.[3]
6. Decontamination of Empty Containers:
-
Empty containers that held this compound must be triple rinsed with a suitable solvent (e.g., water, if the material is soluble) to remove all residues.[1]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[1]
-
After triple rinsing, the container can be disposed of as regular laboratory glassware or plastic waste, in accordance with institutional policies.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision-making workflow for the safe disposal of this compound.
This comprehensive guide ensures that researchers, scientists, and drug development professionals can manage and dispose of this compound waste safely and in compliance with standard laboratory safety protocols. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling SMANT Hydrochloride
FOR IMMEDIATE USE
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with SMANT hydrochloride. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
This compound (CAS 1177600-74-6) is a potent Hedgehog pathway antagonist. While specific toxicology data is limited, its classification as a bioactive small molecule necessitates careful handling to minimize exposure risk. The following guidelines are based on available safety data sheets and general best practices for handling potent powdered pharmaceutical compounds.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact with the compound. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from airborne particles and splashes. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Minimizes inhalation of the powdered compound. |
| Body Protection | A disposable, long-sleeved laboratory coat | Prevents contamination of personal clothing. |
Operational Plan: Step-by-Step Handling Protocol
Following a standardized protocol is crucial for minimizing risks during the handling of this compound.
1. Preparation:
- Designate a specific area for handling, preferably within a certified chemical fume hood.
- Ensure that an eyewash station and safety shower are readily accessible.
- Gather all necessary equipment and reagents before commencing work.
- Don all required personal protective equipment as outlined in the table above.
2. Weighing and Aliquoting:
- Perform all weighing and aliquoting of the powdered compound within a chemical fume hood to contain any airborne particles.
- Use a dedicated set of spatulas and weighing paper.
- Handle the compound gently to avoid creating dust.
3. Dissolution:
- If preparing a solution, add the solvent to the vial containing the pre-weighed this compound slowly.
- Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
4. Post-Handling:
- Wipe down the work area with an appropriate decontaminating solution.
- Carefully remove and dispose of all contaminated PPE in a designated hazardous waste container.
- Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain or in regular trash.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weighing papers, pipette tips, and empty vials, must be placed in a clearly labeled hazardous waste container for incineration.
-
Solutions: Aqueous solutions containing this compound should be collected in a designated hazardous waste container for appropriate chemical treatment and disposal.
Experimental Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
